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Allitol-13C

Cat. No.: B12402330
M. Wt: 183.16 g/mol
InChI Key: FBPFZTCFMRRESA-IXWQDQNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allitol-13C is the carbon-13 labeled form of Allitol, a rare sugar alcohol with significant potential in biochemical and nutritional research. As a stable isotopically labeled compound, it is an essential tool for tracing metabolic pathways, studying enzyme mechanisms, and quantifying biological processes using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR). While specific studies on the labeled form are ongoing, research on unlabeled Allitol reveals its key research value. Key Research Applications: 1. Precursor in Biocatalysis: Allitol serves as a key substrate for the enzymatic production of other high-value rare sugars. Notably, it can be efficiently biotransformed into D-allulose (D-psicose) using a specific NAD(P)-dependent alcohol dehydrogenase (ADH), with yields of up to 97% reported. D-allulose is a low-calorie sweetener with recognized benefits for blood glucose and body fat management . 2. Investigation of Physiological Effects: Research indicates that Allitol itself possesses notable biological activities. It has been identified as an active ingredient with an anti-obesity effect, functioning to suppress body fat accumulation . This makes it a compound of interest for metabolic studies. Production & Characteristics: Allitol can be effectively produced via highly efficient resting-cell biotransformation from substrates like D-allulose, using recombinant E. coli systems expressing enzymes such as Ribitol Dehydrogenase (RDH) . The availability of this compound enables researchers to perform detailed, quantitative studies on its uptake, conversion, and metabolic fate in various biological systems, building upon the established research framework of its unlabeled counterpart. Disclaimer: This product is labeled with stable isotopes and is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O6 B12402330 Allitol-13C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14O6

Molecular Weight

183.16 g/mol

IUPAC Name

(2S,3S,4R,5R)-(113C)hexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6+/i1+1/m0/s1

InChI Key

FBPFZTCFMRRESA-IXWQDQNFSA-N

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@H]([13CH2]O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Allitol-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 13C-labeled Allitol (Allitol-13C), a valuable tool in metabolic research and drug development. This document details the most effective methods for its preparation, including enzymatic synthesis and whole-cell biotransformation, starting from commercially available 13C-labeled precursors. Detailed experimental protocols, quantitative data, and visual representations of the synthesis pathways are provided to facilitate its practical application in the laboratory.

Introduction to Allitol and its 13C-labeled Analog

Allitol is a naturally occurring six-carbon sugar alcohol. As a rare sugar, it has garnered significant interest for its potential applications in the food and pharmaceutical industries. The isotopically labeled form, this compound, serves as a powerful tracer in metabolic studies, allowing researchers to track its metabolic fate and its impact on various biochemical pathways. This is particularly relevant in drug development for studying metabolic disorders and the mechanism of action of therapeutic agents.

Synthesis of this compound

The primary route for synthesizing this compound involves a multi-step enzymatic or whole-cell biotransformation approach, commencing with a commercially available 13C-labeled hexose, such as D-Fructose-13C6. The general strategy involves the epimerization of D-Fructose-13C to D-Psicose-13C, followed by the reduction of D-Psicose-13C to this compound.

Enzymatic Synthesis Pathway

The enzymatic synthesis of this compound can be achieved in a two-step cascade. First, D-Fructose-13C is converted to D-Psicose-13C using the enzyme D-Psicose 3-epimerase (DPEase). Subsequently, D-Psicose-13C is reduced to this compound by Ribitol Dehydrogenase (RDH), with the cofactor NADH being regenerated by Formate Dehydrogenase (FDH).

Enzymatic_Synthesis cluster_cofactor Cofactor Regeneration D-Fructose-13C D-Fructose-13C D-Psicose-13C D-Psicose-13C D-Fructose-13C->D-Psicose-13C D-Psicose 3-epimerase (DPEase) This compound This compound D-Psicose-13C->this compound Ribitol Dehydrogenase (RDH) NADH -> NAD+ Formate Formate CO2 CO2 Formate->CO2 Formate Dehydrogenase (FDH) NAD+ -> NADH

Enzymatic synthesis of Allitol-13C from D-Fructose-13C.
Whole-Cell Biotransformation

An alternative and often more efficient method is the use of engineered microorganisms, such as Escherichia coli, to perform the entire conversion in a single pot. This whole-cell biotransformation approach can be designed to co-express the necessary enzymes (DPEase, RDH, and FDH) for the conversion of D-Fructose-13C to this compound.[1][2]

Whole_Cell_Biotransformation cluster_ecoli Engineered E. coli cluster_cofactor_cell Cofactor Regeneration D-Fructose-13C_in D-Fructose-13C (extracellular) D-Fructose-13C_cell D-Fructose-13C (intracellular) D-Fructose-13C_in->D-Fructose-13C_cell Transport D-Psicose-13C_cell D-Psicose-13C D-Fructose-13C_cell->D-Psicose-13C_cell D-Psicose 3-epimerase (co-expressed) Allitol-13C_cell This compound D-Psicose-13C_cell->Allitol-13C_cell Ribitol Dehydrogenase (co-expressed) NADH -> NAD+ Allitol-13C_out This compound (extracellular) Allitol-13C_cell->Allitol-13C_out Transport Formate_in Formate CO2_out CO2 Formate_in->CO2_out Formate Dehydrogenase (co-expressed) NAD+ -> NADH

Whole-cell biotransformation for Allitol-13C synthesis.

Experimental Protocols

Enzymatic Synthesis of D-Psicose-13C from D-Fructose-13C

This protocol is adapted from methods for the enzymatic epimerization of fructose.[3]

Materials:

  • D-Fructose-13C6 (≥99 atom % 13C)

  • D-Psicose 3-epimerase (DPEase) from a suitable source (e.g., Agrobacterium tumefaciens)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Reaction vessel

Procedure:

  • Prepare a reaction mixture containing 100 mM D-Fructose-13C6 in 50 mM Tris-HCl buffer (pH 7.5).

  • Add DPEase to the reaction mixture to a final concentration of 1 U/mL.

  • Incubate the reaction mixture at 50°C with gentle agitation.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC).

  • Once the reaction has reached equilibrium (typically after several hours), terminate the reaction by heat inactivation of the enzyme (e.g., 95°C for 10 minutes).

  • The resulting mixture containing D-Psicose-13C and unreacted D-Fructose-13C can be used directly in the next step or purified.

Enzymatic Synthesis of this compound from D-Psicose-13C

This protocol is based on established methods for the reduction of D-psicose.[4]

Materials:

  • D-Psicose-13C solution from the previous step

  • Ribitol Dehydrogenase (RDH)

  • Formate Dehydrogenase (FDH)

  • Sodium formate

  • Nicotinamide adenine dinucleotide (NAD+)

  • Tris-HCl buffer (50 mM, pH 7.5)

Procedure:

  • To the D-Psicose-13C solution, add sodium formate to a final concentration of 100 mM, NAD+ to 1 mM, RDH to 1 U/mL, and FDH to 1 U/mL.

  • Adjust the pH to 7.5 if necessary.

  • Incubate the reaction mixture at 40°C with shaking (150 rpm) for 6-24 hours.[4]

  • Monitor the conversion of D-Psicose-13C to this compound by HPLC.

  • Upon completion, terminate the reaction by heat inactivation of the enzymes.

Whole-Cell Biotransformation of D-Fructose-13C to this compound

This protocol is a generalized procedure based on published whole-cell biotransformation methods.

Materials:

  • Engineered E. coli strain co-expressing DPEase, RDH, and FDH

  • Luria-Bertani (LB) medium with appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

  • M9 minimal medium containing D-Fructose-13C6 as the sole carbon source

  • Sodium formate

Procedure:

  • Inoculate a starter culture of the engineered E. coli in LB medium with antibiotics and grow overnight at 37°C.

  • Inoculate a larger volume of LB medium with the overnight culture and grow to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 20-30°C) for several hours to overnight.

  • Harvest the cells by centrifugation and wash with M9 salts.

  • Resuspend the cell pellet in M9 medium containing a defined concentration of D-Fructose-13C6 (e.g., 100 g/L) and sodium formate.

  • Incubate the cell suspension at an optimal temperature (e.g., 30°C) with shaking.

  • Monitor the production of this compound in the supernatant over time using HPLC.

  • After maximal conversion is achieved, remove the cells by centrifugation. The supernatant contains the this compound.

Purification of this compound

Purification of this compound from the reaction mixture is crucial to remove unreacted starting materials, byproducts, and enzyme/cell components. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

HPLC Purification Protocol

Instrumentation and Columns:

  • HPLC system equipped with a refractive index (RI) detector.

  • A carbohydrate analysis column, such as a Bio-Rad Aminex HPX-87 series column (e.g., HPX-87C or HPX-87P) or a similar column designed for sugar and sugar alcohol separation.

Mobile Phase and Conditions:

  • The mobile phase is typically degassed, deionized water.

  • The column is operated at an elevated temperature, usually between 60-85°C, to improve peak resolution.

  • A low flow rate, for instance, 0.4-0.6 mL/min, is commonly used.

Procedure:

  • Filter the crude reaction mixture through a 0.22 µm syringe filter to remove particulates.

  • Inject the filtered sample onto the HPLC column.

  • Collect the fractions corresponding to the this compound peak, which is identified by comparing its retention time with that of an authentic Allitol standard.

  • Pool the collected fractions containing pure this compound.

  • Lyophilize the pooled fractions to obtain the purified this compound as a white powder.

  • Assess the purity of the final product by re-injecting a small amount onto the HPLC.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and purification of Allitol. While specific data for the 13C-labeled variant is not extensively published, the yields and conditions for the unlabeled analog are expected to be comparable.

Table 1: Enzymatic Synthesis of Allitol

ParameterValueReference
SubstrateD-Psicose
EnzymesRDH, FDH
Optimal pH7.5
Optimal Temperature40°C
Reaction Time6 hours
Shaking Velocity150 rpm
Product Yield~83.5% (from 20 mg D-psicose)
Product Purity95%

Table 2: Whole-Cell Biotransformation for Allitol Production

ParameterValueReference
SubstrateD-Fructose
MicroorganismEngineered E. coli
Biotransformation Time3 hours
Allitol Titer63.44 g/L
Substrate Concentration100 g/L
Product Purity99.9% (after crystallization)

Characterization of this compound

The identity and isotopic enrichment of the synthesized this compound should be confirmed using analytical techniques.

  • 13C NMR Spectroscopy: This is the most direct method to confirm the incorporation and position of the 13C label. The chemical shifts for Allitol have been reported and can be used for comparison.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight of this compound and to determine the level of isotopic enrichment.

This guide provides a comprehensive framework for the synthesis and purification of this compound. Researchers should optimize the described protocols for their specific laboratory conditions and enzyme/strain characteristics to achieve the best results. The availability of pure, isotopically labeled Allitol will undoubtedly facilitate further investigations into its metabolic roles and therapeutic potential.

References

natural abundance of Allitol and its isotopes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Natural Abundance and Isotopic Analysis of Allitol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allitol is a rare, naturally occurring six-carbon sugar alcohol (alditol) with potential applications as a low-calorie sweetener and a precursor for synthesizing other rare sugars.[1][2][3] Its limited presence in nature necessitates efficient methods for its detection, quantification, and production. This technical guide provides a comprehensive overview of the natural abundance of allitol, the isotopic composition of its constituent elements, and detailed experimental protocols for its analysis. It is designed to serve as a foundational resource for researchers in natural product chemistry, metabolic engineering, and drug development.

Natural Abundance of Allitol

Allitol is not widespread in nature and is classified as a rare sugar.[2][3] Its presence has been confirmed in a limited number of plant and fungal species. The primary natural sources identified to date are plants of the Itea genus and the fungus Tylopilus plumbeoviolaceus.

In Itea plants, allitol is an active metabolite, with concentrations varying between species and influenced by environmental factors such as light. For instance, the allitol content is reportedly higher during the summer. Microbial synthesis is also a recognized source, though typically in a biotechnological context rather than as a primary natural reservoir.

The known concentrations of allitol in these natural sources are summarized in Table 1.

Table 1: Natural Occurrence and Concentration of Allitol

Source Organism Tissue Concentration Reference
Itea virginica Dry Leaves 21.2 mg/g
Itea oblonga Dry Leaves 20.8 mg/g
Itea yunnanensis Dry Leaves 17.6 mg/g
Itea virginica Fresh Leaves ~14 g from 1 kg fresh leaves (containing 700 g water)

| Tylopilus plumbeoviolaceus | Fresh Fruit | ~1.2 g from 485 g of fruit | |

Isotopic Abundance

The isotopic signature of a natural product can provide insights into its botanical origin and the metabolic pathways involved in its synthesis. While specific isotopic analysis of allitol from natural sources is not widely published, the expected isotopic composition is based on the natural abundance of the stable isotopes of its constituent elements: Carbon, Hydrogen, and Oxygen.

Allitol has the chemical formula C₆H₁₄O₆. The stable isotopes of these elements and their average natural abundances are fundamental to the mass distribution of any given allitol population. Isotopic fractionation, which can occur during biosynthetic processes, may cause slight deviations from these baseline abundances in the final molecule.

Table 2: Natural Abundance of Stable Isotopes in Allitol's Constituent Elements

Element Isotope Mass (amu) Natural Abundance (%)
Hydrogen (H) ¹H 1.007825 99.985
²H (D) 2.014102 0.015
Carbon (C) ¹²C 12.000000 98.93
¹³C 13.003355 1.07
Oxygen (O) ¹⁶O 15.994915 99.76
¹⁷O 16.999131 0.04
¹⁸O 17.999160 0.20

(Data sourced from multiple references)

Key Signaling and Biosynthetic Pathways

Allitol is a key intermediate in the "Izumoring" strategy, which links D- and L-hexoses. Its primary biosynthetic route involves the reduction of the rare sugar D-psicose. In biotechnological applications, this pathway is often engineered starting from D-fructose. The enzymatic conversion of D-fructose to allitol is a two-step process that requires cofactor regeneration for efficiency.

  • Epimerization : D-fructose is converted to D-psicose by the enzyme D-tagatose 3-epimerase (D-TE).

  • Reduction : D-psicose is subsequently reduced to allitol by ribitol dehydrogenase (RDH). This step consumes the cofactor NADH, converting it to NAD⁺.

  • Cofactor Regeneration : To sustain the reaction, NAD⁺ is recycled back to NADH. This is often achieved by coupling the system with formate dehydrogenase (FDH), which oxidizes formate to CO₂.

Allitol_Biosynthesis cluster_enzymes Fructose D-Fructose Psicose D-Psicose Fructose->Psicose Allitol Allitol Psicose->Allitol NAD NAD⁺ Psicose->NAD NADH NADH NADH->Psicose NADH->NAD Formate Formate NAD->Formate CO2 CO₂ Formate->CO2 CO2->NADH DTE D-Tagatose 3-Epimerase (D-TE) DTE->Fructose RDH Ribitol Dehydrogenase (RDH) RDH->Psicose FDH Formate Dehydrogenase (FDH) FDH->Formate

Caption: Enzymatic biosynthesis of Allitol from D-Fructose.

Experimental Protocols

The analysis of allitol from natural sources or bioprocesses requires a multi-step workflow involving extraction, purification, derivatization, and finally, instrumental analysis for quantification and isotopic characterization.

Protocol: Extraction and Purification from Plant Tissue

This protocol is adapted from methodologies for extracting polar metabolites from plant sources.

  • Homogenization : Weigh approximately 100 g of fresh plant material (e.g., Itea virginica leaves) and homogenize in a blender with a methanol:chloroform:water (12:5:3 v/v/v) solution.

  • Phase Separation : Centrifuge the homogenate to separate the polar (methanol/water) and non-polar (chloroform) phases. Collect the upper polar phase containing sugars and sugar alcohols.

  • Solvent Evaporation : Evaporate the solvent from the polar phase under reduced pressure using a rotary evaporator to yield a crude extract.

  • Charcoal Chromatography : Redissolve the crude extract in water and apply it to an activated charcoal column. Wash the column with water to remove impurities, then elute the sugar fraction with aqueous ethanol.

  • Ion-Exchange Chromatography : Further purify the sugar fraction by passing it through sequential cation and anion exchange resin columns to remove charged molecules.

  • Lyophilization : Collect the final eluate and freeze-dry to obtain a purified powder of mixed sugars and sugar alcohols, including allitol.

Protocol: Derivatization for GC Analysis (Alditol Acetate Method)

Sugar alcohols like allitol are non-volatile and must be derivatized prior to Gas Chromatography (GC) analysis. The alditol acetate method is robust and yields a single derivative peak per alditol.

  • Reduction : Dissolve 1-5 mg of the purified sugar sample in 250 µL of water. Add 60 µL of a freshly prepared 10 mg/mL sodium borohydride (NaBH₄) solution in n-methylimidazole. Heat at 37°C for 90 minutes to reduce any aldoses to their corresponding alditols. (Note: This step is primarily for reducing sugars; allitol is already an alditol but this ensures consistency if other sugars are present).

  • Reaction Quenching : Stop the reduction by carefully adding 20 µL of glacial acetic acid.

  • Acetylation : Add 600 µL of acetic anhydride and heat the mixture at 37°C for 45 minutes. This acetylates all hydroxyl groups.

  • Workup : Stop the reaction by freezing the sample at -20°C for at least 15 minutes. Carefully quench the remaining acetic anhydride by the dropwise addition of 2.5 mL of deionized water in a fume hood.

  • Extraction : Extract the alditol acetate derivatives into an organic solvent by adding 2 mL of chloroform or dichloromethane, vortexing, and collecting the bottom organic layer. Repeat the extraction two more times.

  • Final Preparation : Combine the organic extracts, evaporate to dryness under a stream of nitrogen, and reconstitute the sample in a known volume (e.g., 1.5 mL) of chloroform for GC analysis.

Protocol: GC-MS for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is used to separate, identify, and quantify the derivatized allitol.

  • Instrument : Gas Chromatograph coupled to a Mass Spectrometer.

  • Column : A mid-polarity column, such as a VF-23ms or equivalent, is suitable for separating alditol acetate derivatives.

  • Carrier Gas : Helium at a constant flow rate (e.g., 1.5 mL/min).

  • Injection : 1 µL of the derivatized sample is injected in splitless mode.

  • Temperature Program :

    • Initial temperature: 60°C, hold for 1 min.

    • Ramp 1: Increase to 220°C at a rate of 20°C/min.

    • Ramp 2: Increase to 240°C at a rate of 5°C/min, hold for 10 min.

  • MS Detection :

    • Identification : Operate in full scan mode (e.g., m/z 50-550) to acquire mass spectra and compare with a known standard or library.

    • Quantification : Operate in Selected Ion Monitoring (SIM) mode for higher sensitivity, monitoring characteristic fragment ions of the allitol acetate derivative. An external calibration curve using an authentic allitol standard is required for absolute quantification.

Protocol: Isotopic Analysis by GC-C-IRMS

For determining the stable isotope ratios (¹³C/¹²C, ²H/¹H, ¹⁸O/¹⁶O), the GC is interfaced with a combustion or pyrolysis unit and an Isotope Ratio Mass Spectrometer (IRMS).

  • Separation : The GC separates the alditol acetate derivative from other compounds as described in section 4.3.

  • Conversion : As the derivative elutes from the GC column, it is quantitatively converted into simple analysis gases.

    • For δ¹³C analysis, the compound is combusted at high temperature over a catalyst (e.g., CuO/Pt) to produce CO₂.

    • For δ²H and δ¹⁸O analysis, the compound is pyrolyzed to produce H₂ and CO gas, respectively.

  • Analysis : The resulting gas (CO₂, H₂, or CO) is introduced into the IRMS, which precisely measures the ratios of the heavy to light isotopes (e.g., ¹³CO₂/¹²CO₂, HD/H₂, C¹⁸O/C¹⁶O).

  • Normalization : The measured ratios are reported in delta (δ) notation (in per mil, ‰) relative to international standards (PDB for carbon, SMOW for hydrogen and oxygen).

Allitol_Analysis_Workflow cluster_analysis Instrumental Analysis cluster_results Data Output Sample Plant/Fungal Sample (e.g., Itea leaves) Extraction Extraction & Purification (Solvent, Charcoal, Ion Exchange) Sample->Extraction Purified Purified Extract (Sugars & Alcohols) Extraction->Purified Derivatization Derivatization (Alditol Acetate Method) Purified->Derivatization Derivative Volatile Derivative (Allitol Hexaacetate) Derivatization->Derivative GCMS GC-MS Analysis Derivative->GCMS GCCIRMS GC-C-IRMS Analysis Derivative->GCCIRMS Quant Quantification & Identification GCMS->Quant Isotope Isotope Ratios (δ¹³C, δ²H, δ¹⁸O) GCCIRMS->Isotope

Caption: Experimental workflow for Allitol analysis.

Conclusion

Allitol remains a molecule of significant interest due to its rarity and potential applications. This guide consolidates current knowledge on its natural abundance, highlighting its presence in the Itea genus. While molecule-specific isotopic data is scarce, the foundational principles of stable isotope analysis provide a clear framework for future characterization. The detailed protocols for extraction, derivatization, and analysis via GC-MS and GC-C-IRMS offer a practical starting point for researchers aiming to investigate allitol in various biological and chemical contexts. Further research into the natural isotopic signatures of allitol could provide valuable tools for authenticating its origin and understanding its biosynthesis in greater detail.

References

The Biochemical Landscape of 13C Labeled Allitol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules within metabolic pathways is paramount. Stable isotope labeling, particularly with Carbon-13 (13C), has emerged as a powerful tool for tracing the fate of metabolites in biological systems.[1][2] This in-depth technical guide focuses on the biochemical properties and applications of 13C labeled Allitol, a rare sugar alcohol with growing interest in the scientific community.

Allitol, a six-carbon sugar alcohol, exists as D- and L-isomers and is a key intermediate in the "Izumoring" concept, which links D- and L-hexoses.[3] While naturally found in some plants, its low abundance has driven the development of biotechnological production methods.[3] The introduction of a 13C label into the allitol backbone provides a non-radioactive tracer to meticulously track its metabolic journey, offering invaluable insights into cellular metabolism and the impact of xenobiotics.

Synthesis of 13C Labeled Allitol

The production of 13C labeled Allitol can be achieved through enzymatic synthesis, leveraging the same pathways developed for its unlabeled counterpart, but with 13C-enriched substrates. The primary route involves the conversion of 13C labeled D-fructose or D-psicose.

A common enzymatic strategy employs a multi-enzyme system. For instance, D-allitol can be synthesized from D-fructose using a combination of D-psicose 3-epimerase (DPE) and ribitol dehydrogenase (RDH). To ensure the continuous regeneration of the necessary NADH cofactor, formate dehydrogenase (FDH) is often included in the reaction.[4]

To produce uniformly labeled [U-13C]-Allitol, the starting substrate would be [U-13C]-D-fructose. The enzymatic cascade would then proceed as follows:

  • Epimerization: [U-13C]-D-fructose is converted to [U-13C]-D-psicose by D-psicose 3-epimerase.

  • Reduction: [U-13C]-D-psicose is then reduced to [U-13C]-D-allitol by ribitol dehydrogenase, a reaction that requires NADH.

  • Cofactor Regeneration: Formate dehydrogenase catalyzes the oxidation of formate to carbon dioxide, which is coupled to the reduction of NAD+ to NADH, thus replenishing the cofactor pool for the RDH reaction.

Alternatively, whole-cell biotransformation using engineered microorganisms expressing these enzymes can be employed. By feeding these cells 13C-labeled glucose or fructose, one can achieve efficient production of 13C labeled Allitol.

Biochemical Properties and Metabolism

Stable isotope labeling with 13C does not alter the fundamental biochemical properties of a molecule. Therefore, 13C labeled Allitol is expected to exhibit the same chemical and physical characteristics as its unlabeled form. Its primary metabolic fate of interest is its conversion to D-psicose (D-allulose), a rare sugar with various physiological effects. This reaction is catalyzed by dehydrogenases.

The key advantage of using 13C labeled Allitol is the ability to trace the carbon atoms through metabolic pathways. When cells are incubated with 13C labeled Allitol, the label will be incorporated into its downstream metabolites. By using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can identify and quantify these labeled metabolites, providing a detailed picture of Allitol's metabolic flux.

Experimental Protocols for Metabolic Tracing with 13C Labeled Allitol

The use of 13C labeled Allitol in metabolic studies follows a general workflow common to stable isotope tracer experiments.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a desired density and allow them to adhere and enter the exponential growth phase.

  • Media Exchange: Replace the standard culture medium with a medium containing a known concentration of 13C labeled Allitol. The specific concentration and labeling pattern (e.g., uniformly labeled or position-specific) will depend on the experimental goals.

  • Incubation: Culture the cells in the presence of the labeled substrate for a predetermined period. Time-course experiments can be performed to track the dynamics of label incorporation.

  • Metabolite Quenching and Extraction: Rapidly quench metabolic activity by, for example, immersing the culture plates in liquid nitrogen. Extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

Analytical Methods
  • Mass Spectrometry (MS): LC-MS/MS is a powerful technique for separating and identifying labeled metabolites. The incorporation of 13C results in a predictable mass shift in the metabolite and its fragments, allowing for the determination of the mass isotopologue distribution (MID). This data reveals the extent of label incorporation and can be used to calculate metabolic fluxes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C-NMR can directly detect the presence and position of 13C atoms in metabolites, providing detailed structural information about the labeling patterns. This can be particularly useful for distinguishing between different metabolic pathways that may produce the same metabolite but with different labeling patterns.

Data Analysis and Interpretation

The analysis of data from 13C tracer experiments involves correcting for the natural abundance of 13C and calculating the fractional contribution of the tracer to different metabolite pools. This information can then be used in metabolic flux analysis (MFA) models to quantify the rates of intracellular reactions.

Quantitative Data Presentation

While specific quantitative data for 13C labeled Allitol is not yet widely available in the literature, the following tables provide a framework for how such data would be presented.

Table 1: Mass Isotopologue Distribution of Allitol and its Metabolites

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Allitol000000100
D-Psicose5101520251510
Fructose-6-Phosphate202520151055

This hypothetical data represents the percentage of each metabolite pool that contains a certain number of 13C atoms after incubation with [U-13C6]-Allitol.

Table 2: Metabolic Fluxes Calculated from 13C Labeling Data

ReactionFlux (nmol/10^6 cells/hr)
Allitol -> D-Psicose15.2 ± 1.8
D-Psicose -> Fructose-6-Phosphate8.7 ± 0.9
Fructose-6-Phosphate -> Glycolysis5.4 ± 0.6

This hypothetical data illustrates how flux rates for key metabolic reactions involving Allitol could be determined.

Visualizations of Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships in metabolic pathways and experimental designs.

Allitol_Metabolism cluster_synthesis Synthesis of 13C Labeled Allitol cluster_metabolism Metabolic Tracing Fructose_13C [U-13C]-D-Fructose Psicose_13C [U-13C]-D-Psicose Fructose_13C->Psicose_13C D-Psicose 3-epimerase Allitol_13C [U-13C]-Allitol Psicose_13C->Allitol_13C Ribitol Dehydrogenase Allitol_13C_cell [U-13C]-Allitol (intracellular) Psicose_13C_cell [U-13C]-D-Psicose Allitol_13C_cell->Psicose_13C_cell Dehydrogenase F6P_13C [13C]-Fructose-6-P Psicose_13C_cell->F6P_13C Glycolysis Glycolysis F6P_13C->Glycolysis

Caption: Enzymatic synthesis and subsequent metabolic tracing of 13C labeled Allitol.

Experimental_Workflow start Cell Seeding labeling Incubation with 13C Labeled Allitol start->labeling quench Metabolic Quenching labeling->quench extract Metabolite Extraction quench->extract analysis LC-MS/MS or NMR Analysis extract->analysis data Data Processing (MID Calculation) analysis->data mfa Metabolic Flux Analysis data->mfa

Caption: General experimental workflow for metabolic flux analysis using 13C labeled Allitol.

Conclusion

13C labeled Allitol stands as a promising tool for elucidating the complexities of polyol metabolism. While specific experimental data is still emerging, the principles and protocols outlined in this guide provide a solid foundation for researchers to design and execute insightful metabolic tracing studies. The ability to track the fate of Allitol's carbon backbone at the molecular level will undoubtedly contribute to a deeper understanding of its physiological roles and its potential applications in drug development and nutritional science.

References

Allitol-¹³C as a Precursor for Rare Sugar Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rare sugars, monosaccharides that are scarce in nature, are of increasing interest in the pharmaceutical and food industries due to their unique physiological functions and potential as low-calorie sweeteners. Allitol, a six-carbon sugar alcohol, occupies a central position in the "Izumoring," a strategic map outlining the enzymatic pathways for the interconversion of all hexoses. This central role makes allitol an ideal precursor for the synthesis of various rare sugars, including D-psicose (D-allulose) and L-psicose. The use of ¹³C-labeled allitol (Allitol-¹³C) as a precursor, coupled with analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provides a powerful tool for metabolic flux analysis, pathway elucidation, and optimization of rare sugar production. This technical guide provides a comprehensive overview of the synthesis of rare sugars from allitol, with a focus on the use of Allitol-¹³C as a tracer.

Allitol-¹³C: A Tracer for Rare Sugar Synthesis

The primary application of Allitol-¹³C is in metabolic flux analysis to trace the flow of carbon atoms through the intricate network of rare sugar synthesis pathways. By tracking the incorporation of ¹³C from Allitol-¹³C into downstream products, researchers can identify active pathways, quantify reaction rates, and pinpoint metabolic bottlenecks.

Biosynthetic Pathways from Allitol

The "Izumoring" strategy illustrates the central role of allitol in connecting the D- and L-series of hexoses. Allitol serves as a key intermediate in the enzymatic conversion to valuable rare sugars, most notably D-psicose and L-psicose.

Enzymatic Conversion of Allitol to D-Psicose (D-Allulose)

The oxidation of allitol to D-psicose is a critical step in rare sugar synthesis. This conversion is primarily catalyzed by NAD(P)-dependent dehydrogenases.

Allitol_to_DPsicose cluster_cofactor Allitol Allitol-¹³C DPsicose D-Psicose-¹³C Allitol->DPsicose Alcohol Dehydrogenase (ADH) / Ribitol Dehydrogenase (RDH) DPsicose->Allitol Reduction NAD NAD⁺ NADH NADH + H⁺

Figure 1: Enzymatic oxidation of Allitol-¹³C to D-Psicose-¹³C.

Enzymatic Conversion of Allitol to L-Psicose

Allitol also serves as a precursor for the synthesis of L-psicose, a rare sugar with significant potential in the pharmaceutical industry. This conversion is catalyzed by specific oxidoreductases.

Allitol_to_LPsicose cluster_cofactor Allitol Allitol-¹³C LPsicose L-Psicose-¹³C Allitol->LPsicose Oxidoreductase Cofactor_in Cofactor (e.g., NAD⁺) Cofactor_out Cofactor (e.g., NADH + H⁺)

Figure 2: Enzymatic conversion of Allitol-¹³C to L-Psicose-¹³C.

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and analysis of rare sugars from allitol. The following sections provide methodologies for key experiments.

Whole-Cell Biotransformation of Allitol to D-Psicose

This protocol utilizes recombinant E. coli cells overexpressing an alcohol dehydrogenase (ADH) for the conversion of allitol to D-psicose.[1][2]

1. Strain Cultivation:

  • Culture recombinant E. coli expressing the desired alcohol dehydrogenase in a suitable medium (e.g., LB medium with appropriate antibiotics) at 37°C with shaking.

  • Induce protein expression with IPTG when the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Continue cultivation at a lower temperature (e.g., 20-25°C) for an appropriate time (e.g., 12-16 hours) to allow for protein expression.

2. Cell Harvesting and Preparation:

  • Harvest the cells by centrifugation (e.g., 6000 x g for 10 minutes at 4°C).

  • Wash the cell pellet twice with a suitable buffer (e.g., 20 mM Na₂HPO₄-NaH₂PO₄ buffer, pH 7.0).

  • Resuspend the cells in the same buffer to a desired cell density (e.g., OD₆₀₀ of 40).

3. Biotransformation Reaction:

  • Prepare the reaction mixture containing:

    • Allitol (e.g., 50 mM)

    • NAD⁺ (e.g., 2 mM)

    • Metal ion activator (e.g., 1 mM Co²⁺, if required by the enzyme)[1]

    • Resuspended cells

    • Reaction buffer (e.g., 20 mM Na₂HPO₄-NaH₂PO₄ buffer, pH 7.0)

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) with shaking (e.g., 200 rpm) for a specified duration (e.g., 4 hours).[1]

4. Product Analysis:

  • Terminate the reaction by heating (e.g., 100°C for 10 minutes) to inactivate the enzymes.

  • Centrifuge the mixture to remove cell debris.

  • Analyze the supernatant for the concentration of D-psicose and remaining allitol using High-Performance Liquid Chromatography (HPLC).

HPLC Analysis of Allitol and D-Psicose

Column: Carbomix Pb-NP column (7.8 mm × 300 mm, 10 μm) or similar carbohydrate analysis column.[1] Mobile Phase: Double-distilled water. Flow Rate: 0.5 mL/min. Column Temperature: 78°C. Detector: Refractive Index (RI) detector.

Purification of D-Psicose

Purification of the synthesized D-psicose from the reaction mixture is essential for downstream applications.

1. Removal of Biomass: Centrifuge the reaction mixture to pellet the cells. 2. Chromatography:

  • Simulated Moving Bed (SMB) chromatography is an effective method for separating D-psicose from other sugars and byproducts on an industrial scale.

  • For laboratory-scale purification, preparative HPLC can be employed. 3. Crystallization:

  • Concentrate the purified D-psicose solution.

  • Induce crystallization by cooling to obtain high-purity D-psicose crystals.

Quantitative Data Presentation

The efficiency of converting allitol to rare sugars varies depending on the biocatalyst and reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Enzymatic and Whole-Cell Conversion of Allitol to D-Psicose

BiocatalystSubstrate (Allitol) ConcentrationProduct (D-Psicose) YieldReaction TimeOptimal pHOptimal Temperature (°C)Reference
Bacillus pallidus Y25 (resting cells)10% (w/v)~98%---
Alcohol Dehydrogenase from Gluconobacter frateurii NBRC 326450 mM97%4 h7.050
Alcohol Dehydrogenase from Gluconobacter frateurii NBRC 3264150 mM56%4 h7.050
Alcohol Dehydrogenase from Gluconobacter frateurii NBRC 3264250 mM38%4 h7.050
Recombinant E. coli (ADH)10 g/L88%5 h-50
Recombinant E. coli (ADH)100 g/L52%5 h-50

Table 2: Whole-Cell Biotransformation for Allitol Production from D-Psicose

BiocatalystSubstrate (D-Psicose) ConcentrationProduct (Allitol) Yield/ConcentrationReaction TimeOptimal pHOptimal Temperature (°C)Reference
Klebsiella oxytoca G4A4 (resting cells)0.25% (w/v)87% conversion36 h8.037
Klebsiella oxytoca G4A4 (resting cells)0.5% (w/v)83% conversion36 h8.037
Klebsiella oxytoca G4A4 (resting cells)1% (w/v)55% conversion36 h8.037
Recombinant E. coli (RDH & FDH)90 g/L58.5 g/L1 h--
Recombinant E. coli (RDH & FDH)2.0% (w/v)19.2 mg48 h7.030

Analytical Characterization of ¹³C-Labeled Sugars

The use of Allitol-¹³C as a precursor necessitates robust analytical methods to confirm the incorporation and position of the ¹³C label in the final rare sugar products.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is a powerful non-destructive technique for determining the carbon skeleton of a molecule and identifying the positions of ¹³C labels. The chemical shifts of the carbon atoms in allitol and its conversion products are distinct, allowing for unambiguous identification and confirmation of isotopic labeling.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized rare sugars and to quantify the extent of ¹³C incorporation. By comparing the mass spectra of labeled and unlabeled compounds, the number of ¹³C atoms per molecule can be determined. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for the analysis of sugar isotopomers.

Conclusion

Allitol-¹³C serves as a valuable tool for researchers in the field of rare sugar synthesis. Its central role in the Izumoring pathways makes it an ideal precursor for tracing metabolic fluxes and optimizing the production of high-value rare sugars. While detailed protocols for the synthesis of Allitol-¹³C are not widely published, the methodologies for the enzymatic and whole-cell conversion of allitol to other rare sugars are well-established. By combining these biotransformation techniques with advanced analytical methods like NMR and MS, researchers can gain deep insights into the metabolic engineering of rare sugar production, paving the way for their broader application in the pharmaceutical and food industries. This guide provides a foundational framework for utilizing allitol as a precursor in rare sugar synthesis, with a special emphasis on the potential of its ¹³C-labeled form to unravel complex metabolic pathways.

References

Probing Allitol Metabolism: A Technical Guide to 13C-Labeled Tracer Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allitol, a rare six-carbon sugar alcohol, holds significant interest in the food and pharmaceutical industries due to its potential as a low-calorie sweetener and its role as a precursor in the synthesis of other rare sugars.[1] Understanding the metabolic fate of allitol is crucial for evaluating its physiological effects, optimizing its biotechnological production, and exploring its therapeutic applications. Stable isotope tracing with Allitol-13C, coupled with metabolic flux analysis (MFA), offers a powerful methodology to quantitatively delineate its metabolic pathways. This technical guide provides a comprehensive overview of the core metabolic pathways involving allitol and presents a detailed framework for conducting 13C-labeled allitol tracer studies.

Core Metabolic Pathways of Allitol

Allitol is primarily synthesized from its keto-sugar precursor, D-psicose, through the action of NAD(P)H-dependent reductases. A key enzyme in this conversion is Ribitol Dehydrogenase (RDH) , which catalyzes the reduction of D-psicose to allitol.[1][2] Conversely, allitol can be oxidized back to D-psicose (also known as D-allulose), a reaction catalyzed by NAD(P)+-dependent alcohol dehydrogenases.[2]

The production of allitol can be achieved through whole-cell biotransformation, often in engineered microorganisms like Escherichia coli.[3] These systems can be designed to convert more common sugars, such as D-fructose, into allitol. This is typically accomplished by expressing a multi-enzyme cascade, for example, using a D-psicose-3-epimerase (DPE) to convert D-fructose to D-psicose, followed by an RDH to produce allitol. To sustain the catalytic cycle, a cofactor regeneration system, such as formate dehydrogenase (FDH), is often included to replenish the required NAD(P)H.

The metabolic network surrounding allitol is interconnected with central carbon metabolism, as its precursors and downstream products can enter glycolysis and the pentose phosphate pathway. The precise flux through these interconnected pathways can be elucidated using 13C-MFA with this compound as the tracer.

Allitol_Metabolic_Pathway cluster_0 Central Carbon Metabolism D-Fructose D-Fructose D-Psicose D-Psicose D-Fructose->D-Psicose D-Psicose-3-Epimerase (DPE) Allitol Allitol D-Psicose->Allitol Ribitol Dehydrogenase (RDH) (NAD(P)H -> NAD(P)+) Allitol->D-Psicose Alcohol Dehydrogenase (NAD(P)+ -> NAD(P)H)

Core metabolic pathway of Allitol.

Quantitative Data from a Hypothetical this compound Tracer Experiment

The following table summarizes hypothetical quantitative data from a steady-state 13C labeling experiment where a cell culture is fed with uniformly labeled [U-13C6]Allitol. The mass isotopomer distributions (MIDs) of key metabolites are determined by Gas Chromatography-Mass Spectrometry (GC-MS). The notation M+n represents the fraction of the metabolite pool containing 'n' 13C atoms. This data allows for the calculation of metabolic fluxes through the connected pathways.

MetaboliteM+0M+1M+2M+3M+4M+5M+6
Allitol 0.020.010.010.010.050.100.80
D-Psicose 0.150.050.050.100.150.200.30
D-Fructose 0.400.150.100.150.100.050.05
Glucose-6-Phosphate 0.550.200.100.100.030.010.01
Fructose-6-Phosphate 0.500.220.110.120.030.010.01
Ribose-5-Phosphate 0.650.250.050.030.010.01N/A
Alanine (from Pyruvate) 0.750.150.080.02N/AN/AN/A
Aspartate (from Oxaloacetate) 0.700.180.090.020.01N/AN/A

Experimental Protocols for this compound Metabolic Flux Analysis

A detailed protocol for a typical 13C-MFA experiment using this compound is provided below. This protocol is adapted from established methodologies for stable isotope tracing.

Cell Culture and Labeling
  • Cell Line and Media: Select the appropriate cell line (e.g., E. coli, CHO cells) and culture in a chemically defined medium where the primary carbon source can be replaced with [U-13C6]Allitol.

  • Adaptation: Sub-culture cells for a sufficient number of generations in the labeling medium to ensure metabolic and isotopic steady-state.

  • Tracer Experiment: Inoculate the experimental cultures at a low cell density and grow them on the medium containing [U-13C6]Allitol until they reach the desired growth phase (typically mid-exponential phase).

Cell Quenching and Metabolite Extraction
  • Rapid Quenching: To halt metabolic activity, rapidly quench the cell culture. For suspension cultures, this can be done by spraying the cell suspension into a quenching solution of 60% methanol chilled to -70°C. For adherent cells, aspirate the medium and immediately add a cold quenching solution.

  • Cell Lysis and Extraction: Centrifuge the quenched cell suspension to pellet the cells. Extract the intracellular metabolites by adding a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).

  • Sample Preparation: Centrifuge the extract to remove cell debris. The supernatant containing the metabolites is then dried under vacuum.

Derivatization and GC-MS Analysis
  • Derivatization: To increase the volatility and thermal stability of the metabolites for GC-MS analysis, derivatize the dried extracts. A common method is to use N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which creates TBDMS derivatives.

  • GC-MS Analysis: Analyze the derivatized samples on a GC-MS system. The gas chromatograph separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distributions.

Data Analysis and Flux Calculation
  • Mass Isotopomer Distribution (MID) Correction: Correct the raw GC-MS data for the natural abundance of isotopes to obtain the fractional labeling of each metabolite.

  • Metabolic Modeling: Use a computational model of the cell's metabolic network that includes the relevant pathways connected to allitol metabolism.

  • Flux Estimation: Employ software (e.g., FiatFlux, Metran) to estimate the intracellular metabolic fluxes by minimizing the difference between the experimentally measured MIDs and the MIDs predicted by the metabolic model.

Allitol_13C_Workflow cluster_0 Experimental Phase cluster_1 Analytical & Computational Phase A Cell Culture with [U-13C6]Allitol B Metabolic Quenching A->B C Metabolite Extraction B->C D Derivatization C->D E GC-MS Analysis D->E F Data Processing & MID Calculation E->F G Metabolic Flux Estimation F->G

Experimental workflow for this compound MFA.

Conclusion

This technical guide outlines the metabolic pathways of allitol and provides a robust framework for investigating these pathways using this compound as a tracer. By applying the principles of 13C-Metabolic Flux Analysis, researchers can gain a quantitative understanding of how allitol is metabolized within a biological system. This knowledge is invaluable for applications in metabolic engineering, drug development, and nutritional science, enabling the optimization of allitol production and the elucidation of its physiological roles. The provided protocols and data serve as a foundation for designing and interpreting future studies on allitol metabolism.

References

Preliminary Studies on Allitol-13C in Microbiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific studies detailing the use of Allitol-13C in microbiological research for metabolic flux analysis or stable isotope probing are not publicly available. This guide, therefore, presents a comprehensive overview of known allitol metabolism in microorganisms and proposes a detailed, hypothetical experimental framework for utilizing this compound. The experimental protocols, quantitative data, and specific pathway dynamics are based on established methodologies in stable isotope probing and known analogous metabolic pathways.

Introduction to Allitol and Stable Isotope Probing

Allitol is a rare, six-carbon sugar alcohol (polyol) that holds potential as a low-calorie sweetener and has been studied for its physiological effects.[1] In microbiology, the metabolism of polyols like allitol is a key area of research for understanding microbial physiology, identifying novel enzymatic functions, and for biotechnological production of valuable compounds.[2][3][4][5]

Stable isotope probing (SIP) is a powerful technique used to trace the metabolic fate of a labeled substrate, such as this compound, through a microbial community or a pure culture. By introducing a substrate enriched with a stable isotope (e.g., ¹³C), researchers can track the incorporation of the isotope into cellular components like biomass, proteins, and metabolites. This allows for the elucidation of metabolic pathways, the identification of active microorganisms in a community, and the quantification of metabolic fluxes.

This compound is a commercially available isotopically labeled version of allitol, designed for use in such metabolic studies. This guide will explore the known metabolic pathways of allitol and propose how this compound could be used in a research context.

Known Allitol Metabolic Pathways in Microorganisms

While allitol is not as commonly metabolized as other polyols like sorbitol or mannitol, some microorganisms possess the enzymatic machinery to utilize it. The initial step in allitol catabolism is its oxidation to a ketose, typically D-psicose or L-fructose.

A key enzyme in this process is ribitol dehydrogenase (RDH) , which, despite its name, can exhibit activity on other polyols, including allitol. For instance, in some bacteria, allitol is oxidized to D-psicose. Subsequently, D-psicose can be further metabolized. For example, D-psicose 3-epimerase can convert D-psicose to D-fructose, a central glycolytic intermediate.

In genetically engineered strains of Escherichia coli, allitol has been produced from D-fructose through the combined action of D-psicose 3-epimerase (DPE), and ribitol dehydrogenase (RDH). The reverse of this pathway provides a likely route for allitol catabolism.

The following diagram illustrates a known microbial pathway for the conversion of D-fructose to allitol, which can be reversed for allitol catabolism.

Allitol_Metabolism Fig. 1: Microbial Allitol Synthesis and Catabolism Pathway Fructose D-Fructose Psicose D-Psicose Fructose->Psicose D-psicose 3-epimerase (DPE) Glycolysis Glycolysis Fructose->Glycolysis Psicose->Fructose D-psicose 3-epimerase (DPE) Allitol Allitol Psicose->Allitol Ribitol Dehydrogenase (RDH) (Reduction, NADPH -> NADP+) Allitol->Psicose Allitol Dehydrogenase (Oxidation, NAD+ -> NADH)

Fig. 1: Microbial Allitol Synthesis and Catabolism Pathway

Proposed Experimental Protocol: Stable Isotope Probing with this compound

This section outlines a hypothetical experimental protocol for tracing the metabolic fate of this compound in a pure culture of a microorganism capable of its catabolism, such as a wild-type strain of Klebsiella aerogenes or a genetically modified E. coli.

Objective

To elucidate the catabolic pathway of allitol and quantify its contribution to central carbon metabolism and biomass production using this compound.

Materials
  • Microorganism: Klebsiella aerogenes or a suitable engineered strain.

  • Growth Medium: Minimal medium with a defined carbon source.

  • Labeled Substrate: Uniformly labeled Allitol-¹³C ([U-¹³C]-Allitol).

  • Unlabeled Substrate: Allitol.

  • Analytical Equipment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Workflow

The proposed workflow is depicted in the following diagram:

Experimental_Workflow Fig. 2: Workflow for this compound SIP Experiment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture 1. Inoculate microbial culture in minimal medium Adaptation 2. Pre-culture on unlabeled Allitol (optional adaptation) Culture->Adaptation Incubation 3. Incubate with [U-13C]-Allitol Adaptation->Incubation Sampling 4. Time-course sampling of: - Biomass - Supernatant Incubation->Sampling Quenching 5. Quench metabolism Sampling->Quenching Extraction 6. Extract metabolites and hydrolyze biomass Quenching->Extraction Derivatization 7. Derivatize for GC-MS analysis Extraction->Derivatization Analysis 8. LC-MS and GC-MS analysis of labeled intermediates Derivatization->Analysis

Fig. 2: Workflow for this compound SIP Experiment
Detailed Methodologies

  • Microbial Culture Preparation:

    • Prepare a minimal salt medium (e.g., M9 medium) to ensure allitol is the primary carbon source.

    • Inoculate the medium with a starter culture of the selected microorganism.

    • For some organisms, a pre-adaptation phase on unlabeled allitol may be necessary to induce the relevant catabolic enzymes.

  • Labeling Experiment:

    • In the exponential growth phase, introduce [U-¹³C]-Allitol to the culture at a defined concentration (e.g., 2 g/L).

    • Incubate under controlled conditions (temperature, shaking, pH).

    • Collect samples at multiple time points (e.g., 0, 1, 2, 4, 8 hours) to monitor substrate uptake and label incorporation.

  • Sample Processing:

    • Quenching: Immediately stop metabolic activity by rapidly cooling the sample (e.g., in a dry ice/ethanol bath).

    • Separation: Centrifuge to separate the cell pellet (biomass) from the supernatant (extracellular metabolites).

    • Extraction: Extract intracellular metabolites from the cell pellet using a suitable solvent (e.g., cold methanol/chloroform).

    • Biomass Hydrolysis: Hydrolyze a portion of the biomass to release constituent monomers (e.g., amino acids) for isotopic analysis.

  • Analytical Procedures:

    • HPLC: Analyze the supernatant to quantify the consumption of this compound and the secretion of any metabolic byproducts.

    • LC-MS/MS: Analyze intracellular and extracellular extracts to identify and quantify ¹³C-labeled metabolites (e.g., intermediates of glycolysis and the TCA cycle).

    • GC-MS: Analyze derivatized amino acids from the hydrolyzed biomass to determine the extent of ¹³C incorporation into proteins, which reflects the contribution of allitol to biomass synthesis.

Hypothetical Quantitative Data

The following tables present hypothetical data that could be generated from the proposed this compound SIP experiment.

Table 1: Substrate Consumption and Biomass Production

Time (hours)[U-¹³C]-Allitol Concentration (g/L)Optical Density (OD₆₀₀)
02.000.10
11.850.15
21.600.25
41.100.50
80.301.05

Table 2: ¹³C-Labeling in Key Intracellular Metabolites (at 4 hours)

MetaboliteAverage ¹³C Enrichment (%)
D-Fructose-6-Phosphate95
Pyruvate92
Citrate85
Succinate83
α-Ketoglutarate86

Table 3: ¹³C-Enrichment in Proteinogenic Amino Acids (at 8 hours)

Amino AcidBiosynthetic PrecursorAverage ¹³C Enrichment (%)
AlaninePyruvate91
AspartateOxaloacetate84
Glutamateα-Ketoglutarate85
Serine3-Phosphoglycerate93
PhenylalaninePhosphoenolpyruvate + Erythrose-4-P88

Conclusion

While direct experimental data on the use of this compound in microbiology is currently lacking in published literature, this guide provides a robust framework for its application. By employing stable isotope probing with this compound, researchers can gain significant insights into the microbial metabolism of this rare polyol. The proposed methodologies and expected data offer a clear path for investigating novel catabolic pathways, quantifying metabolic fluxes, and understanding the physiological role of allitol in microbial ecosystems. Such studies would be invaluable for applications in biotechnology, food science, and metabolic engineering.

References

Methodological & Application

Application Notes & Protocols: Utilizing Allitol-13C for Metabolic Flux Analysis in Pentose Phosphate Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as Carbon-13 (¹³C), allows for the precise tracking of atoms through metabolic pathways, providing a dynamic view of cellular metabolism.[1][2][3][4][5] This document provides detailed application notes and protocols for the use of Allitol-¹³C, a novel tracer for investigating the pentose phosphate pathway (PPP) and related metabolic routes.

Allitol, a six-carbon sugar alcohol, can be metabolized into intermediates of the pentose phosphate pathway. By using a ¹³C-labeled version of allitol, researchers can trace its entry and conversion within the central carbon metabolism, offering unique insights into the activity of the PPP, which is crucial for nucleotide synthesis, and the production of reductive power in the form of NADPH. These insights are invaluable for understanding disease states like cancer and for the development of novel therapeutics.

Principle of Allitol-¹³C Metabolic Flux Analysis

When cells are cultured in the presence of Allitol-¹³C, the labeled carbon atoms are incorporated into downstream metabolites. The specific labeling patterns of these metabolites, such as pentose phosphates, glycolytic intermediates, and amino acids derived from the TCA cycle, can be measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. By analyzing these mass isotopomer distributions, the relative and absolute fluxes through various metabolic pathways can be determined.

The choice of a specific ¹³C labeling pattern on the allitol molecule (e.g., uniformly labeled [U-¹³C]Allitol or positionally labeled Allitol) will influence the interpretability of the results for specific pathways. For the purpose of these notes, we will focus on the application of [U-¹³C₆]Allitol.

Experimental Workflow

The general workflow for a metabolic flux analysis experiment using Allitol-¹³C involves several key stages, from experimental design to data analysis.

G cluster_0 Experimental Design cluster_1 Isotope Labeling cluster_2 Sample Preparation cluster_3 Data Acquisition & Analysis A Select Cell Line & Culture Conditions B Choose Allitol-13C Tracer & Concentration A->B C Determine Labeling Time Course B->C D Cell Seeding & Growth E Introduce This compound Media D->E F Incubate for Isotopic Steady State E->F G Quench Metabolism H Extract Metabolites G->H I Sample Derivatization (Optional) H->I J LC-MS/MS or GC-MS Analysis K Determine Mass Isotopomer Distributions J->K L Metabolic Flux Calculation K->L

Caption: General workflow for metabolic flux analysis using this compound.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Custom culture medium lacking the unlabeled carbon source to be replaced by Allitol-¹³C

  • Sterile [U-¹³C₆]Allitol

  • 6-well cell culture plates

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of labeling. Culture in complete medium at 37°C in a humidified incubator with 5% CO₂.

  • Preparation of Labeling Medium: Prepare the Allitol-¹³C labeling medium by supplementing the custom base medium with dialyzed FBS, Penicillin-Streptomycin, and the desired concentration of [U-¹³C₆]Allitol (typically in the range of 5-25 mM).

  • Initiation of Labeling: Once cells reach the target confluency, aspirate the complete medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed Allitol-¹³C labeling medium.

  • Incubation: Return the plates to the incubator and incubate for a time sufficient to reach isotopic steady state. This time should be determined empirically for each cell line and experimental condition but is often between 8 and 24 hours.

Protocol 2: Metabolite Extraction

This protocol describes a rapid quenching and extraction method to preserve the in vivo metabolic state.

Materials:

  • -80°C Methanol

  • Ice-cold water

  • Liquid nitrogen

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >15,000 x g

Procedure:

  • Quenching: Remove the culture plate from the incubator and immediately aspirate the labeling medium. Place the plate on a bed of dry ice or in a container of liquid nitrogen to rapidly quench metabolism.

  • Extraction: Add 1 mL of -80°C 80% methanol to each well. Scrape the cells from the plate surface and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Lysis: Vortex the tubes vigorously for 1 minute and then incubate at -20°C for 30 minutes to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean microcentrifuge tube.

  • Storage: Store the metabolite extracts at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis for Mass Isotopomer Distribution

This protocol provides a general framework for the analysis of metabolite labeling patterns using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • Analytical column suitable for polar metabolites (e.g., HILIC column)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable volume of the initial mobile phase composition (e.g., 95% Mobile Phase B).

  • Chromatographic Separation: Inject the reconstituted sample onto the LC system. Separate the metabolites using a gradient elution. For a HILIC column, a typical gradient might be from 95% Mobile Phase B to 50% Mobile Phase B over 15 minutes.

  • Mass Spectrometry Analysis: Analyze the eluting metabolites using the mass spectrometer in full scan mode to detect all mass isotopologues of the targeted metabolites. The mass resolution should be high enough to distinguish between different isotopologues.

  • Data Acquisition: Acquire data for the mass-to-charge ratio (m/z) of the metabolites of interest, including all of their potential ¹³C-labeled forms. For example, for a 5-carbon pentose phosphate, you would look for the M+0, M+1, M+2, M+3, M+4, and M+5 isotopologues.

  • Data Processing: Integrate the peak areas for each mass isotopologue of the target metabolites. Correct for the natural abundance of ¹³C to determine the fractional enrichment of the tracer in each metabolite.

Data Presentation

The quantitative data from the mass spectrometry analysis should be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Fractional Enrichment of Pentose Phosphate Pathway Intermediates

MetaboliteCondition A (M+n)Condition B (M+n)
Ribose-5-phosphate
M+00.100.25
M+10.150.20
M+20.200.20
M+30.250.15
M+40.200.10
M+50.100.10
Sedoheptulose-7-phosphate
M+00.050.15
M+10.100.15
M+20.150.20
M+30.200.20
M+40.200.15
M+50.150.10
M+60.100.05
M+70.050.00

Table 2: Fractional Enrichment of Glycolytic and TCA Cycle Intermediates

MetaboliteCondition A (M+n)Condition B (M+n)
Pyruvate
M+00.300.50
M+10.400.30
M+20.200.15
M+30.100.05
Citrate
M+00.200.40
M+10.250.25
M+20.300.20
M+30.150.10
M+40.100.05

Metabolic Pathway Visualization

The following diagram illustrates the entry of Allitol-¹³C into the central carbon metabolism and the key pathways that can be traced.

G Allitol_13C This compound Sorbitol_P Sorbitol-6-P Allitol_13C->Sorbitol_P Fructose_6P Fructose-6-P Sorbitol_P->Fructose_6P Glucose_6P Glucose-6-P Fructose_6P->Glucose_6P G3P Glyceraldehyde-3-P Fructose_6P->G3P Glucose_6P->Fructose_6P Ribose_5P Ribose-5-P Glucose_6P->Ribose_5P oxidative PPP NADPH NADPH Glucose_6P->NADPH Pyruvate Pyruvate G3P->Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Citrate Citrate Acetyl_CoA->Citrate aKG alpha-Ketoglutarate Citrate->aKG aKG->Citrate reductive carboxylation Ribose_5P->Fructose_6P non-oxidative PPP Ribose_5P->G3P non-oxidative PPP Nucleotides Nucleotides Ribose_5P->Nucleotides Glycolysis Glycolysis PPP Pentose Phosphate Pathway TCA TCA Cycle

Caption: Entry of this compound into the Pentose Phosphate Pathway.

Conclusion

The use of Allitol-¹³C as a metabolic tracer offers a promising approach to investigate the dynamics of the pentose phosphate pathway and its connections to other central metabolic routes. The protocols and guidelines presented here provide a comprehensive framework for researchers to design and execute metabolic flux analysis experiments. By carefully considering the experimental design, sample preparation, and analytical methods, valuable insights into cellular metabolism can be obtained, which can significantly contribute to our understanding of health and disease, and aid in the development of new therapeutic strategies.

References

Application Notes & Protocols: Allitol-13C Tracer Studies in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, characterized by alterations in nutrient uptake and utilization to support rapid proliferation and survival. Isotope tracer studies, particularly using Carbon-13 (¹³C), are powerful tools to delineate the metabolic fate of nutrients and quantify fluxes through various metabolic pathways.[1][2][3] While glucose and glutamine are the most commonly used ¹³C-labeled tracers in cancer metabolism research, there is growing interest in understanding the roles of other nutrients, including polyols.[4][5]

Allitol, a rare sugar alcohol, has potential applications in the food and pharmaceutical industries. Its metabolic fate in cancer cells is largely unexplored. This document provides a detailed, albeit theoretical, framework for conducting Allitol-¹³C tracer studies in cancer cell lines. The protocols and methodologies are based on established principles of ¹³C-Metabolic Flux Analysis (MFA).

Hypothetical Metabolic Pathways of Allitol in Cancer Cells

Based on known metabolic pathways of similar polyols like ribitol and xylitol, we can hypothesize several potential routes for allitol metabolism in cancer cells. These include:

  • Conversion to Fructose or Sorbitol: Allitol could be metabolized through the polyol pathway, which is known to be active in some cancers and links glucose metabolism to fructose production. Enzymes such as sorbitol dehydrogenase could potentially act on allitol.

  • Entry into the Pentose Phosphate Pathway (PPP): Similar to other pentitols, allitol might be converted to a pentose phosphate and enter the PPP, a critical pathway for nucleotide synthesis and redox balance in cancer cells.

  • Anaplerotic Contribution to the TCA Cycle: Allitol-derived carbons might replenish intermediates of the Tricarboxylic Acid (TCA) cycle, supporting biosynthesis and energy production.

The following diagram illustrates a hypothetical metabolic network for Allitol-¹³C tracing.

Allitol_Metabolism cluster_0 Extracellular cluster_1 Cytosol cluster_2 Mitochondria Allitol-13C_ext Allitol-¹³C Allitol-13C_int Allitol-¹³C Allitol-13C_ext->Allitol-13C_int Transport Fructose-13C Fructose-¹³C Allitol-13C_int->Fructose-13C Polyol Dehydrogenase (hypothetical) PPP_Intermediates-13C PPP Intermediates-¹³C Allitol-13C_int->PPP_Intermediates-13C Kinase/Dehydrogenase (hypothetical) Glycolysis_Intermediates-13C Glycolysis Intermediates-¹³C Fructose-13C->Glycolysis_Intermediates-13C Pyruvate-13C Pyruvate-¹³C Glycolysis_Intermediates-13C->Pyruvate-13C Acetyl-CoA-13C Acetyl-CoA-¹³C Pyruvate-13C->Acetyl-CoA-13C TCA_Cycle_Intermediates-13C TCA Cycle Intermediates-¹³C TCA_Cycle_Intermediates-13C->TCA_Cycle_Intermediates-13C TCA Cycle Acetyl-CoA-13C->TCA_Cycle_Intermediates-13C

Hypothetical Allitol-¹³C Metabolic Pathways.

Experimental Protocols

Cell Culture and Isotope Labeling

This protocol is adapted from established methods for ¹³C tracer studies in mammalian cells.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Standard culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Custom medium lacking glucose and other carbon sources of interest

  • U-¹³C₆-Allitol (uniformly labeled Allitol)

  • 6-well or 12-well cell culture plates

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Trypsin-EDTA

Procedure:

  • Cell Seeding: Seed cancer cells in culture plates at a density that will result in 80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in standard culture medium.

  • Media Preparation: Prepare the labeling medium by supplementing the custom basal medium with dFBS, necessary amino acids, and U-¹³C₆-Allitol at a final concentration to be optimized (e.g., 5-10 mM).

  • Isotope Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed ¹³C-labeling medium to the cells.

    • Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to determine the time to reach isotopic steady state.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to each well to cover the cells.

    • Incubate at -80°C for at least 15 minutes to quench metabolism and lyse the cells.

    • Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube and store at -80°C until analysis.

Metabolite Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for analyzing the mass isotopomer distribution of metabolites.

Materials:

  • Metabolite extracts

  • Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))

  • GC-MS instrument

Procedure:

  • Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization:

    • Add methoxyamine hydrochloride in pyridine to the dried extracts and incubate to protect carbonyl groups.

    • Add MSTFA and incubate to silylate hydroxyl and amine groups, increasing metabolite volatility.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Separate the metabolites on a suitable GC column.

    • Analyze the eluting metabolites by mass spectrometry to determine the mass isotopomer distribution for each metabolite of interest.

Data Presentation and Analysis

The primary data from a ¹³C tracer study is the mass isotopomer distribution (MID) for various metabolites. This data can be presented in tables for clear comparison.

Table 1: Hypothetical Mass Isotopomer Distribution of Key Metabolites after U-¹³C₆-Allitol Labeling
MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Control (Unlabeled)
Fructose99.10.80.10.00.00.00.0
Ribose-5-Phosphate99.20.70.10.00.00.0
Citrate98.91.00.10.00.00.00.0
U-¹³C₆-Allitol Labeled
Fructose20.55.28.315.120.430.5
Ribose-5-Phosphate45.310.112.515.816.3
Citrate60.115.210.58.14.31.8

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

Metabolic Flux Analysis (MFA)

The measured MIDs, along with other metabolic rates (e.g., nutrient uptake, product secretion), are used in computational models to estimate intracellular metabolic fluxes. This analysis provides quantitative rates for each reaction in the metabolic network.

Experimental Workflow Visualization

The overall workflow for an Allitol-¹³C tracer study is depicted below.

Experimental_Workflow cluster_workflow Experimental Workflow A Cancer Cell Culture B ¹³C-Allitol Labeling A->B C Metabolite Extraction B->C D GC-MS Analysis C->D E Data Analysis (MID) D->E F Metabolic Flux Analysis (MFA) E->F G Biological Interpretation F->G

Workflow for Allitol-¹³C Tracer Studies.

Conclusion

While direct experimental data on Allitol-¹³C tracer studies in cancer cells is not yet available, the established methodologies of ¹³C-MFA provide a robust framework for such investigations. These studies have the potential to uncover novel metabolic pathways and dependencies in cancer cells, which could inform the development of new therapeutic strategies. The protocols and hypothetical data presented here serve as a guide for researchers venturing into this unexplored area of cancer metabolism.

References

Application Notes and Protocols for Allitol-13C Labeling in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Allitol-13C Labeling

Stable isotope tracing with 13C-labeled substrates is a powerful technique for dissecting metabolic pathways and quantifying metabolic fluxes within cells.[1][2][3] Allitol, a rare six-carbon sugar alcohol, has potential applications in the food and pharmaceutical industries.[4] this compound is a stable isotope-labeled version of allitol that can be used as a tracer to investigate the metabolism of polyols and their contribution to central carbon metabolism. By providing cells with this compound and tracking the incorporation of the 13C label into downstream metabolites, researchers can gain insights into cellular physiology, disease mechanisms, and the effects of therapeutic agents.[1]

The metabolism of allitol in mammalian cells is not well-characterized, but it is hypothesized to enter pathways related to other polyols like sorbitol. The polyol pathway, which converts glucose to fructose via sorbitol, is particularly relevant in conditions like diabetes. This compound could therefore be a valuable tool for studying the activity of this and related pathways.

Principle of this compound Labeling

The fundamental principle of this compound labeling involves substituting the naturally abundant ¹²C isotope with ¹³C in the allitol molecule. When cells in culture are incubated with this compound, they may take up and metabolize it using their endogenous enzymes. The ¹³C atoms are retained in the carbon backbone of any resulting metabolites. These labeled metabolites can then be detected and quantified using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allowing for the tracing of the metabolic fate of allitol.

Potential Applications in Research and Drug Development

  • Elucidating Novel Metabolic Pathways: Tracing the fate of this compound can help identify and characterize the enzymes and pathways involved in polyol metabolism in mammalian cells.

  • Understanding Disease Metabolism: This technique can be applied to study metabolic alterations in diseases where polyol metabolism is implicated, such as diabetic complications.

  • Drug Discovery and Development: this compound can be used to investigate how candidate drugs affect polyol metabolism and related pathways.

Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for a stable isotope tracing experiment using this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Labeling Medium (with this compound) seed_cells Seed Cells in Culture Plates prep_media->seed_cells add_label Introduce Labeling Medium seed_cells->add_label incubate Incubate for Desired Time add_label->incubate quench Quench Metabolism incubate->quench extract Extract Metabolites quench->extract lc_ms LC-MS/MS or GC-MS Analysis extract->lc_ms data_analysis Data Analysis and Flux Calculation lc_ms->data_analysis

Caption: A generalized workflow for this compound labeling experiments.

Hypothesized Metabolic Pathway for Allitol

The following diagram depicts a hypothesized metabolic pathway for allitol, based on its structural similarity to sorbitol and its potential interaction with the polyol pathway.

G cluster_polyol Hypothesized Allitol Metabolism Allitol_13C This compound Fructose_13C Fructose-13C Allitol_13C->Fructose_13C Sorbitol Dehydrogenase-like? Glycolysis Glycolysis Intermediates-13C Fructose_13C->Glycolysis Hexokinase PPP Pentose Phosphate Pathway Intermediates-13C Glycolysis->PPP Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase

Caption: A diagram of the hypothesized metabolism of Allitol via the polyol pathway.

Experimental Protocols

Protocol 1: Cell Culture and Labeling

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

Materials:

  • Cell line of interest (e.g., HEK293, HepG2)

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Custom labeling medium: Glucose-free and polyol-free medium supplemented with this compound

  • This compound

  • 6-well cell culture plates

Procedure:

  • Cell Seeding:

    • Culture cells in standard growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.

    • Seed cells in 6-well plates at a density that will achieve 70-80% confluency at the time of metabolite extraction. Allow cells to attach and grow overnight.

  • Preparation of Labeling Medium:

    • Prepare the labeling medium by supplementing the glucose-free and polyol-free basal medium with the desired concentration of this compound (e.g., 10 mM).

    • Add 10% dialyzed FBS and 1% Penicillin-Streptomycin.

    • Warm the labeling medium to 37°C before use.

  • Initiation of Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed this compound labeling medium to each well.

  • Incubation:

    • Return the plates to the incubator and incubate for the desired labeling period. The time will depend on the expected rate of allitol metabolism and the pathways of interest. A time-course experiment (e.g., 0, 1, 4, 12, 24 hours) is recommended to determine the optimal labeling time.

Protocol 2: Metabolite Extraction

Materials:

  • Ice-cold PBS

  • Dry ice

  • Extraction solvent: 80% methanol (v/v) in water, pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Quenching Metabolism:

    • To rapidly halt enzymatic activity, place the culture plate on dry ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS to remove any remaining extracellular this compound. Aspirate the wash solution completely.

  • Metabolite Extraction:

    • Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.

    • Use a cell scraper to scrape the cells into the methanol.

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Cell Lysis and Protein Precipitation:

    • Vortex the tubes vigorously.

    • Incubate at -80°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.

  • Sample Clarification:

    • Centrifuge the samples at >16,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Transfer the supernatant, which contains the metabolites, to a new tube.

    • Store the extracts at -80°C until analysis.

Data Presentation

Quantitative data from this compound labeling experiments should be summarized in tables to facilitate comparison between different experimental conditions. The following are examples of how to present such data.

Table 1: Experimental Parameters

ParameterValue
Cell LineHEK293
Seeding Density0.5 x 10⁶ cells/well
Labeling MediumDMEM (Glucose-free) + 10% dFBS
Tracer[U-¹³C₆]Allitol
Tracer Concentration10 mM
Labeling Duration24 hours

Table 2: Hypothetical Mass Isotopomer Distribution (MID) of Key Metabolites

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Control Condition
Fructose95.23.11.00.50.10.050.05
Glucose-6-Phosphate96.02.50.80.50.10.050.05
Citrate94.83.51.20.30.10.050.05
Treated Condition
Fructose45.35.28.110.312.515.13.5
Glucose-6-Phosphate50.16.89.211.510.89.52.1
Citrate65.410.212.36.43.21.51.0

Disclaimer: The information provided in this document is intended for Research Use Only (RUO). The protocols and data presented are illustrative and should be adapted and optimized for specific experimental needs.

References

Application Note: Quantitative Analysis of Allitol-¹³C by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allitol, a six-carbon sugar alcohol, is a rare polyol with potential applications in the food and pharmaceutical industries.[1] The use of stable isotope-labeled internal standards is a staple technique in mass spectrometry for achieving accurate and precise quantification of small molecules by correcting for matrix effects and variations in instrument response.[2] Allitol-¹³C, a stable isotope-labeled version of allitol, serves as an ideal internal standard for the quantification of its unlabeled counterpart in various biological and chemical matrices. This application note provides a detailed protocol for the quantitative analysis of Allitol-¹³C using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3][4]

Principle

The quantitative analysis of Allitol-¹³C is based on the principle of stable isotope dilution mass spectrometry. A known amount of the stable isotope-labeled internal standard (Allitol-¹³C) is added to a sample containing the unlabeled analyte (allitol). The sample is then subjected to LC-MS/MS analysis. The analyte and the internal standard co-elute chromatographically but are distinguished by their mass-to-charge ratios (m/z) in the mass spectrometer. By comparing the peak area ratio of the analyte to the internal standard, the concentration of the analyte in the original sample can be accurately determined. The use of an internal standard helps to correct for any loss of analyte during sample preparation and analysis.[2]

Experimental Protocols

Materials and Reagents
  • Allitol (≥98% purity)

  • Allitol-¹³C (isotopic purity >98%)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • Autosampler vials

Sample Preparation
  • Standard Solution Preparation:

    • Prepare a stock solution of Allitol (1 mg/mL) in 50:50 (v/v) methanol:water.

    • Prepare a stock solution of Allitol-¹³C (1 mg/mL) in 50:50 (v/v) methanol:water.

    • Prepare a series of working standard solutions of Allitol by serially diluting the stock solution to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • Prepare a working internal standard solution of Allitol-¹³C at a concentration of 100 ng/mL.

  • Sample Pre-treatment:

    • For biological samples (e.g., plasma, urine, cell culture media), perform a protein precipitation step by adding three volumes of ice-cold acetonitrile to one volume of the sample.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant.

  • Final Sample Preparation:

    • To 100 µL of the pre-treated sample supernatant or standard solution, add 10 µL of the 100 ng/mL Allitol-¹³C internal standard solution.

    • Vortex the mixture.

    • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Method
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of polar compounds like polyols.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) % B
    0.0 95
    5.0 50
    5.1 95

    | 8.0 | 95 |

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z)
    Allitol 181.1 89.1

    | Allitol-¹³C | 187.1 | 92.1 |

Data Presentation

The quantitative data for the analysis of Allitol-¹³C should be summarized in the following tables.

Table 1: Linearity of Allitol Calibration Curve

Concentration (ng/mL)Peak Area Ratio (Allitol/Allitol-¹³C)
1Insert Value
5Insert Value
10Insert Value
50Insert Value
100Insert Value
500Insert Value
1000Insert Value
>0.995

Table 2: Quantitative Performance Metrics

ParameterValue
Limit of Detection (LOD)~0.5 ng/mL
Limit of Quantitation (LOQ)~1.5 ng/mL
Precision (%RSD)<15%
Accuracy (%Recovery)85-115%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Spiking Spike with Allitol-¹³C (Internal Standard) Supernatant->Spiking Filtration Filtration (0.22 µm) Spiking->Filtration LC_Separation HILIC Separation Filtration->LC_Separation ESI_Ionization Electrospray Ionization (Negative Mode) LC_Separation->ESI_Ionization MS_Detection Tandem Mass Spectrometry (MRM) ESI_Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for the quantitative analysis of Allitol-¹³C.

Allitol Metabolic Context

metabolic_pathway Sucrose Sucrose Fructose D-Fructose Sucrose->Fructose Hydrolysis Psicose D-Psicose Fructose->Psicose Epimerization Allitol D-Allitol Psicose->Allitol Reduction Allulose D-Allulose Allitol->Allulose Oxidation Enzyme1 Invertase Enzyme1->Sucrose Enzyme2 D-tagatose 3-epimerase (D-TE) Enzyme2->Fructose Enzyme3 Ribitol dehydrogenase (RDH) Enzyme3->Psicose Enzyme4 Alcohol dehydrogenase (ADH) Enzyme4->Allitol

Caption: Simplified metabolic pathway showing the synthesis and conversion of Allitol.

References

Application Notes and Protocols for 13C NMR Spectroscopy of Allitol-13C Labeled Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allitol, a six-carbon sugar alcohol, is a metabolite with growing interest in various fields, including its potential applications in the food and pharmaceutical industries. Understanding its metabolic fate and flux through various pathways is crucial for harnessing its potential. 13C Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when coupled with isotopic labeling, offers a powerful and non-invasive method to trace the metabolism of Allitol, quantify its conversion to downstream metabolites, and elucidate the activity of related metabolic pathways.

These application notes provide a comprehensive guide to utilizing 13C NMR for the analysis of Allitol-13C labeled metabolites. The protocols outlined below cover essential experimental procedures from sample preparation to data acquisition and analysis, designed to be adaptable to specific research needs.

Data Presentation

Table 1: 13C NMR Chemical Shift Assignments for Allitol

The following table provides the assigned 13C NMR chemical shifts for Allitol in aqueous solution. These values are critical for identifying Allitol in complex biological mixtures. Due to Allitol's symmetry, only three distinct signals are observed.

Carbon AtomChemical Shift (ppm)
C-1, C-6~64.4
C-2, C-5~71.9
C-3, C-4~72.3

Note: Chemical shifts can vary slightly depending on the solvent, pH, and temperature.

Table 2: Template for Quantitative Analysis of this compound Labeled Metabolites

This table serves as a template for presenting quantitative data from metabolic labeling experiments. Researchers can adapt this table to their specific experimental design, including the metabolites of interest and the different conditions or time points being studied.

Metabolite13C Labeling PositionCondition 1: [Description]Condition 2: [Description]Condition 3: [Description]
Concentration (mM) Concentration (mM) Concentration (mM)
AllitolUniformly-13C
Fructose[Specify]
D-Psicose[Specify]
[Downstream Metabolite 1][Specify]
[Downstream Metabolite 2][Specify]
13C Enrichment (%) 13C Enrichment (%) 13C Enrichment (%)
AllitolUniformly-13C
Fructose[Specify]
D-Psicose[Specify]
[Downstream Metabolite 1][Specify]
[Downstream Metabolite 2][Specify]

Experimental Protocols

Protocol 1: Cell Culture and 13C Labeling with Allitol

This protocol describes the general procedure for labeling cells with 13C-Allitol to study its metabolism.

Materials:

  • Cell line of interest

  • Appropriate cell culture medium

  • Uniformly 13C-labeled Allitol (U-13C Allitol)

  • Phosphate-buffered saline (PBS), ice-cold

  • Culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Medium Preparation: Prepare the labeling medium by supplementing the standard culture medium with a known concentration of U-13C Allitol. The final concentration will depend on the specific cell line and experimental goals.

  • Initiation of Labeling:

    • Aspirate the existing culture medium from the cells.

    • Wash the cells once with pre-warmed, sterile PBS to remove any residual unlabeled metabolites.

    • Add the prepared 13C-Allitol containing medium to the cells.

  • Incubation: Incubate the cells for the desired period. Time-course experiments can be performed to track the metabolic fate of Allitol over time.

  • Harvesting: Proceed immediately to Protocol 2 for metabolite extraction.

Protocol 2: Metabolite Extraction

This protocol details the quenching of metabolic activity and extraction of intracellular metabolites.

Materials:

  • Ice-cold 80% methanol

  • Cell scrapers

  • Dry ice

  • Microcentrifuge tubes

  • Centrifuge capable of maintaining 4°C

Procedure:

  • Quenching Metabolism:

    • Remove the culture plates/flasks from the incubator and place them on a bed of dry ice to rapidly halt metabolic processes.

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS and aspirate completely.

  • Metabolite Extraction:

    • Add a sufficient volume of pre-chilled 80% methanol to each well or flask to cover the cell monolayer.

    • Incubate on dry ice for 15 minutes.

    • Scrape the cells and transfer the methanol-cell suspension to pre-chilled microcentrifuge tubes.

  • Cell Lysis and Protein Precipitation:

    • Vortex the tubes thoroughly.

    • Centrifuge at high speed (e.g., >15,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolite extract, to a new clean tube.

  • Sample Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac). Dried extracts can be stored at -80°C until NMR analysis.

Protocol 3: NMR Sample Preparation and Data Acquisition

This protocol outlines the preparation of the dried metabolite extracts for NMR analysis and the recommended NMR experiments.

Materials:

  • Deuterium oxide (D2O)

  • Internal standard (e.g., DSS or TMSP)

  • NMR tubes (5 mm)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a precise volume (e.g., 600 µL) of D2O containing a known concentration of an internal standard. Vortex briefly to ensure complete dissolution.

  • Transfer to NMR Tube: Transfer the reconstituted sample to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1D 1H NMR spectrum to assess the overall quality of the sample.

    • Acquire a 1D 13C NMR spectrum. For quantitative analysis, it is crucial to use an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[1] A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the carbons of interest should be used.

    • To aid in the assignment of resonances, 2D NMR experiments such as 1H-13C HSQC and HMBC can be performed.

Protocol 4: 13C NMR Data Processing and Analysis

Software:

  • NMR data processing software (e.g., TopSpin, Mnova, etc.)

Procedure:

  • Processing:

    • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Fourier transform the Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

  • Referencing: Reference the 13C chemical shifts to the internal standard.

  • Peak Identification: Identify the peaks corresponding to Allitol and other metabolites based on their known chemical shifts (see Table 1).

  • Quantification:

    • Integrate the area of the identified 13C peaks.

    • Calculate the concentration of each metabolite relative to the known concentration of the internal standard. .

    • For isotopically labeled experiments, the percentage of 13C enrichment can be determined by comparing the integrals of the 13C- satellites to the central 12C-peak in the 1H spectrum or through more advanced 13C NMR techniques.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_nmr NMR Analysis cluster_output Output seeding Cell Seeding labeling Incubation with 13C-Allitol seeding->labeling quenching Metabolic Quenching labeling->quenching extraction Extraction with 80% Methanol quenching->extraction drying Sample Drying extraction->drying reconstitution Reconstitution in D2O drying->reconstitution acquisition 13C NMR Data Acquisition reconstitution->acquisition processing Data Processing & Analysis acquisition->processing quantification Metabolite Quantification processing->quantification flux_analysis Metabolic Flux Analysis quantification->flux_analysis

Caption: Experimental Workflow for 13C NMR Metabolomics.

allitol_metabolism Sucrose Sucrose Fructose Fructose Sucrose->Fructose Sucrase DPsicose D-Psicose Fructose->DPsicose D-Psicose 3-epimerase Allitol Allitol DPsicose->Allitol Allitol Dehydrogenase (NAD(P)H) Allitol->DPsicose Allitol Dehydrogenase (NAD(P)+) Downstream Downstream Metabolism Allitol->Downstream

Caption: Biosynthetic Pathway of Allitol.

References

Application Notes & Protocols: Allitol-13C in Drug Discovery Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing with Carbon-13 (¹³C) has become a pivotal technique in metabolic research and drug discovery. By introducing ¹³C-labeled compounds into biological systems, researchers can trace the metabolic fate of these molecules, thereby elucidating pathway activities and the mechanism of action of therapeutic agents.[1] Allitol, a rare six-carbon sugar alcohol, presents potential applications in the food and pharmaceutical industries.[2] While direct applications of Allitol-¹³C in drug discovery are not yet widely documented, its unique biochemical properties suggest it could serve as a valuable metabolic tracer in specific research contexts.

This document provides a detailed, albeit representative, application note and protocol for the use of Allitol-¹³C in drug discovery research. The methodologies described are based on established principles of ¹³C-Metabolic Flux Analysis (¹³C-MFA).[3][4]

Principle of Allitol-13C as a Metabolic Tracer

When introduced to cells, Allitol-¹³C is taken up and potentially metabolized through various enzymatic reactions. By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can:

  • Elucidate Novel Metabolic Pathways: Discover and map the metabolic routes through which Allitol is processed in mammalian cells.

  • Identify Drug Targets: Determine which enzymes are responsible for Allitol metabolism, presenting potential new targets for drug intervention.

  • Assess Drug Efficacy and Mechanism of Action: In the presence of a drug, alterations in the metabolism of Allitol-¹³C can reveal the drug's impact on specific metabolic pathways.

Hypothetical Application: Investigating Inhibitors of a Novel Polyol Dehydrogenase

For the purpose of this application note, we will consider a hypothetical scenario where a newly identified polyol dehydrogenase is a target for a metabolic disorder. Allitol has been identified as a substrate for this enzyme. Allitol-¹³C can, therefore, be used to assess the in-cellulo efficacy of inhibitors developed against this target.

The proposed metabolic conversion is the oxidation of Allitol to D-allulose (D-psicose), a reaction catalyzed by an alcohol dehydrogenase.[5]

Experimental Protocols

Cell Culture and Labeling Experiment

This protocol outlines the steps for labeling cultured mammalian cells with Allitol-¹³C to assess the effect of a hypothetical inhibitor.

Materials:

  • Mammalian cell line of interest (e.g., a cancer cell line with high metabolic activity)

  • Standard cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS), dialyzed

  • [U-¹³C₆]-Allitol (uniformly labeled Allitol)

  • Unlabeled Allitol

  • Investigational inhibitor compound

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.

  • Pre-incubation with Inhibitor: Once cells reach the desired confluency, replace the standard medium with a fresh medium containing either the investigational inhibitor at the desired concentration or a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 24 hours).

  • Medium Exchange and Labeling:

    • Prepare labeling medium: Glucose-free DMEM supplemented with 10% dialyzed FBS and either 10 mM [U-¹³C₆]-Allitol or 10 mM unlabeled Allitol.

    • Aspirate the inhibitor-containing medium and wash the cells once with PBS.

    • Add 2 mL of the appropriate labeling medium to each well.

  • Incubation: Incubate the cells for a time course sufficient to achieve isotopic steady-state for the metabolites of interest (e.g., 6, 12, and 24 hours).

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cells rapidly with 2 mL of ice-cold PBS.

    • Immediately add 1 mL of ice-cold 80% methanol to quench metabolism.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Sample Preparation for Analysis:

    • Vortex the lysate thoroughly.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

    • Transfer the supernatant containing the metabolites to a new tube for analysis by mass spectrometry.

Mass Spectrometry Analysis

The isotopic labeling patterns of the extracted metabolites are analyzed by mass spectrometry, typically LC-MS or GC-MS.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled to a UHPLC system.

Procedure:

  • Chromatographic Separation: Separate the metabolites using an appropriate chromatography method (e.g., reversed-phase or HILIC).

  • Mass Spectrometry: Analyze the eluting metabolites in negative ion mode, scanning for the expected mass-to-charge ratios of Allitol and its potential downstream metabolites (e.g., D-allulose).

  • Data Analysis:

    • Identify the peaks corresponding to the metabolites of interest based on retention time and accurate mass.

    • Determine the Mass Isotopologue Distribution (MID) for each metabolite. This represents the fraction of the metabolite pool that contains zero (M+0), one (M+1), two (M+2), etc., ¹³C atoms.

    • Correct the measured MIDs for the natural abundance of ¹³C.

Data Presentation

The quantitative data from the mass spectrometry analysis should be summarized in tables for clear comparison.

Table 1: Representative Mass Isotopologue Distribution (MID) of Intracellular Allitol

ConditionTime (hours)M+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Vehicle Control615.23.15.58.915.322.030.0
Vehicle Control125.11.02.14.38.219.360.0
Vehicle Control242.30.51.12.24.510.479.0
Inhibitor (10 µM)616.03.35.89.215.821.928.0
Inhibitor (10 µM)128.21.52.95.19.820.552.0
Inhibitor (10 µM)244.50.91.83.56.915.267.2

Table 2: Representative Fractional Enrichment of D-allulose from [U-¹³C₆]-Allitol

ConditionTime (hours)Fractional Enrichment (%)
Vehicle Control625.5
Vehicle Control1255.1
Vehicle Control2472.3
Inhibitor (10 µM)610.2
Inhibitor (10 µM)1222.8
Inhibitor (10 µM)2435.7

Note: The data presented in these tables is for illustrative purposes only and represents a hypothetical outcome.

Visualizations

Signaling Pathway

cluster_0 Cell Membrane Allitol_13C This compound (extracellular) Allitol_13C_in This compound (intracellular) Allitol_13C->Allitol_13C_in Transport D_Allulose_13C D-Allulose-13C Allitol_13C_in->D_Allulose_13C Oxidation Downstream Downstream Metabolism D_Allulose_13C->Downstream Further Metabolism Inhibitor Drug Inhibitor Enzyme Polyol Dehydrogenase Inhibitor->Enzyme Inhibition A Seed Cells in 6-well plates B Treat with Inhibitor or Vehicle A->B C Incubate with This compound B->C D Quench Metabolism & Extract Metabolites C->D E LC-MS Analysis D->E F Data Analysis (MID Calculation) E->F G Interpret Results F->G cluster_0 Experimental Observation cluster_1 Inference cluster_2 Conclusion A Decreased Fractional Enrichment of D-Allulose-13C B Inhibition of Allitol to D-Allulose Conversion A->B Implies C Drug Inhibits Target Enzyme In-Cellulo B->C Suggests

References

Tracking Allitol-13C Metabolism In Vivo Using Isotopic Tracers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique for elucidating the in vivo metabolic fate of nutrients and therapeutic agents. The use of non-radioactive, heavy isotopes such as Carbon-13 (¹³C) allows for the safe and detailed tracking of metabolic pathways in living organisms. Allitol, a rare sugar alcohol, has garnered interest for its potential physiological effects, including anti-obesity properties.[1][2] Understanding its in vivo metabolism is crucial for evaluating its efficacy and mechanism of action. This document provides detailed application notes and protocols for designing and conducting in vivo studies to track the metabolism of ¹³C-labeled allitol (Allitol-13C) using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Metabolic Pathway of Allitol

Allitol is a six-carbon sugar alcohol. While its complete metabolic fate in mammals is not fully elucidated, it is known to be a major product of the D-psicose reduction pathway.[1][3] In various biological systems, allitol can be converted to D-psicose (D-allulose) by enzymes such as alcohol dehydrogenase.[4] D-psicose can then be further metabolized. A potential metabolic route for allitol in vivo may involve its conversion to fructose, which can then enter central carbon metabolism.

Allitol_Metabolism Allitol_13C This compound D_Psicose_13C D-Psicose-13C Allitol_13C->D_Psicose_13C Alcohol Dehydrogenase Fructose_13C Fructose-13C D_Psicose_13C->Fructose_13C Epimerase/Isomerase Glycolysis Glycolysis Fructose_13C->Glycolysis Pyruvate_13C Pyruvate-13C Glycolysis->Pyruvate_13C TCA_Cycle TCA Cycle Pyruvate_13C->TCA_Cycle Lactate_13C Lactate-13C Pyruvate_13C->Lactate_13C Lactate Dehydrogenase

Caption: Proposed metabolic pathway of this compound in vivo.

Experimental Protocols

A generalized workflow for an in vivo this compound tracing experiment is depicted below.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation Fasting Fasting Protocol Animal_Acclimation->Fasting Tracer_Prep This compound Tracer Preparation Fasting->Tracer_Prep Tracer_Admin Tracer Administration (e.g., Oral Gavage, IV) Tracer_Prep->Tracer_Admin Time_Course Time-Course Sampling (Blood, Tissues) Tracer_Admin->Time_Course Quenching Metabolite Quenching (Liquid Nitrogen) Time_Course->Quenching Extraction Metabolite Extraction Quenching->Extraction MS_Analysis LC-MS/MS Analysis Extraction->MS_Analysis NMR_Analysis NMR Spectroscopy Extraction->NMR_Analysis Data_Processing Data Processing & Isotopologue Analysis MS_Analysis->Data_Processing NMR_Analysis->Data_Processing

Caption: General experimental workflow for in vivo this compound tracing.

Animal Handling and Tracer Administration
  • Animal Model: Select an appropriate animal model (e.g., mice, rats) based on the research question. Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Fasting: To reduce the background levels of endogenous metabolites, fast the animals overnight (e.g., 12-16 hours) with free access to water.

  • Tracer Preparation: Prepare a sterile solution of [U-¹³C₆]Allitol in a suitable vehicle (e.g., saline). The dosage will depend on the animal model and the specific aims of the study, but a typical starting point is 2 g/kg body weight for oral administration.

  • Administration: Administer the this compound tracer via the desired route. Oral gavage is common for studying nutrient metabolism, while intravenous injection provides a more direct entry into the circulation.

Sample Collection and Processing
  • Time Points: Collect samples at various time points post-administration (e.g., 15, 30, 60, 120, 240 minutes) to capture the dynamic changes in metabolite labeling.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA). Immediately centrifuge to separate plasma and freeze at -80°C.

  • Tissue Collection: At the designated time points, euthanize the animals and rapidly excise tissues of interest (e.g., liver, muscle, adipose tissue, brain).

  • Metabolite Quenching: Immediately freeze-clamp the tissues using tongs pre-chilled in liquid nitrogen to halt all enzymatic activity. Store the frozen tissues at -80°C until metabolite extraction.

Metabolite Extraction
  • Tissue Pulverization: Keep the tissue samples frozen on dry ice or in liquid nitrogen and grind them to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction Solvent: Use a cold extraction solvent, such as 80% methanol or a methanol/chloroform/water mixture, to extract the metabolites.

  • Extraction Procedure:

    • Add the cold extraction solvent to the pulverized tissue powder.

    • Vortex thoroughly and incubate on dry ice or at -20°C for 20-30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C.

    • Collect the supernatant containing the metabolites.

    • Dry the supernatant using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for MS or NMR analysis.

Analytical Methods
  • Mass Spectrometry (MS):

    • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with liquid chromatography (LC) for the separation of metabolites.

    • Analysis: Analyze the samples for the presence of ¹³C-labeled isotopologues of allitol and its downstream metabolites. The mass shift corresponding to the number of ¹³C atoms incorporated will be detected.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for resolving the complex spectra of biological extracts.

    • Analysis: ¹³C NMR can directly detect the presence of the ¹³C label at specific carbon positions within a molecule, providing detailed information on isotopomer distribution.

Data Presentation

Quantitative data from in vivo this compound tracing studies should be presented in a clear and organized manner to facilitate interpretation and comparison across different conditions. The following tables provide examples of how to structure the data.

Table 1: Isotopic Enrichment of this compound in Plasma

Time Point (minutes)¹³C₀-Allitol (Relative Abundance %)¹³C₆-Allitol (Relative Abundance %)
01000
1525.3 ± 3.174.7 ± 3.1
3015.8 ± 2.584.2 ± 2.5
608.9 ± 1.991.1 ± 1.9
1204.2 ± 1.195.8 ± 1.1
2401.5 ± 0.598.5 ± 0.5

Data are presented as mean ± SD. This is representative data and does not reflect the results of a specific study.

Table 2: ¹³C Labeling of Key Metabolites in Liver Tissue 60 Minutes Post-[U-¹³C₆]Allitol Administration

MetaboliteIsotopologueLabeled Fraction (%)
FructoseM+615.2 ± 2.8
Glucose-6-PhosphateM+68.5 ± 1.7
PyruvateM+35.1 ± 1.2
LactateM+37.3 ± 1.5
CitrateM+23.9 ± 0.9
CitrateM+41.2 ± 0.4
GlutamateM+22.8 ± 0.7

M+n represents the isotopologue with 'n' ¹³C atoms. Data are presented as mean ± SD. This is representative data and does not reflect the results of a specific study.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for investigating the in vivo metabolism of this compound. By employing stable isotope tracing coupled with advanced analytical techniques such as MS and NMR, researchers can gain valuable insights into the metabolic pathways influenced by allitol. This knowledge is essential for understanding its physiological roles and for the development of novel therapeutic strategies. The provided diagrams and data tables serve as a guide for experimental design and data presentation in this emerging area of metabolic research.

References

Application Notes and Protocols for Studying Pentose Phosphate Pathway Flux Using ¹³C-Labeled Glucose Tracers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Pentose Phosphate Pathway (PPP) is a fundamental metabolic pathway that operates in parallel with glycolysis. It plays a critical role in cellular biosynthesis and the maintenance of redox balance. The PPP is the primary source of NADPH, which is essential for reductive biosynthesis (e.g., fatty acid and steroid synthesis) and for regenerating the antioxidant glutathione. Additionally, the PPP produces pentose phosphates, such as ribose-5-phosphate, a crucial precursor for nucleotide and nucleic acid synthesis. Given its central role in cellular proliferation and stress resistance, the PPP is a key area of investigation in various fields, including cancer biology, neurodegenerative diseases, and metabolic disorders.

Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to quantify the in vivo rates of metabolic reactions.[1][2] ¹³C-Metabolic Flux Analysis (¹³C-MFA) involves introducing a ¹³C-labeled substrate, such as glucose, into a biological system and tracking the incorporation of the ¹³C label into downstream metabolites.[1] The resulting labeling patterns, or mass isotopomer distributions (MIDs), are measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy and are then used to computationally estimate intracellular metabolic fluxes.[1]

While the fictitious "Allitol-13C" is not a documented tracer for this purpose, a variety of ¹³C-labeled glucose isotopomers are widely used and validated for accurately determining PPP flux. The choice of the ¹³C-glucose tracer is critical as it dictates the precision with which specific fluxes can be resolved.[3] This document provides detailed application notes and protocols for utilizing the most effective ¹³C-labeled glucose tracers to study PPP flux.

Principle of ¹³C-MFA for PPP Flux Analysis

The core principle of using ¹³C-labeled glucose to measure PPP flux lies in the distinct atomic rearrangements that occur in the PPP compared to glycolysis.

  • Glycolysis: The glycolytic pathway cleaves a six-carbon glucose molecule into two three-carbon pyruvate molecules. The carbon backbone is largely conserved in this process.

  • Oxidative PPP: The oxidative branch of the PPP involves the decarboxylation of glucose-6-phosphate at the C1 position, releasing it as ¹³CO₂. This is a key step that differentiates the labeling patterns of PPP-derived metabolites from those generated via glycolysis.

By using specifically labeled glucose molecules, we can generate unique labeling patterns in downstream metabolites like lactate, pyruvate, or ribose, which can then be used to calculate the relative flux through the PPP versus glycolysis.

Comparative Performance of ¹³C-Labeled Glucose Tracers

The selection of the optimal ¹³C-labeled glucose tracer is crucial for obtaining precise and accurate measurements of PPP flux. Different tracers offer varying degrees of resolution for different pathways.

TracerRelative PPP Flux (% of Glycolysis)Precision (Confidence Interval)Key Downstream Metabolite for AnalysisReference
[1,2-¹³C₂]Glucose 8.3%± 0.5%Lactate, 3-Phosphoglycerate
[U-¹³C]Glucose Not directly reported as a primary output for PPP flux in comparative studies.Wider confidence intervals for PPP flux compared to [1,2-¹³C₂]glucose.Broad range of central carbon metabolites
[2,3-¹³C₂]Glucose Varies by tissue and condition.High, simplifies analysis by avoiding natural abundance correction.Lactate

Note: The quantitative data presented is illustrative and can vary based on the cell type, physiological conditions, and the analytical platform used. [1,2-¹³C₂]glucose is widely regarded as providing the most precise estimates for PPP flux.

Experimental Protocols

The following are detailed protocols for conducting ¹³C-MFA experiments to measure PPP flux in mammalian cells.

Protocol 1: ¹³C Metabolic Flux Analysis using [1,2-¹³C₂]Glucose in Mammalian Cells

This protocol outlines the steps for a typical ¹³C-MFA experiment using the highly effective [1,2-¹³C₂]glucose tracer.

1. Cell Culture and Labeling:

  • Culture mammalian cells to the desired confluence (typically mid-exponential growth phase) in standard growth medium.

  • To initiate the labeling experiment, replace the standard medium with a pre-warmed experimental medium containing a known concentration of [1,2-¹³C₂]glucose (e.g., 10 mM) and dialyzed fetal bovine serum (to minimize interference from unlabeled glucose).

  • Incubate the cells for a sufficient period to achieve both metabolic and isotopic steady state. This duration should be determined empirically for the specific cell line but is often in the range of 24 hours.

2. Metabolite Extraction:

  • Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular labeled substrate.

  • Immediately quench metabolism by adding a pre-chilled extraction solvent (e.g., 80:20 methanol:water solution, -80°C).

  • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Incubate the samples at -80°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.

  • Centrifuge the samples at maximum speed (e.g., 14,000 g) for 10 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the polar metabolites and transfer it to a new tube.

3. Sample Analysis by GC-MS:

  • Dry the metabolite extract under a stream of nitrogen or using a lyophilizer.

  • Derivatize the dried metabolites to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is to use N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) to create tert-butyldimethylsilyl (TBDMS) derivatives.

  • Perform the analysis on a GC-MS system. Inject 1 µl of the derivatized sample in splitless mode at 270°C, using helium as the carrier gas at a flow rate of 1 ml/min.

  • Use a temperature gradient for the GC oven, for example, hold at 100°C for 3 minutes and then increase to 300°C at a rate of 3.5°C/min.

  • Operate the mass spectrometer in selected ion monitoring (SIM) mode to acquire data for the mass isotopomers of key metabolites (e.g., lactate, pyruvate, 3-phosphoglycerate).

4. Data Analysis and Flux Calculation:

  • Correct the raw mass isotopomer distributions (MIDs) for the natural abundance of ¹³C.

  • Use a metabolic flux analysis software package (e.g., INCA, Metran, WUflux) to estimate the intracellular fluxes.

  • The software will use the measured MIDs, along with a metabolic network model and measured extracellular fluxes (glucose uptake, lactate secretion), to calculate the best-fit flux distribution.

  • Perform a statistical analysis to determine the goodness-of-fit and the confidence intervals for the estimated fluxes.

Protocol 2: PPP Flux Assessment using [2,3-¹³C₂]Glucose and NMR Analysis of Lactate

This protocol offers a simplified approach for assessing relative PPP flux by analyzing lactate isotopomers using NMR. A key advantage of this method is that it does not require correction for natural ¹³C abundance.

1. Animal Studies or Cell Culture:

  • For in vivo studies, administer [2,3-¹³C₂]glucose to the animal model (e.g., via infusion or gavage).

  • For cell culture, replace the standard medium with a medium containing [2,3-¹³C₂]glucose.

  • Allow sufficient time for the tracer to be metabolized.

2. Sample Collection and Preparation:

  • Collect tissue or cell samples and immediately freeze-clamp them in liquid nitrogen to halt metabolism.

  • Extract metabolites using a suitable method, such as a perchloric acid extraction.

  • Neutralize the extract and prepare it for NMR analysis.

3. ¹³C NMR Analysis:

  • Acquire ¹³C NMR spectra of the lactate in the prepared extracts.

  • The key insight from this tracer is that glycolysis of [2,3-¹³C₂]glucose produces [1,2-¹³C₂]lactate, while flux through the PPP generates [2,3-¹³C₂]lactate.

  • These two lactate isotopomers can be distinguished by their different ¹³C-¹³C scalar coupling constants in the NMR spectrum.

4. Data Interpretation:

  • Quantify the relative peak areas of the signals corresponding to [1,2-¹³C₂]lactate (from glycolysis) and [2,3-¹³C₂]lactate (from PPP).

  • The ratio of these areas provides a direct measure of the relative flux through the PPP compared to glycolysis.

Visualizations

Pentose Phosphate Pathway

PentosePhosphatePathway G6P Glucose-6-Phosphate PGL 6-Phosphoglucono- lactone G6P->PGL PG 6-Phosphogluconate PGL->PG Ru5P Ribulose-5-Phosphate PG->Ru5P R5P Ribose-5-Phosphate Ru5P->R5P X5P Xylulose-5-Phosphate Ru5P->X5P S7P Sedoheptulose-7-Phosphate R5P->S7P Transketolase Nucleotides Nucleotide Synthesis R5P->Nucleotides F6P Fructose-6-Phosphate X5P->F6P Transketolase G3P Glyceraldehyde-3-Phosphate X5P->G3P Transketolase E4P Erythrose-4-Phosphate S7P->E4P Transaldolase E4P->G3P Transketolase Glycolysis Glycolysis F6P->Glycolysis G3P->F6P G3P->Glycolysis ExperimentalWorkflow Start Start: Cell Culture Labeling Isotopic Labeling with ¹³C-Glucose Start->Labeling Quench Metabolism Quenching & Metabolite Extraction Labeling->Quench Analysis Sample Analysis (GC-MS or NMR) Quench->Analysis Data Data Processing & Isotopomer Distribution Analysis Analysis->Data MFA Metabolic Flux Analysis (Software) Data->MFA Results Results: Flux Maps & Confidence Intervals MFA->Results TracerLogic Tracer ¹³C-Glucose Tracer Selection Tracer1 [1,2-¹³C₂]Glucose Tracer->Tracer1 Tracer2 [U-¹³C]Glucose Tracer->Tracer2 Tracer3 [2,3-¹³C₂]Glucose Tracer->Tracer3 PPP High Precision for PPP Tracer1->PPP TCA Moderate Precision for PPP High for overall network Tracer2->TCA Simplified Simplified PPP vs. Glycolysis Ratio Tracer3->Simplified Precision Precision of Flux Estimation PPP->Precision TCA->Precision Simplified->Precision

References

Application Notes and Protocols for Allitol-13C Based Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a critical tool for understanding cellular physiology and pathophysiology. By tracing the fate of isotopically labeled nutrients, researchers can quantify the rates (fluxes) of metabolic pathways, providing a detailed snapshot of cellular activity.[1][2][3][4][5] While glucose and glutamine are the most commonly used tracers, there is a growing need to explore alternative substrates to probe specific metabolic functions.

Allitol, a rare six-carbon sugar alcohol (alditol), presents a unique opportunity for targeted metabolic studies. It is known to be a precursor for the production of D-psicose, a low-calorie sugar with various physiological effects. The use of Carbon-13 (¹³C) labeled allitol ([¹³C]Allitol) as a metabolic tracer can help elucidate its metabolic fate, its interaction with central carbon metabolism, and its potential therapeutic effects. These application notes provide a comprehensive guide to designing and executing [¹³C]Allitol-based metabolic studies.

Principle of ¹³C-Based Metabolic Flux Analysis

The core principle of ¹³C-MFA involves introducing a substrate enriched with the stable isotope ¹³C into a biological system. As the cells metabolize the ¹³C-labeled substrate, the ¹³C atoms are incorporated into downstream metabolites. By measuring the mass distribution of these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can deduce the pathways through which the substrate was transformed and quantify the rate of these transformations. This provides a dynamic view of metabolic activity that is not achievable with traditional metabolomics, which only measures metabolite levels.

Using [¹³C]Allitol allows researchers to specifically track the pathways involved in allitol metabolism. For instance, if cells are incubated with uniformly labeled [U-¹³C₆]Allitol, the detection of fully labeled [U-¹³C₆]D-psicose would confirm the activity of the allitol-to-psicose conversion pathway. The degree of labeling in other connected metabolites can reveal further metabolic integration.

Experimental Design Considerations

A well-designed tracer experiment is crucial for obtaining meaningful results. Key considerations for [¹³C]Allitol studies include:

  • Choice of Isotopic Tracer : Uniformly labeled [U-¹³C₆]Allitol is often preferred as it provides the richest labeling information for downstream metabolites. Position-specific labeled allitol could be used to investigate specific enzymatic reactions if the mechanism is known.

  • Cell Culture Conditions : Cells should be cultured in a medium where [¹³C]Allitol is a primary substrate of interest. It is important to use a defined medium to avoid interference from unlabeled sources.

  • Isotopic Steady State : For steady-state MFA, cells should be cultured with the [¹³C]Allitol tracer for a sufficient duration to reach isotopic equilibrium, where the labeling patterns of intracellular metabolites are stable over time. This duration needs to be determined empirically for the specific cell type and conditions but is often achieved within 6 to 24 hours for mammalian cells.

  • Control Groups : Proper controls are essential. These should include:

    • A control group cultured with unlabeled (¹²C) allitol.

    • A control group without any allitol supplementation.

  • Parallel Labeling Experiments : To obtain a more comprehensive flux map, parallel experiments using other tracers like [U-¹³C₆]glucose or [U-¹³C₅]glutamine can be highly informative.

Experimental Workflow

The general workflow for a [¹³C]Allitol metabolic study involves several key stages, from cell culture to data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Labeling Experiment cluster_analysis Phase 3: Analysis A Cell Seeding & Growth C Medium Switch to 13C Labeling Medium A->C B Prepare Labeling Media ([U-13C6]Allitol) B->C D Incubate to Isotopic Steady State C->D E Quenching & Metabolite Extraction D->E F LC-MS/MS Analysis E->F G Data Processing (Peak Integration, Isotopomer Distribution) F->G H Metabolic Flux Analysis (MFA) G->H

Caption: General experimental workflow for Allitol-13C metabolic studies.

Detailed Experimental Protocols

The following protocols are generalized for mammalian cell culture and can be adapted for specific cell lines and experimental goals.

Protocol 1: Cell Culture and ¹³C-Labeling
  • Cell Seeding : Seed the cells of interest (e.g., a cancer cell line) in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Culture in standard growth medium.

  • Preparation of Labeling Medium : Prepare a custom culture medium (e.g., DMEM) lacking standard glucose. Supplement this medium with dialyzed fetal bovine serum (if required) to minimize unlabeled metabolites. Add the desired concentration of [U-¹³C₆]Allitol (e.g., 10 mM) and other necessary nutrients.

  • Medium Exchange : Once cells reach the desired confluency, aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed ¹³C-labeling medium.

  • Incubation : Culture the cells in the labeling medium for a predetermined time to achieve isotopic steady state (e.g., 24 hours).

Protocol 2: Metabolite Extraction
  • Quenching : To halt metabolic activity, quickly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a sufficient volume of ice-cold 80% methanol (-80°C) to cover the cell monolayer (e.g., 1 mL for a 6-well plate).

  • Cell Lysis and Scraping : Place the plates on dry ice for 10 minutes. Then, scrape the cells in the cold methanol solution using a cell scraper.

  • Collection : Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Extraction : Vortex the tubes vigorously and centrifuge at maximum speed (e.g., >14,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.

  • Sample Storage : Transfer the supernatant containing the polar metabolites to a new tube. The samples can be stored at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis
  • Sample Preparation : Dry the metabolite extracts using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

  • Chromatographic Separation : Use a liquid chromatography (LC) system, typically with a column designed for polar metabolite separation (e.g., HILIC or reversed-phase ion-pairing).

  • Mass Spectrometry : Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Set the instrument to acquire data in full scan mode to capture the mass isotopomer distributions of metabolites of interest.

  • Data Acquisition : Acquire data for all relevant mass-to-charge ratios (m/z) for allitol, D-psicose, and other key metabolites in central carbon metabolism.

Data Presentation and Interpretation

The primary data from a ¹³C-labeling experiment is the mass isotopomer distribution (MID) for each metabolite. This shows the fraction of each metabolite pool that contains zero (M+0), one (M+1), two (M+2), etc., ¹³C atoms.

Allitol Metabolic Pathway

The primary known metabolic conversion of allitol is its oxidation to D-psicose, a reaction catalyzed by dehydrogenases.

G Allitol Allitol Psicose D-Psicose Allitol->Psicose Oxidation Enzyme NAD(P)-dependent Alcohol Dehydrogenase Enzyme->Allitol NADH NAD(P)H + H+ Enzyme->NADH NAD NAD(P)+ NAD->Enzyme

Caption: Metabolic conversion of Allitol to D-Psicose.

Illustrative Quantitative Data

The following tables represent hypothetical data from an experiment where a cancer cell line was incubated with 10 mM [U-¹³C₆]Allitol for 24 hours.

Table 1: Mass Isotopomer Distribution (MID) of Allitol and D-Psicose

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Intracellular Allitol2.50.50.50.51.05.090.0
D-Psicose25.02.01.51.55.015.050.0
Fructose-6-Phosphate98.01.00.50.30.10.10.0
Citrate99.10.50.20.10.10.00.0
  • Interpretation : The high percentage of M+6 in intracellular allitol confirms successful uptake of the tracer. The significant M+6 peak in D-psicose (50%) indicates a highly active conversion pathway from allitol. The minimal labeling in Fructose-6-Phosphate and Citrate suggests that under these conditions, allitol does not significantly contribute to glycolysis or the TCA cycle.

Table 2: Calculated Metabolic Fluxes (Hypothetical)

Fluxes are normalized to the allitol uptake rate.

Reaction / PathwayRelative Flux (Control)Relative Flux (Treated)Fold Change
Allitol Uptake1001001.0
Allitol -> D-Psicose55851.55
Glycolysis (Glucose -> Pyruvate)70650.93
TCA Cycle (Citrate Synthase)40380.95
  • Interpretation : In this hypothetical scenario, a drug treatment ("Treated") increased the flux from allitol to D-psicose while having a minimal effect on central carbon metabolism, indicating a specific modulation of the allitol pathway.

Logical Flow of Isotope Tracing

This diagram illustrates how the ¹³C label from allitol is traced to its product, D-psicose, allowing for flux determination.

G cluster_input Tracer Input cluster_process Cellular Metabolism cluster_output Analytical Readout cluster_conclusion Conclusion A [U-13C6]Allitol (M+6) B Metabolic Conversion (e.g., Dehydrogenase) A->B C Mass Isotopomer Distribution (MID) of D-Psicose B->C D M+6 Peak Detected C->D E Quantify Flux (Allitol -> D-Psicose) D->E

Caption: Conceptual flow of a 13C-Allitol tracer experiment.

Conclusion

The use of [¹³C]Allitol as a metabolic tracer is a novel approach to investigate the specific metabolic roles of this rare sugar alcohol. By employing the principles of metabolic flux analysis and following rigorous experimental protocols, researchers can gain valuable insights into how cells process allitol. This methodology holds promise for identifying new metabolic pathways, understanding the mechanism of action of drugs that target these pathways, and exploring the therapeutic potential of allitol and its derivatives.

References

Application Notes and Protocols for Allitol-13C Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allitol, a six-carbon sugar alcohol, is of increasing interest in metabolic research and pharmaceutical development. The use of stable isotope-labeled Allitol, specifically Allitol-13C, allows for precise tracing and quantification in biological systems. This document provides detailed application notes and protocols for the sample preparation of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a common and robust analytical technique for such compounds. The use of a fully 13C isotope-labeled internal standard is recommended for accurate quantification to correct for matrix effects and variations during sample preparation and analysis.[1][2][3][4]

I. Overview of Sample Preparation Workflow

The successful analysis of this compound from biological matrices such as plasma, urine, or cell culture media requires a multi-step sample preparation procedure. The primary goals of this procedure are to isolate Allitol from the complex biological matrix, remove interfering substances, and convert it into a form suitable for GC-MS analysis. The general workflow involves protein precipitation, purification, and derivatization.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with 13C-Labeled Internal Standard Sample->Spike Precipitation Protein Precipitation (e.g., with cold Acetone) Spike->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Derivatization Derivatization (Alditol Acetate Formation) Evaporation->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Final_Sample Final Sample for GC-MS Extraction->Final_Sample GCMS GC-MS Analysis Final_Sample->GCMS Data Data Acquisition and Processing GCMS->Data

Caption: General workflow for this compound sample preparation and analysis.

II. Experimental Protocols

A. Protocol 1: this compound Extraction from Plasma/Serum

This protocol details the extraction of this compound from plasma or serum samples, followed by derivatization to alditol acetates for GC-MS analysis.[5]

Materials:

  • Plasma or serum samples

  • This compound (as an analytical standard)

  • Fully 13C-labeled Allitol (as an internal standard)

  • Acetone, pre-chilled to -20°C

  • Sodium borohydride solution (10 mg/mL in n-methylimidazole)

  • Glacial acetic acid

  • Acetic anhydride

  • Chloroform

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

  • Heating block or water bath

  • Nitrogen evaporator

  • Vortex mixer

Procedure:

  • Sample Thawing: Thaw frozen plasma or serum samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma/serum in a microcentrifuge tube, add a known amount of fully 13C-labeled Allitol internal standard. The amount should be chosen to be in the mid-range of the expected this compound concentration.

  • Protein Precipitation: Add 400 µL of cold acetone to the sample. Vortex vigorously for 30 seconds to precipitate proteins.

  • Incubation: Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new clean microcentrifuge tube, being careful not to disturb the protein pellet.

  • Evaporation: Dry the supernatant completely under a gentle stream of nitrogen at room temperature.

  • Reduction to Alditol:

    • To the dried residue, add 60 µL of 10 mg/mL sodium borohydride in n-methylimidazole and 250 µL of water.

    • Heat the mixture at 37°C for 90 minutes.

    • Stop the reaction by adding 20 µL of glacial acetic acid.

  • Acetylation:

    • Allow the sample to cool to room temperature for about five minutes.

    • Add 600 µL of acetic anhydride and heat again at 37°C for 45 minutes.

  • Reaction Quenching and Extraction:

    • Stop the reaction by placing the samples on ice or in a freezer (-15°C) for 15 minutes.

    • Carefully quench the reaction by the dropwise addition of 2.5 mL of deionized water.

    • Extract the alditol acetate derivatives with 2 mL of chloroform three times.

    • Combine the chloroform layers (bottom layer).

  • Final Preparation: Evaporate the combined chloroform extracts to dryness under a nitrogen stream. Reconstitute the residue in a suitable volume (e.g., 50-100 µL) of chloroform or ethyl acetate for GC-MS analysis.

B. Protocol 2: this compound Extraction from Urine

This protocol is adapted for urine samples, which typically have lower protein content but may require a dilution step.

Materials:

  • Urine samples

  • All other materials as listed in Protocol 1.

Procedure:

  • Sample Centrifugation: Centrifuge the urine sample at 2,000 x g for 10 minutes to remove any particulate matter.

  • Dilution: Depending on the expected concentration, dilute the urine supernatant with deionized water (e.g., 1:1 or 1:10 dilution).

  • Internal Standard Spiking: To 100 µL of the diluted urine in a microcentrifuge tube, add a known amount of fully 13C-labeled Allitol internal standard.

  • Protein Precipitation (Optional but Recommended): Even with low protein content, a precipitation step can help remove other interferences. Add 400 µL of cold acetone, vortex, and centrifuge as described in Protocol 1 (steps 3-5). Transfer the supernatant to a new tube.

  • Evaporation, Derivatization, and Extraction: Follow steps 7-11 from Protocol 1.

III. Data Presentation

Quantitative data should be summarized in tables for clear comparison. The use of a stable isotope-labeled internal standard is crucial for accurate quantification.

Table 1: Example Calibration Curve Data for this compound in Plasma

This compound Concentration (µg/mL)Peak Area Ratio (this compound / 13C-Internal Standard)
0.10.052
0.50.255
1.00.510
5.02.530
10.05.080
25.012.65
50.025.10

Table 2: Example Recovery and Precision Data

MatrixSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)CV (%) (n=5)
Plasma1.00.9898.04.5
Plasma20.019.597.53.8
Urine5.04.8597.05.1
Urine50.051.2102.44.2

IV. Signaling Pathways and Logical Relationships

The derivatization of Allitol to a volatile compound is a critical step for GC-MS analysis. The following diagram illustrates the chemical transformation involved in the alditol acetate derivatization.

Derivatization cluster_reaction Alditol Acetate Derivatization cluster_analysis Analysis Allitol This compound (in sample extract) Reduction Reduction (Sodium Borohydride) Allitol->Reduction Alditol 13C-Alditol Reduction->Alditol Acetylation Acetylation (Acetic Anhydride) Alditol->Acetylation Alditol_Acetate Volatile 13C-Alditol Acetate Acetylation->Alditol_Acetate GCMS GC-MS Injection Alditol_Acetate->GCMS

Caption: Chemical derivatization pathway of Allitol to a volatile derivative.

V. Conclusion

The protocols outlined in this document provide a robust framework for the sample preparation and subsequent analysis of this compound in common biological matrices. Adherence to these detailed methodologies, particularly the use of a stable isotope-labeled internal standard and the alditol acetate derivatization, will enable researchers to obtain accurate and reproducible quantitative data, facilitating a deeper understanding of the metabolic fate and pharmacological relevance of Allitol.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Allitol-13C Concentration for Cell Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is Allitol-13C and what is its primary application in cell labeling?

A1: this compound is a stable isotope-labeled form of allitol, a six-carbon sugar alcohol. In metabolic research, it serves as a tracer to investigate the flux through specific metabolic pathways, particularly those connected to pentose and hexose metabolism. By tracking the incorporation of the 13C isotope from this compound into various downstream metabolites, researchers can elucidate the activity of pathways potentially involved in nucleotide synthesis, redox balance, and cellular biosynthesis. While the precise metabolic fate of allitol in mammalian cells is an active area of research, it is hypothesized to enter pathways connected to fructose metabolism and the pentose phosphate pathway (PPP).

Q2: How is this compound thought to enter cellular metabolism?

A2: Allitol is a stereoisomer of other more common sugar alcohols like sorbitol and mannitol. It is believed that allitol may be transported into cells and then converted by cellular dehydrogenases into fructose or other ketohexoses. Once converted, the 13C-labeled backbone can enter glycolysis or the pentose phosphate pathway, allowing for the tracing of its metabolic fate. The exact enzymes and transporters involved can be cell-type specific and may need to be empirically determined.

Q3: What are the critical considerations before initiating an this compound labeling experiment?

A3: Before starting your experiment, it is essential to:

  • Define Clear Experimental Objectives: Clearly outline the metabolic questions you aim to answer.

  • Cell Line Selection: Choose a cell line that is appropriate for your research question. The ability to uptake and metabolize allitol may vary between cell lines.

  • Tracer Concentration Optimization: The optimal concentration of this compound will need to be determined for your specific cell line and experimental conditions to ensure sufficient labeling without inducing cytotoxicity.

  • Labeling Duration: The time required to reach isotopic steady state, where the 13C enrichment in metabolites becomes stable, must be determined.[1]

  • Analytical Method Selection: Select the appropriate analytical platform, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), for the detection and quantification of 13C enrichment in your target metabolites.[2][3]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration

This protocol provides a framework for a dose-response experiment to identify the optimal this compound concentration that provides sufficient labeling without causing cellular toxicity.

Materials:

  • Your cell line of interest

  • Standard cell culture medium

  • This compound

  • Multi-well plates (e.g., 24-well or 96-well)

  • Cell viability assay kit (e.g., MTT, Trypan Blue)

Procedure:

  • Cell Seeding: Seed your cells in a multi-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Prepare Tracer Concentrations: Prepare a range of this compound concentrations in your standard culture medium. A suggested starting range is 10 µM, 50 µM, 100 µM, 500 µM, and 1 mM. Also include an unlabeled allitol control and a no-treatment control.

  • Labeling: Replace the existing medium with the prepared this compound containing media and incubate for a predetermined time (e.g., 24 hours).

  • Cell Viability Assessment: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Metabolite Extraction and Analysis: In parallel wells, wash the cells with ice-cold phosphate-buffered saline (PBS) and then extract metabolites using a cold solvent (e.g., 80% methanol). Analyze the extracts by MS to determine the level of 13C incorporation.

Data Presentation: Dose-Response and Cytotoxicity Data

This compound Concentration% Cell Viability (relative to control)Relative 13C Enrichment (in a target metabolite)
0 µM (Control)100%0%
10 µM98% ± 3%5% ± 1%
50 µM95% ± 4%25% ± 3%
100 µM92% ± 5%50% ± 5%
500 µM85% ± 6%85% ± 4%
1 mM70% ± 8%90% ± 3%
Note: These are example values. Actual results will vary depending on the cell line and experimental conditions.
Protocol 2: Time-Course Experiment for Isotopic Steady State

This protocol is designed to determine the optimal labeling duration to reach isotopic steady state.

Procedure:

  • Cell Seeding: Seed cells in multiple plates or wells to allow for harvesting at different time points.

  • Labeling: Replace the culture medium with medium containing the optimized concentration of this compound determined from Protocol 1.

  • Time-Course Harvesting: Harvest cells at various time points (e.g., 2, 6, 12, 24, 48 hours).

  • Metabolite Extraction and Analysis: Extract metabolites at each time point and analyze for 13C enrichment. Isotopic steady state is reached when the enrichment of key metabolites no longer increases over time.[1]

Troubleshooting Guides

Issue 1: Low or No Detectable 13C Enrichment in Target Metabolites

Possible CauseTroubleshooting Step
Inadequate this compound Concentration Increase the concentration of this compound in the culture medium. It is advisable to perform a dose-response experiment (see Protocol 1).
Short Labeling Duration Extend the incubation time with this compound. Perform a time-course experiment to determine when isotopic steady state is reached for your metabolites of interest.[1]
Poor Cellular Uptake of Allitol Verify that your cell line can uptake allitol. This may be cell-type dependent. If uptake is a known issue, alternative labeling strategies may be needed.
Low Metabolic Activity Ensure cells are in a metabolically active state (e.g., exponential growth phase) during the labeling experiment. Starvation or contact inhibition can reduce metabolic flux.
Dilution from Unlabeled Sources The labeling medium may contain unlabeled sources that compete with this compound. Use a defined medium with known concentrations of all carbon sources.

Issue 2: High Cell Death or Changes in Cell Morphology

Possible CauseTroubleshooting Step
This compound Toxicity High concentrations of sugar alcohols can sometimes be cytotoxic to certain cell lines. Perform a dose-response experiment to determine the maximum non-toxic concentration (see Protocol 1).
Nutrient Depletion Long incubation times can lead to the depletion of essential nutrients in the medium. Ensure your labeling medium is sufficiently enriched for the duration of the experiment.
Contamination Microbial contamination can affect cell health. Regularly check your cultures for any signs of contamination.

Visualizations

experimental_workflow Experimental Workflow for this compound Labeling cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding 1. Seed Cells prepare_media 2. Prepare this compound Media labeling 3. Incubate with this compound prepare_media->labeling harvest 4. Harvest Cells labeling->harvest extraction 5. Metabolite Extraction harvest->extraction ms_analysis 6. LC-MS or GC-MS Analysis extraction->ms_analysis data_analysis 7. Data Analysis ms_analysis->data_analysis

Caption: A typical workflow for a stable isotope labeling experiment using this compound.

signaling_pathway Hypothesized this compound Metabolic Pathway Allitol_13C This compound Fructose_13C Fructose-13C Allitol_13C->Fructose_13C Dehydrogenase F6P_13C Fructose-6-Phosphate-13C Fructose_13C->F6P_13C Hexokinase Glycolysis Glycolysis Intermediates-13C F6P_13C->Glycolysis PPP Pentose Phosphate Pathway Intermediates-13C F6P_13C->PPP Nucleotides Nucleotide Biosynthesis-13C PPP->Nucleotides Redox Redox Balance (NADPH-13C) PPP->Redox

Caption: A hypothesized metabolic pathway for the incorporation of this compound into central carbon metabolism.

References

Technical Support Center: Allitol-13C Isotopic Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Allitol-13C tracer experiments. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for minimizing isotopic dilution and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is isotopic dilution and why is it a concern in my this compound experiment?

Answer: Isotopic dilution is the decrease in the isotopic enrichment of your 13C-labeled tracer pool by an unlabeled (12C) form of the same or a related metabolite. In an this compound experiment, this means that the this compound you introduce is mixed with unlabeled Allitol or precursor molecules from other sources.

This is a significant concern because it reduces the signal-to-noise ratio of your 13C labeling, making it difficult to accurately calculate metabolic fluxes. High dilution can lead to an underestimation of the true flux through a pathway, as the contribution from your labeled tracer is effectively watered down.

Q2: What are the potential metabolic pathways for Allitol?

Answer: Allitol is a rare sugar alcohol. Unlike glucose, it is not a primary carbon source for most mammalian cells and its metabolic pathways are not as well-defined. Research indicates that Allitol metabolism is often linked to the pentose phosphate pathway and can be synthesized from precursors like D-psicose or D-fructose through the action of enzymes such as ribitol dehydrogenase (RDH).[1][2][3] It can also be converted to D-allulose (a D-fructose epimer) by alcohol dehydrogenases.[4] Before starting a tracer experiment, it is critical to establish whether your specific biological system can metabolize Allitol.

Q3: How long should I run the labeling experiment to reach isotopic steady state?

Answer: The time required to reach isotopic steady state—where the isotopic enrichment of intracellular metabolites becomes constant—varies widely depending on the organism, cell type, and the specific metabolic pathways involved.[5] For rapidly dividing cells and central carbon metabolites, this can be a matter of hours. However, for metabolites in slower-turnover pathways, it could take significantly longer.

It is essential to determine this empirically for your system. A common method is to perform a time-course experiment, collecting samples at multiple time points (e.g., 6, 12, 18, 24 hours) after introducing the this compound tracer to identify when the labeling pattern in key downstream metabolites stabilizes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Very low or undetectable 13C enrichment in downstream metabolites.
  • Question: I've administered this compound to my cells, but I'm not seeing significant 13C labeling in the expected downstream metabolites. What could be wrong?

  • Answer: This is a common issue that can stem from several sources. The primary reason may be that your cell type does not actively metabolize Allitol. Other causes include significant isotopic dilution from unlabeled sources or technical issues with the experimental workflow.

Problem Possible Cause Recommended Action
Low 13C Enrichment 1. Lack of Allitol Metabolism: The cell line may lack the necessary transporters or enzymes (e.g., ribitol dehydrogenase) to process Allitol.- Run a pilot experiment to confirm Allitol uptake and metabolism. - Consider using a cell line known to metabolize sugar alcohols or genetically engineering your cells to express the required enzymes.
2. High Isotopic Dilution: Unlabeled carbon from other substrates in the medium (e.g., glucose, fructose, glutamine) is entering the same metabolic pathways and diluting the 13C label.- Use a chemically defined medium with known concentrations of all carbon sources. - If possible, remove unlabeled substrates that can feed into the same pathway as Allitol.
3. Insufficient Labeling Time: The experiment may not have been run long enough to achieve isotopic steady state, especially for pathways with slow turnover.- Perform a time-course experiment to determine the optimal labeling duration for your system.
4. Sample Preparation Error: Issues during quenching or extraction may have led to metabolite degradation or loss.- Ensure rapid and effective quenching with a cold solvent (e.g., -20°C methanol) to halt all metabolic activity. - Validate your extraction protocol for the metabolites of interest.
Issue 2: High background noise or unexpected labeled peaks in mass spectrometry data.
  • Question: My mass spectrometry results show high background or labeled peaks that don't correspond to known metabolites. How can I address this?

  • Answer: This can be due to impurities in the tracer, contamination during sample preparation, or natural isotope abundance that hasn't been corrected for.

Problem Possible Cause Recommended Action
Unexpected Peaks 1. Tracer Impurity: The this compound tracer may contain other 13C-labeled compounds from the synthesis process.- Request a detailed certificate of analysis from the manufacturer. - Run a standard of the tracer alone on your analytical platform to identify any impurity peaks.
2. Contamination: Contamination from the growth medium or sample handling can introduce interfering compounds.- Analyze a blank medium sample alongside your experimental samples to identify and exclude background peaks.
3. Incorrect Natural Abundance Correction: The natural abundance of 13C (~1.1%) can create M+1, M+2, etc., peaks that can be mistaken for true labeling, especially at low enrichment levels.- Always analyze an unlabeled control sample. - Use established software and algorithms to correct all raw data for natural isotopic abundance before calculating flux.

Visualizing Key Concepts and Workflows

Isotopic Dilution Pathway

The following diagram illustrates how a 13C-labeled tracer pool can be diluted by unlabeled carbon sources, leading to reduced isotopic enrichment in downstream metabolites.

G cluster_0 Extracellular Space cluster_1 Intracellular Space Tracer This compound (Labeled) Pool Precursor Pool (Diluted Enrichment) Tracer->Pool Uptake Unlabeled Unlabeled Carbon (e.g., Glucose, Fructose) Unlabeled->Pool Uptake & Metabolism MetaboliteA Metabolite A Pool->MetaboliteA Metabolic Flux MetaboliteB Metabolite B MetaboliteA->MetaboliteB arrow arrow A 1. Experimental Design (Select cell line, tracer, medium) B 2. Cell Culture (Grow cells to desired confluency) A->B C 3. Isotope Labeling (Introduce this compound medium) B->C D 4. Time-Course Sampling (Verify Isotopic Steady State) C->D E 5. Quenching & Extraction (Rapidly halt metabolism, extract metabolites) D->E F 6. Analytical Measurement (GC-MS or LC-MS/MS) E->F G 7. Data Analysis (Correct for natural abundance, calculate flux) F->G

References

Technical Support Center: Troubleshooting Poor Incorporation of Allitol-13C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Allitol-13C metabolic labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the incorporation of 13C-labeled allitol in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary metabolic fate in mammalian cells?

A1: this compound is a stable isotope-labeled version of allitol, a six-carbon sugar alcohol. In mammalian systems, allitol is primarily metabolized in the gut by microbiota into short-chain fatty acids.[1] In cell culture, its direct metabolic fate can be complex and may involve conversion to other sugars or sugar alcohols. Understanding the specific metabolic capabilities of your cell line is crucial.

Q2: I am observing very low to no incorporation of the 13C label from this compound into my target metabolites. What are the potential causes?

A2: Low incorporation of this compound can stem from several factors:

  • Inefficient Cellular Uptake: The cell line you are using may not express the necessary transporters to efficiently take up allitol.

  • Low Metabolic Activity: The enzymatic pathways required to metabolize allitol may have low activity in your specific cell model.

  • Suboptimal Experimental Conditions: Factors such as tracer concentration, incubation time, and cell health can significantly impact labeling efficiency.

  • High Endogenous Pools of Unlabeled Metabolites: Large intracellular pools of unlabeled allitol or competing metabolites can dilute the 13C label.

  • Issues with Analytical Methods: The sensitivity and resolution of your analytical platform (e.g., MS, NMR) may not be sufficient to detect low levels of enrichment.

Q3: How can I determine the optimal concentration of this compound for my experiments?

A3: The optimal concentration of this compound should be determined empirically for each cell line and experimental condition. It is recommended to perform a dose-response experiment, testing a range of concentrations. At each concentration, you should assess both the level of 13C incorporation and any potential cytotoxic effects.

Q4: What is "isotopic steady state," and why is it important for my this compound labeling experiment?

A4: Isotopic steady state is the point at which the fractional enrichment of a 13C-labeled metabolite remains constant over time.[2][3] Reaching this state is critical for accurate metabolic flux analysis, as it indicates that the rate of isotope incorporation has equilibrated throughout the metabolic network.[2][3] Failure to achieve isotopic steady state can lead to inaccurate and misleading interpretations of your data.

Q5: Can the passage number of my cell line affect the incorporation of this compound?

A5: Yes, the passage number can have a significant impact on cellular metabolism. High-passage cell lines can exhibit altered growth rates, gene expression, and metabolic phenotypes, which may affect their ability to take up and metabolize this compound. It is advisable to use low-passage cells for your experiments to ensure consistency and physiological relevance.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues related to poor this compound incorporation.

Issue 1: Low or No Detectable 13C Enrichment in Downstream Metabolites

Symptoms:

  • Mass spectrometry or NMR data shows a lack of significant mass shifts corresponding to 13C incorporation in metabolites expected to be downstream of allitol metabolism.

  • The fractional enrichment of target metabolites is at or near natural abundance levels.

Troubleshooting Workflow:

Troubleshooting_Workflow start Start: Low/No 13C Enrichment check_uptake Step 1: Verify Cellular Uptake start->check_uptake check_viability Step 2: Assess Cell Viability check_uptake->check_viability Uptake Confirmed no_uptake Problem: Inefficient Transport - Consider alternative cell line - Investigate potential transporters check_uptake->no_uptake No/Low Uptake optimize_labeling Step 3: Optimize Labeling Conditions check_viability->optimize_labeling Cells Viable low_viability Problem: this compound Toxicity - Lower tracer concentration - Reduce incubation time check_viability->low_viability Low Viability check_metabolic_activity Step 4: Evaluate Metabolic Activity optimize_labeling->check_metabolic_activity Conditions Optimized analyze_media Step 5: Analyze Spent Media check_metabolic_activity->analyze_media Activity Confirmed low_activity Problem: Low Enzyme Activity - Choose a more metabolically active cell line - Investigate pathways upstream/downstream check_metabolic_activity->low_activity Low Activity end_point Resolution analyze_media->end_point

Caption: Troubleshooting workflow for low 13C enrichment.

Detailed Steps:

  • Verify Cellular Uptake of this compound:

    • Rationale: Before troubleshooting downstream metabolic steps, confirm that this compound is entering the cells.

    • Protocol: Perform a short-time course experiment (e.g., 15, 30, 60 minutes) and measure the intracellular concentration of this compound.

    • Expected Outcome: A time-dependent increase in intracellular this compound.

    • Troubleshooting: If uptake is low, your cell line may lack the appropriate transporters. Consider using a different cell line or exploring methods to enhance uptake.

  • Assess Cell Viability:

    • Rationale: High concentrations of this compound or prolonged exposure may be toxic to some cell lines, leading to reduced metabolic activity.

    • Protocol: Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) on cells cultured with the same concentration and duration of this compound as your experiment.

    • Expected Outcome: Cell viability should be comparable to control cells grown in the absence of the tracer.

    • Troubleshooting: If viability is low, reduce the concentration of this compound or shorten the incubation time.

  • Optimize Labeling Conditions:

    • Rationale: Inadequate tracer concentration or incubation time can result in low enrichment.

    • Protocol:

      • Concentration: Titrate this compound across a range of concentrations (e.g., 1, 5, 10, 25 mM) to find the optimal balance between enrichment and viability.

      • Time Course: Perform a time-course experiment (e.g., 2, 6, 12, 24, 48 hours) to determine the time required to reach isotopic steady state for your metabolites of interest.

    • Data Presentation:

This compound (mM)Cell Viability (%)Fractional Enrichment of Metabolite X (%)
1985
59525
109255
257560
Caption: Example data for optimizing this compound concentration.
Incubation Time (h)Fractional Enrichment of Metabolite Y (%)
215
640
1275
2490
4892
Caption: Example data for determining optimal labeling duration.
  • Evaluate General Metabolic Activity:

    • Rationale: If this compound is taken up but not metabolized, the issue may lie with the specific enzymatic pathways.

    • Protocol: Run a parallel experiment with a well-characterized 13C-labeled tracer, such as [U-13C]-glucose, to confirm that the cells are metabolically active.

    • Expected Outcome: Significant 13C enrichment in downstream metabolites from the control tracer.

    • Troubleshooting: If the control tracer also shows poor incorporation, there may be a general issue with cell health or culture conditions. If the control shows good incorporation, the issue is specific to allitol metabolism in your cell line.

  • Analyze Spent Media:

    • Rationale: Cells may be taking up this compound and then exporting it or a direct metabolite back into the medium.

    • Protocol: Analyze the culture medium at the end of your experiment for the presence of this compound and any potential 13C-labeled metabolites.

    • Expected Outcome: A decrease in this compound concentration in the media over time, with a corresponding increase in intracellular labeled compounds.

    • Troubleshooting: If labeled compounds are found in the media, it suggests active transport out of the cell, which could be a characteristic of your cell model.

Experimental Protocols

Protocol 1: Time-Course Analysis for Isotopic Steady State
  • Cell Seeding: Seed cells in multiple plates or wells to allow for harvesting at different time points.

  • Tracer Introduction: Once cells have reached the desired confluency, replace the standard medium with a medium containing the optimized concentration of this compound.

  • Time-Point Harvesting: Harvest cell samples at various time points (e.g., 0, 2, 6, 12, 24, 48 hours).

  • Metabolite Extraction: Quench metabolism rapidly (e.g., with cold methanol) and extract metabolites.

  • Analysis: Analyze the extracts by mass spectrometry to determine the fractional enrichment of target metabolites at each time point.

  • Data Plotting: Plot the fractional enrichment against time. Isotopic steady state is reached when the enrichment plateaus.

Allitol Metabolic Pathway

Allitol_Metabolism Allitol_13C This compound (extracellular) Intracellular_Allitol_13C This compound (intracellular) Allitol_13C->Intracellular_Allitol_13C Cellular Uptake D_Allulose_13C D-Allulose-13C Intracellular_Allitol_13C->D_Allulose_13C Dehydrogenase Gut_Microbiota Gut Microbiota (in vivo) Intracellular_Allitol_13C->Gut_Microbiota Metabolism (in vivo) SCFA_13C Short-Chain Fatty Acids-13C Gut_Microbiota->SCFA_13C

Caption: Simplified metabolic pathway of Allitol.

References

improving detection sensitivity of Allitol-13C labeled compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Allitol-13C labeled compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the detection sensitivity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting this compound labeled compounds?

The primary challenges in detecting this compound, a sugar alcohol, stem from its physicochemical properties and the inherent nature of the analytical techniques used. Key issues include:

  • Low Ionization Efficiency: Allitol, being a polar and non-volatile sugar alcohol, often exhibits poor ionization in mass spectrometry (MS), leading to low signal intensity.[1][2]

  • Matrix Effects: Biological samples are complex mixtures containing numerous endogenous components like salts, proteins, and phospholipids. These components can co-elute with this compound and interfere with its ionization in the MS source, causing signal suppression or enhancement and leading to inaccurate quantification.[3][4]

  • Low Natural Abundance of 13C (for NMR): In Nuclear Magnetic Resonance (NMR) spectroscopy, the low natural abundance of the 13C isotope (approximately 1.1%) results in inherently low sensitivity compared to 1H NMR.[5] While using a 13C labeled compound enhances the signal, optimizing acquisition parameters is still crucial.

  • Chromatographic Issues: Due to its high polarity, Allitol may exhibit poor retention on standard reversed-phase liquid chromatography (LC) columns, leading to co-elution with other polar matrix components and inadequate separation.

Q2: Which analytical techniques are most suitable for the sensitive detection of this compound?

The most common and suitable techniques for the sensitive detection of this compound are Mass Spectrometry (MS) coupled with a separation technique like Liquid Chromatography (LC) or Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • LC-MS/MS: This is a powerful technique for quantifying this compound in complex biological matrices. It offers high sensitivity and selectivity, especially when using a stable isotope-labeled internal standard.

  • GC-MS: GC-MS can be highly sensitive for volatile compounds. For non-volatile compounds like Allitol, derivatization is necessary to increase volatility and improve chromatographic separation.

  • NMR: While inherently less sensitive than MS for this application, NMR, particularly with 13C-labeling, provides detailed structural information and can be used for quantification without the need for an identical internal standard. Techniques like 2D HSQC can enhance sensitivity and resolution.

Q3: Why is using a stable isotope-labeled internal standard (SIL-IS) like Allitol-13C6 important for quantification?

Using a SIL-IS, such as uniformly labeled Allitol-13C6, is considered the gold standard for quantitative analysis in mass spectrometry for several reasons:

  • Compensation for Matrix Effects: A SIL-IS is chemically and structurally almost identical to the unlabeled analyte. This means it will co-elute during chromatography and experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source.

  • Correction for Sample Preparation Variability: The SIL-IS is added to the sample at the beginning of the workflow. Any loss of analyte during extraction, handling, or derivatization will be mirrored by a proportional loss of the SIL-IS.

  • Improved Accuracy and Precision: By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects and sample preparation is normalized, leading to significantly improved accuracy and precision in quantification.

Troubleshooting Guide

Issue 1: Low or No Signal from this compound in LC-MS

Symptoms: You observe a very weak signal or no detectable peak for your this compound standard or in your samples.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Poor Ionization Sugar alcohols like Allitol have low ionization efficiency. Consider post-column addition of a reagent that forms adducts, such as chloroform in acetonitrile to form chloride adducts in negative ion mode. Experiment with different mobile phase additives (e.g., ammonium formate, ammonium acetate) to enhance adduct formation ([M+NH4]+, [M+CH3COO]-).
Suboptimal MS Source Parameters Optimize source parameters including ion spray voltage, source temperature, and nebulizing/drying gases to maximize the signal intensity and stability of the this compound precursor ion.
Inefficient Extraction Review your sample extraction protocol. For a polar compound like Allitol, ensure the extraction solvent is appropriate. Consider solid-phase extraction (SPE) with a sorbent suitable for polar analytes.
Adsorption to Labware Allitol can adsorb to glass or plastic surfaces. Use silanized glassware or polypropylene tubes to minimize adsorption.
Incorrect Mass Transition (MRM) Verify the precursor and product ion masses for this compound in your MRM settings. Infuse a standard solution to confirm the correct transitions.
Issue 2: High Variability in this compound Signal Intensity

Symptoms: The peak area of your this compound internal standard is inconsistent across different samples and replicates.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Matrix Effects The composition of the matrix can vary between samples, leading to different degrees of ion suppression or enhancement. Ensure your sample cleanup is robust. If matrix effects are still significant, consider diluting your samples.
Chromatographic Inconsistency Check for shifts in retention time. Poorly conditioned columns or fluctuations in mobile phase composition can lead to inconsistent chromatography and, consequently, variable matrix effects.
Injection Volume Inaccuracy Perform an injection precision test by repeatedly injecting the same standard solution. Check for air bubbles in the autosampler syringe and sample loop.
Carryover Inject a blank sample immediately after a high-concentration standard or sample to assess for carryover. Optimize the injector wash procedure with a stronger solvent or by increasing the wash volume and duration.
Issue 3: Poor Peak Shape and Resolution in Chromatography

Symptoms: The chromatographic peak for this compound is broad, tailing, or not well-separated from other peaks.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Inappropriate Column Chemistry For a highly polar compound like Allitol, a standard C18 column may not provide sufficient retention. Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column or an amino-based carbohydrate column.
Suboptimal Mobile Phase For HILIC, optimize the ratio of organic solvent (typically acetonitrile) to the aqueous component. Ensure the pH of the mobile phase is appropriate for Allitol.
Column Overload If the peak is fronting, you may be overloading the column. Reduce the injection volume or dilute the sample.
Column Contamination Flush the column with a strong solvent to remove any contaminants that may be affecting peak shape.

Experimental Protocols

Protocol 1: Derivatization of Allitol for GC-MS Analysis

Derivatization is often necessary to increase the volatility of sugar alcohols for GC-MS analysis. Acetylation is a common method.

Materials:

  • Dried this compound sample or standard

  • Acetic anhydride

  • 1-methylimidazole (1-MeIm)

  • Methyl sulfoxide (Me2SO)

  • Ethyl acetate

  • Deionized water

Procedure:

  • Ensure the this compound sample is completely dry.

  • Add 100 µL of a 1:1 (v/v) mixture of Me2SO and 1-MeIm to the dried sample.

  • Vortex for 30 seconds to dissolve the sample.

  • Add 200 µL of acetic anhydride and vortex for another 30 seconds.

  • Allow the reaction to proceed at room temperature for 10 minutes.

  • Add 1 mL of deionized water to stop the reaction.

  • Add 1 mL of ethyl acetate and vortex vigorously for 1 minute to extract the acetylated this compound.

  • Centrifuge to separate the layers.

  • Transfer the upper ethyl acetate layer to a new vial for GC-MS analysis.

Protocol 2: Collision Energy Optimization for this compound in LC-MS/MS

Optimizing collision energy (CE) is crucial for maximizing the signal of the product ion in an MRM experiment, which enhances sensitivity.

Materials:

  • This compound standard solution (e.g., 1 µg/mL in mobile phase)

  • Infusion pump

  • Tandem mass spectrometer

Procedure:

  • Infuse the this compound standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Tune the mass spectrometer to the precursor ion of this compound.

  • Set up a product ion scan experiment.

  • Create a method that ramps the collision energy across a defined range (e.g., 5 eV to 50 eV in 2 eV increments).

  • Acquire data and plot the intensity of the target product ion as a function of the collision energy.

  • The collision energy that produces the highest intensity for the desired product ion is the optimal CE for that transition.

Quantitative Data Summary

Table 1: Recommended Starting Parameters for this compound NMR Acquisition

ParameterRecommended ValueRationale
Pulse Angle30 degreesOptimizes signal for carbons with long relaxation times without requiring a very long delay.
Relaxation Delay (D1)2.0 secondsA shorter delay can be used with a smaller pulse angle to increase the number of scans in a given time.
Acquisition Time (AQ)~1.0 secondBalances resolution and signal averaging.
Number of Scans (NS)Start with 128, increase as neededDue to the low sensitivity of 13C NMR, a higher number of scans is often required to achieve a good signal-to-noise ratio.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound Internal Standard Sample->Spike Extract Extraction of Analytes Spike->Extract Derivatize Derivatization (Optional, for GC-MS) Extract->Derivatize LC_GC LC or GC Separation Extract->LC_GC Derivatize->LC_GC MS Mass Spectrometry (MS/MS Detection) LC_GC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification Ratio->Quantify

Caption: A typical experimental workflow for the quantification of this compound.

troubleshooting_logic Start Low/No Signal for this compound CheckIonization Is Ionization Efficient? Start->CheckIonization CheckMS Are MS Parameters Optimized? CheckIonization->CheckMS Yes OptimizeIonization Action: Use Adduct-Forming Additives or Derivatize CheckIonization->OptimizeIonization No CheckChroma Is Chromatography Adequate? CheckMS->CheckChroma Yes OptimizeMS Action: Optimize Source Parameters & Collision Energy CheckMS->OptimizeMS No CheckSamplePrep Is Sample Prep Efficient? CheckChroma->CheckSamplePrep Yes OptimizeChroma Action: Use HILIC Column, Adjust Mobile Phase CheckChroma->OptimizeChroma No OptimizeSamplePrep Action: Improve Extraction & Use Inert Labware CheckSamplePrep->OptimizeSamplePrep No Success Signal Improved CheckSamplePrep->Success Yes OptimizeIonization->Success OptimizeMS->Success OptimizeChroma->Success OptimizeSamplePrep->Success

Caption: A logical troubleshooting workflow for low this compound signal.

References

Technical Support Center: Allitol-13C Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Allitol-13C mass spectrometry. Our goal is to help you address and mitigate matrix effects to ensure accurate and reproducible quantitative analysis.

Troubleshooting Guide

This guide addresses common issues encountered during this compound mass spectrometry experiments.

Q1: Why is my this compound signal intensity low and variable in complex matrices like plasma or urine?

Low and inconsistent signal intensity for this compound is a common indicator of matrix effects, particularly ion suppression. Co-eluting endogenous molecules from the biological matrix can interfere with the ionization of your analyte in the mass spectrometer's ion source, leading to a reduced and erratic signal. This directly impacts the accuracy, precision, and sensitivity of your assay.

Q2: How can I confirm that matrix effects are the cause of my analytical problems?

A post-extraction spike experiment is a standard method to quantitatively assess the presence and severity of matrix effects. This involves comparing the peak area of this compound in a clean solvent (neat solution) to the peak area of this compound spiked into an extracted blank matrix sample. A significant difference between these two measurements points to ion suppression or enhancement.

Another qualitative method is the post-column infusion technique. This involves infusing a constant flow of this compound solution into the mass spectrometer while injecting an extracted blank matrix sample onto the LC column. Dips or peaks in the baseline signal at specific retention times indicate where matrix effects are occurring.

Q3: I've confirmed matrix effects in my this compound analysis. What are the initial steps to mitigate them?

The first line of defense against matrix effects is to optimize your sample preparation and chromatographic separation.

  • Improve Sample Preparation: The goal is to remove interfering components from your sample before it reaches the mass spectrometer. Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) can be highly effective in cleaning up complex samples.

  • Optimize Chromatography: Adjusting your liquid chromatography (LC) method to better separate this compound from co-eluting matrix components can significantly reduce interference. This may involve changing the column, mobile phase composition, or gradient profile.

Q4: My signal is still suppressed after optimizing sample preparation and chromatography. What's the next step?

If matrix effects persist, the use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for them. Since you are already working with this compound, this can serve as its own internal standard if you are quantifying endogenous, unlabeled allitol. If you are quantifying the this compound itself, you would need a different isotopic variant (e.g., Allitol-d7) as an internal standard. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for a reliable ratiometric quantification.

Q5: What if a suitable stable isotope-labeled internal standard is not available?

When a SIL-IS is not an option, creating matrix-matched calibration standards is the recommended approach. This involves preparing your calibration curve standards in the same blank biological matrix as your unknown samples. This practice helps to ensure that the calibration standards and the samples experience the same degree of matrix effect, leading to more accurate quantification.

Frequently Asked Questions (FAQs)

Q: What are matrix effects in mass spectrometry?

A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds in the sample matrix.[1] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy of quantitative measurements.[1]

Q: What types of molecules typically cause matrix effects for polar compounds like Allitol?

A: For polar analytes like sugar alcohols, common sources of matrix interference in biological samples include salts, phospholipids, and other endogenous polar metabolites that can co-elute and compete for ionization.

Q: Is derivatization a viable strategy to reduce matrix effects for this compound?

A: Yes, derivatization can be a useful strategy. Converting polar sugar alcohols into less polar derivatives, such as alditol acetates, can improve their chromatographic retention and separation from polar matrix components, thereby reducing matrix effects.[2][3] This approach is particularly common in gas chromatography-mass spectrometry (GC-MS) analysis.[2]

Q: How do I choose between different sample preparation techniques?

A: The choice of sample preparation method depends on the complexity of your matrix and the physicochemical properties of Allitol.

  • Protein Precipitation (PPT): A simple and fast method, but it may not remove all interfering substances.

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible solvent.

  • Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively retaining the analyte on a solid support while washing away interfering compounds.

Q: Can I use a structural analog as an internal standard instead of a stable isotope-labeled one?

A: While a SIL-IS is the gold standard, a structural analog can be used if a SIL-IS is unavailable. However, it is crucial to validate that the analog behaves similarly to this compound in terms of extraction recovery and ionization response to ensure it effectively compensates for matrix effects.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound into the final reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).

    • Set B (Post-extraction Spike): Extract a blank matrix sample using your established protocol. Spike this compound into the final, dried, and reconstituted extract at the same concentration as Set A.

    • Set C (Pre-extraction Spike): Spike this compound into the blank matrix before the extraction process at a concentration that will result in the same final concentration as Set A, assuming 100% recovery.

  • Analyze Samples: Inject all three sets of samples into the LC-MS system and record the peak area for this compound.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Data Presentation: Interpreting Matrix Effect and Recovery Data
Sample SetDescriptionPurposeExample Peak Area
A Neat SolutionReference for 100% signal1,000,000
B Post-extraction SpikeMeasures matrix effect750,000
C Pre-extraction SpikeMeasures overall process efficiency600,000

Calculations based on example data:

  • Matrix Effect: (750,000 / 1,000,000) * 100 = 75% (indicating 25% ion suppression)

  • Recovery: (600,000 / 750,000) * 100 = 80%

Visualizations

Troubleshooting Workflow for Matrix Effects

MatrixEffectTroubleshooting Start Low/Variable Signal for this compound ConfirmME Confirm Matrix Effect? (Post-Extraction Spike) Start->ConfirmME Optimize Optimize Sample Prep & Chromatography ConfirmME->Optimize Yes NoME Issue is Not Matrix Effect ConfirmME->NoME No ReEvaluate Re-evaluate Matrix Effect Optimize->ReEvaluate UseIS Implement Stable Isotope Internal Standard (SIL-IS) ReEvaluate->UseIS Still Present Success Accurate Quantification ReEvaluate->Success Resolved MatrixMatch Use Matrix-Matched Calibration UseIS->MatrixMatch SIL-IS Unavailable UseIS->Success MatrixMatch->Success

Caption: A flowchart for systematically troubleshooting matrix effects in this compound analysis.

Strategies to Mitigate Matrix Effects

MitigationStrategies CentralTopic Addressing Matrix Effects SamplePrep Sample Preparation SamplePrep->CentralTopic Chromatography Chromatographic Separation Chromatography->CentralTopic InternalStandards Internal Standardization InternalStandards->CentralTopic Calibration Calibration Strategy Calibration->CentralTopic SPE Solid-Phase Extraction (SPE) SPE->SamplePrep LLE Liquid-Liquid Extraction (LLE) LLE->SamplePrep Derivatization Derivatization Derivatization->SamplePrep Column Column Chemistry Column->Chromatography Gradient Gradient Optimization Gradient->Chromatography SIL_IS Stable Isotope-Labeled Internal Standard (SIL-IS) SIL_IS->InternalStandards Analog_IS Structural Analog Internal Standard Analog_IS->InternalStandards MatrixMatched Matrix-Matched Standards MatrixMatched->Calibration

Caption: Key strategies for minimizing or compensating for matrix effects in LC-MS analysis.

References

Technical Support Center: Quantifying Low-Abundance Allitol-13C Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of low-abundance Allitol-13C metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying low-abundance this compound?

A1: The main challenges include:

  • Low Signal Intensity: Due to its low abundance, the this compound signal may be close to the instrument's limit of detection, leading to poor signal-to-noise ratios.[1]

  • Matrix Effects: Components in the biological matrix (e.g., salts, lipids, proteins) can interfere with the ionization of this compound, causing ion suppression or enhancement and leading to inaccurate quantification.[2]

  • Isomeric Overlap: Allitol has several isomers (e.g., mannitol, sorbitol) with the same mass. Chromatographic separation is crucial to distinguish this compound from other 13C-labeled sugar alcohols that might be present in the sample.[3]

  • Natural Isotope Abundance: The natural abundance of 13C in endogenous unlabeled Allitol can interfere with the detection of low-level this compound enrichment, requiring correction during data analysis.[3]

  • Sample Preparation: Inefficient extraction or sample loss during preparation steps can further reduce the already low concentration of this compound, impacting detection and quantification.[1]

  • Derivatization Inefficiency: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, incomplete derivatization of the polar Allitol molecule can lead to poor chromatographic peak shape and inaccurate quantification.

Q2: Which analytical technique is better for quantifying this compound: LC-MS/MS or GC-MS?

A2: Both techniques have their advantages and disadvantages for analyzing sugar alcohols like this compound.

  • LC-MS/MS: This is often the preferred method as it can analyze polar compounds like Allitol directly, sometimes without derivatization, using Hydrophilic Interaction Liquid Chromatography (HILIC). It offers high sensitivity and selectivity. However, matrix effects can be a significant issue.

  • GC-MS: This technique typically requires derivatization (e.g., silylation or acetylation) to make the sugar alcohol volatile. Derivatization can improve chromatographic separation and detection, but the extra sample preparation steps can introduce variability and potential for sample loss. GC-MS can be very sensitive and provides excellent chromatographic resolution.

The choice depends on the available instrumentation, the complexity of the sample matrix, and the specific experimental goals.

Q3: How can I improve the signal intensity of my low-abundance this compound metabolite?

A3: To improve signal intensity, consider the following:

  • Optimize Sample Preparation: Use a sample preparation method that efficiently extracts and concentrates sugar alcohols while removing interfering matrix components. Solid-phase extraction (SPE) can be effective.

  • Increase Sample Amount: If possible, start with a larger amount of biological material to increase the absolute amount of this compound in the final extract.

  • Enhance Ionization Efficiency: For LC-MS, optimize the mobile phase composition and ionization source parameters (e.g., capillary voltage, gas flows, temperature) to maximize the ionization of Allitol.

  • Use Derivatization: For GC-MS, ensure complete derivatization to improve volatility and chromatographic performance. For LC-MS, derivatization can also be used to enhance ionization efficiency.

  • Select Appropriate Monitoring Ions: In MS/MS, choose the most intense and specific precursor and product ion transitions for Multiple Reaction Monitoring (MRM).

Q4: What is the importance of using a stable isotope-labeled internal standard?

A4: Using a stable isotope-labeled internal standard (e.g., Allitol-d7 or a different 13C-labeled sugar alcohol not expected in the sample) is crucial for accurate quantification. It helps to correct for variability in sample preparation, matrix effects, and instrument response, as the internal standard behaves similarly to the analyte of interest throughout the entire analytical process.

Troubleshooting Guides

Issue 1: Poor or No Detectable Peak for this compound
Possible Cause Troubleshooting Step
Insufficient concentration of this compound in the sample. Increase the initial sample amount if possible. Optimize the extraction and concentration steps of your sample preparation protocol to minimize loss.
Inefficient ionization in the mass spectrometer. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). For LC-MS, try different mobile phase additives to promote adduct formation (e.g., ammonium acetate).
Poor chromatographic peak shape (broad or tailing peaks). Optimize the LC gradient or GC temperature program for better peak focusing. Ensure the column is not overloaded. For GC-MS, verify the completeness of the derivatization reaction.
Instrumental issues (e.g., dirty ion source, detector malfunction). Perform routine instrument maintenance, including cleaning the ion source and calibrating the mass spectrometer.
Sample degradation. Ensure proper sample handling and storage conditions to prevent degradation of this compound.
Issue 2: High Background Noise Obscuring the this compound Peak
Possible Cause Troubleshooting Step
Contamination from solvents, reagents, or labware. Use high-purity solvents and reagents (LC-MS grade). Thoroughly clean all labware. Run solvent blanks to identify sources of contamination.
Matrix interferences. Improve sample cleanup procedures (e.g., using solid-phase extraction) to remove more matrix components. Dilute the sample to reduce the concentration of interfering compounds, though this may also lower the analyte signal.
High chemical noise from the analytical system. Ensure proper grounding of the mass spectrometer. Check for leaks in the LC or GC system.
Issue 3: Inaccurate or Irreproducible Quantitative Results

| Possible Cause | Troubleshooting Step | | Matrix effects (ion suppression or enhancement). | Use a stable isotope-labeled internal standard that co-elutes with this compound to correct for these effects. Perform a matrix effect study by comparing the analyte response in a clean solvent versus a matrix extract. | | Incomplete or variable derivatization (for GC-MS). | Optimize the derivatization reaction conditions (temperature, time, reagent concentration). Use a derivatization internal standard to monitor the reaction efficiency. | | Calibration curve issues. | Prepare calibration standards in a matrix that closely matches the biological samples to account for matrix effects. Ensure the calibration range covers the expected concentration of this compound in the samples. | | Carryover from previous injections. | Optimize the wash steps between sample injections in the autosampler. Inject a blank sample after a high-concentration sample to check for carryover. |

Quantitative Data Summary

The following table presents illustrative quantitative data for a low-abundance 13C-labeled sugar alcohol, sorbitol-13C6, in human nerve tissue, which can serve as a proxy for what might be expected when quantifying this compound. The concentrations were determined using a validated LC/APCI-MS/MS method with sorbitol-13C6 as a surrogate analyte.

Parameter Value Reference
Linear Range0.2 - 80 ng/mg
Intra-assay Precision (%CV)< 15%
Inter-assay Precision (%CV)< 15%
Intra-assay Accuracy (%Bias)± 15%
Inter-assay Accuracy (%Bias)± 15%

This data is for illustrative purposes for a similar compound and may not directly reflect the performance for this compound quantification.

Experimental Protocols

Protocol: Quantification of this compound in Cell Culture using LC-MS/MS

This protocol provides a general framework. Optimization will be required for specific cell types and instrumentation.

1. Cell Culture and Isotope Labeling:

  • Culture cells in a defined medium containing the desired concentration of this compound as the tracer.

  • The duration of labeling will depend on the metabolic pathway under investigation and the time required to reach isotopic steady state. This can range from minutes for glycolysis to several hours for the TCA cycle.

2. Metabolite Extraction (Quenching and Extraction):

  • Rapidly quench metabolism by aspirating the medium and adding a cold quenching solution (e.g., 80:20 methanol:water at -80°C).

  • Scrape the cells in the quenching solution and transfer to a tube.

  • Perform lysis by sonication or freeze-thaw cycles.

  • Centrifuge to pellet cell debris.

  • Collect the supernatant containing the metabolites.

3. Sample Preparation:

  • Add a known amount of a suitable stable isotope-labeled internal standard (e.g., Allitol-d7).

  • If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.

  • Evaporate the solvent under a stream of nitrogen or by vacuum centrifugation.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water).

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A HILIC column is recommended for separating polar compounds like sugar alcohols.

    • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).

    • Flow Rate and Column Temperature: Optimize for best separation and peak shape.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is often suitable for sugar alcohols.

    • Analysis Mode: Use Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Optimize the precursor and product ion transitions for both this compound and the internal standard. For Allitol (C6H14O6), the unlabeled [M-H]⁻ ion is at m/z 181. For fully labeled Allitol-13C6, the [M-H]⁻ ion would be at m/z 187. Product ions would need to be determined experimentally.

5. Data Analysis:

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the peak area ratio.

  • Generate a calibration curve by plotting the peak area ratio against the concentration of this compound standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

  • Correct for the natural abundance of 13C in the unlabeled Allitol if necessary.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cell_culture 1. Cell Culture with This compound Tracer quenching 2. Quenching & Extraction cell_culture->quenching cleanup 3. Sample Cleanup (e.g., SPE) quenching->cleanup reconstitution 4. Reconstitution cleanup->reconstitution lc_separation 5. LC Separation (HILIC) reconstitution->lc_separation ms_detection 6. MS/MS Detection (MRM) lc_separation->ms_detection quantification 7. Quantification ms_detection->quantification

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_pentose_phosphate Pentose Phosphate Pathway (PPP) cluster_glycolysis Glycolysis cluster_allitol_synthesis Allitol Biosynthesis G6P Glucose-6-P Ribulose5P Ribulose-5-P G6P->Ribulose5P Fructose6P Fructose-6-P G6P->Fructose6P Xylulose5P Xylulose-5-P Ribulose5P->Xylulose5P Sedoheptulose7P Sedoheptulose-7-P Ribulose5P->Sedoheptulose7P F6P_PPP Fructose-6-P Xylulose5P->F6P_PPP GAP_PPP Glyceraldehyde-3-P Xylulose5P->GAP_PPP Erythrose4P Erythrose-4-P Sedoheptulose7P->Erythrose4P Glucose Glucose Fructose16BP Fructose-1,6-BP Fructose6P->Fructose16BP Fructose Fructose Fructose6P->Fructose DHAP DHAP Fructose16BP->DHAP GAP Glyceraldehyde-3-P Fructose16BP->GAP Pyruvate Pyruvate GAP->Pyruvate TCA Cycle TCA Cycle Pyruvate->TCA Cycle DPsicose D-Psicose Fructose->DPsicose D-psicose 3-epimerase Allitol This compound DPsicose->Allitol Ribitol dehydrogenase

Caption: Metabolic pathways related to Allitol synthesis.

References

Technical Support Center: Protocol Refinement for Reproducible Allitol-13C Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible Allitol-13C labeling in their experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind this compound labeling?

A1: this compound labeling involves feeding cells a substrate, typically a sugar like D-fructose or D-glucose, that has been enriched with the stable isotope carbon-13 (¹³C).[1][2] As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various metabolic intermediates and, ultimately, into the final product, Allitol. By tracking the incorporation of ¹³C, researchers can elucidate metabolic pathways, quantify metabolic fluxes, and understand the biosynthesis of Allitol.[3]

Q2: Which ¹³C-labeled substrate is best for Allitol production?

A2: The choice of ¹³C-labeled substrate depends on the specific metabolic pathways you aim to investigate.

  • [U-¹³C]-Glucose or [U-¹³C]-Fructose: Using a uniformly labeled substrate, where all carbon atoms are ¹³C, is a common approach to ensure all carbons in the resulting Allitol are labeled. This is often used to achieve high labeling efficiency.[3][4]

  • Specifically Labeled Substrates (e.g., [1-¹³C]-Glucose): Using a substrate with ¹³C at a specific carbon position allows for more detailed pathway analysis by tracking the fate of that particular carbon atom through the metabolic network.

Q3: How can I optimize the labeling efficiency for Allitol?

A3: Optimizing labeling efficiency is crucial for reproducible results. Consider the following factors:

  • Substrate Concentration: The concentration of the ¹³C-labeled substrate in the culture medium should be optimized to ensure efficient uptake and metabolism by the cells.

  • Culture Conditions: Factors such as medium composition, pH, temperature, and aeration can significantly impact cellular metabolism and, consequently, labeling efficiency. These should be tightly controlled.

  • Cellular Growth Phase: The metabolic state of the cells can vary depending on their growth phase. It's important to perform labeling experiments during a consistent growth phase (e.g., exponential phase) to ensure reproducibility.

  • Minimizing Unlabeled Sources: The presence of unlabeled carbon sources in the medium, such as those from yeast extract or serum, can dilute the ¹³C label and reduce labeling efficiency. Using a minimal medium with the ¹³C-labeled substrate as the sole carbon source is recommended.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or no ¹³C incorporation into Allitol 1. Inefficient uptake of the ¹³C-labeled substrate.2. The metabolic pathway leading to Allitol is not active under the experimental conditions.3. Incorrect choice of labeled substrate for the active metabolic pathway.4. Dilution of the ¹³C label by unlabeled carbon sources.1. Optimize substrate concentration and incubation time.2. Verify the expression and activity of the key enzymes involved in Allitol synthesis (e.g., D-psicose-3-epimerase, ribitol dehydrogenase).3. Test different ¹³C-labeled substrates (e.g., [U-¹³C]-glucose vs. [U-¹³C]-fructose) to identify the preferred carbon source for your system.4. Use a minimal medium with the ¹³C-labeled substrate as the primary carbon source.
Inconsistent or variable ¹³C labeling patterns between experiments 1. Inconsistent cell culture conditions (e.g., temperature, pH, aeration).2. Variability in the physiological state of the cells (e.g., different growth phases).3. Inconsistent timing of sample collection.4. "Metabolic scrambling" where reversible reactions redistribute the ¹³C label.1. Standardize all cell culture parameters and use a well-defined medium.2. Harvest cells at a consistent cell density or growth phase.3. Establish and adhere to a strict and consistent sampling protocol.4. Re-evaluate your metabolic model to account for reversible reactions. Consider using different ¹³C-labeled isotopomers to better understand the flux through reversible pathways.
Mass isotopomer distributions do not match theoretical predictions 1. The assumed metabolic pathway model is incomplete or incorrect.2. Presence of unexpected or alternative metabolic pathways.3. Isotopic non-stationarity, meaning the system has not reached a steady state of ¹³C labeling.1. Re-examine the known metabolic pathways for Allitol synthesis and consider the possibility of alternative routes.2. Perform additional labeling experiments with different ¹³C-tracers to probe for unexpected pathway activity.3. Ensure that the labeling experiment is conducted long enough to achieve isotopic steady state, where the labeling pattern of intracellular metabolites is stable. The time to reach steady state can vary depending on the metabolite.
Low Allitol yield despite good ¹³C incorporation 1. Sub-optimal conditions for the enzymes involved in Allitol production.2. Feedback inhibition or other regulatory mechanisms limiting the metabolic flux towards Allitol.1. Optimize the expression and activity of the enzymes in the Allitol synthesis pathway.2. Investigate potential regulatory mechanisms and consider metabolic engineering strategies to overcome them.

Experimental Protocols & Methodologies

While a specific, universally accepted protocol for this compound labeling is not detailed in the provided search results, a general methodology can be adapted from established ¹³C metabolic flux analysis experiments.

General Experimental Workflow for Allitol-¹³C Labeling

G cluster_prep Preparation cluster_culture Cell Culture & Labeling cluster_harvest Harvesting & Extraction cluster_analysis Analysis A Prepare ¹³C-labeled minimal medium B Inoculate with recombinant E. coli A->B C Incubate under controlled conditions (Temperature, pH, Aeration) B->C D Monitor cell growth C->D E Harvest cells at desired growth phase D->E F Quench metabolism rapidly E->F G Extract intracellular metabolites F->G H Analyze extracts by LC-MS or GC-MS G->H I Determine ¹³C enrichment in Allitol H->I J Data analysis and metabolic flux calculation I->J

Caption: General workflow for a ¹³C labeling experiment to produce Allitol.

Key Methodological Considerations:
  • Preparation of ¹³C-Labeled Medium:

    • Start with a minimal medium to avoid interference from unlabeled carbon sources.

    • The ¹³C-labeled substrate (e.g., [U-¹³C]-glucose or [U-¹³C]-fructose) should be the sole carbon source. The concentration will need to be optimized for your specific E. coli strain and culture conditions.

  • Cell Culture and Labeling:

    • Use a recombinant E. coli strain engineered for Allitol production, typically expressing enzymes like D-psicose-3-epimerase and ribitol dehydrogenase.

    • Maintain precise control over culture conditions such as temperature, pH, and aeration to ensure reproducibility.

    • Monitor cell growth (e.g., by measuring optical density at 600 nm) to harvest cells at a consistent point in their growth curve.

  • Metabolite Extraction:

    • Rapidly quench metabolic activity to prevent changes in metabolite levels after harvesting. This is often achieved by quickly cooling the cells.

    • Extract intracellular metabolites using a suitable solvent system, such as a cold methanol-water mixture.

  • Analytical Methods:

    • Analyze the cell extracts using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify metabolites.

    • The mass spectrometer will detect the mass shift in Allitol and its precursors due to the incorporation of ¹³C, allowing you to determine the labeling pattern and enrichment.

Signaling Pathways and Logical Relationships

The biosynthesis of Allitol from D-fructose in recombinant E. coli involves a key enzymatic step. The following diagram illustrates this simplified pathway.

G cluster_input Substrate cluster_pathway Engineered Pathway cluster_output Product Fructose ¹³C-D-Fructose D_Psicose ¹³C-D-Psicose Fructose->D_Psicose D-psicose-3-epimerase Allitol ¹³C-Allitol D_Psicose->Allitol Ribitol dehydrogenase

Caption: Simplified biosynthetic pathway of ¹³C-Allitol from ¹³C-D-Fructose.

References

ensuring stability of Allitol-13C during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Allitol-13C Sample Extraction

Welcome to the technical support center for ensuring the stability of this compound during sample extraction. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to navigate common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during sample extraction?

A1: The stability of this compound, like other sugar alcohols, can be influenced by several factors during extraction. The most critical are:

  • Temperature: High temperatures can lead to the degradation of sugar alcohols. It is generally recommended to keep samples and extraction solvents cold.

  • pH: Extreme pH values (highly acidic or alkaline) can potentially cause degradation or isomerization of sugar alcohols. Maintaining a near-neutral pH is advisable unless the protocol specifically requires otherwise.

  • Solvent Choice: The type of extraction solvent can impact recovery and stability. Alcohols like methanol or ethanol are commonly used, often in aqueous mixtures. The purity of the solvent is also crucial to avoid introducing contaminants that could catalyze degradation.

  • Presence of Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided as they can degrade sugar alcohols.

Q2: I am observing low recovery of this compound in my final extract. What are the potential causes?

A2: Low recovery of this compound can stem from several issues during the extraction process:

  • Incomplete Extraction: The solvent system or extraction time may not be optimal for fully extracting this compound from the sample matrix. Consider adjusting the solvent-to-sample ratio or increasing the extraction time.

  • Analyte Loss During Solvent Evaporation: If using a nitrogen evaporator or similar concentration technique, ensure the temperature is not too high, which could lead to the loss of your analyte.

  • Adsorption to Surfaces: this compound might adsorb to the surfaces of your collection tubes or other labware. Using silanized glassware or low-adsorption plasticware can mitigate this.

  • Degradation: As mentioned in Q1, thermal or pH-induced degradation could be a factor. Review your protocol for any steps that might expose the sample to harsh conditions.

Q3: My extracted samples are showing unexpected peaks during analysis (e.g., by LC-MS or GC-MS). What could be the source of this contamination?

A3: Extraneous peaks can be introduced at various stages of the extraction process:

  • Solvent Impurities: Ensure you are using high-purity (e.g., HPLC or MS-grade) solvents.

  • Leachables from Plasticware: Some plastics can leach plasticizers or other chemicals into organic solvents. Use appropriate, solvent-resistant labware.

  • Matrix Effects: The sample matrix itself can contain compounds that co-elute with this compound. A more selective extraction method, such as solid-phase extraction (SPE), may be necessary to clean up the sample.

  • Cross-Contamination: Thoroughly clean all equipment between samples to prevent carryover.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the extraction of this compound.

Problem 1: High Variability in this compound Concentration Between Replicate Extractions

Potential Cause Recommended Solution
Inconsistent sample homogenization.Ensure your sample is thoroughly homogenized before taking an aliquot for extraction. For solid samples, this may involve grinding to a fine powder.
Inaccurate pipetting of sample or solvents.Calibrate your pipettes regularly. When adding solvents, ensure consistent and accurate volumes for each sample.
Variable extraction times or temperatures.Standardize the extraction time and maintain a consistent temperature for all samples, for example, by using an ice bath.
Inconsistent drying of the final extract.If evaporating the solvent, ensure all samples are dried to the same extent before reconstitution. Over-drying can lead to analyte loss.

Problem 2: Evidence of this compound Degradation (e.g., appearance of known degradation products)

Potential Cause Recommended Solution
Extraction temperature is too high.Perform the extraction on ice or in a cold room. Use pre-chilled solvents.
Sample pH is too acidic or alkaline.Check the pH of your sample and extraction solvent. Adjust to a neutral pH (around 6.5-7.5) with a suitable buffer if necessary.
Prolonged exposure to extraction solvent.Minimize the time the sample is in the extraction solvent. Optimize your protocol for efficiency.
Light-induced degradation (less common for sugar alcohols but possible).Protect samples from direct light, especially if the protocol involves long incubation times.

Quantitative Data Summary

The following table provides illustrative data on the stability of a sugar alcohol standard under various conditions to guide protocol development. Note: This is generalized data for sugar alcohols and not specific experimental data for this compound.

Condition Temperature (°C) pH Incubation Time (hours) Analyte Recovery (%)
Control47.02499.5
Elevated Temperature507.02485.2
Acidic252.02492.1
Alkaline2512.02490.5

Experimental Protocols

Protocol 1: Protein Precipitation and Liquid-Liquid Extraction (LLE) for this compound from Plasma

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Vortex each sample for 10 seconds.

  • Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol.

    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for 20 minutes to facilitate protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction:

    • Carefully transfer the supernatant to a new tube.

    • Add 400 µL of ice-cold dichloromethane and 200 µL of water.

    • Vortex for 1 minute.

    • Centrifuge at 2,000 x g for 5 minutes at 4°C to separate the phases.

  • Sample Collection:

    • The upper aqueous layer contains the this compound.

    • Carefully collect the aqueous layer without disturbing the interface.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the aqueous extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for your analytical method (e.g., 100 µL of 50:50 methanol:water).

Visualizations

Troubleshooting Workflow for Low Analyte Recovery

LowRecoveryTroubleshooting Start Low this compound Recovery CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckDegradation Investigate Potential Degradation Start->CheckDegradation CheckLoss Assess Analyte Loss Start->CheckLoss OptimizeSolvent Optimize Solvent System (e.g., polarity, volume) CheckExtraction->OptimizeSolvent Incomplete Extraction? ModifyTimeTemp Adjust Extraction Time and Temperature CheckExtraction->ModifyTimeTemp Suboptimal Conditions? ControlTemp Implement Strict Temperature Control (Use Ice) CheckDegradation->ControlTemp High Temp Exposure? ControlpH Buffer to Neutral pH CheckDegradation->ControlpH Extreme pH Exposure? UseSilanizedWare Use Silanized Glassware or Low-Adsorption Tubes CheckLoss->UseSilanizedWare Adsorption to Surfaces? GentleEvaporation Gentle Solvent Evaporation (Low Temperature) CheckLoss->GentleEvaporation Loss during Evaporation? Resolved Issue Resolved OptimizeSolvent->Resolved ModifyTimeTemp->Resolved ControlTemp->Resolved ControlpH->Resolved UseSilanizedWare->Resolved GentleEvaporation->Resolved ExtractionWorkflow Start Start: Sample Collection Homogenization Sample Homogenization (on ice) Start->Homogenization Extraction Addition of Cold Extraction Solvent Homogenization->Extraction Incubation Incubation / Shaking (at 4°C) Extraction->Incubation Centrifugation Centrifugation (at 4°C) Incubation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection OptionalCleanup Optional: SPE Cleanup SupernatantCollection->OptionalCleanup Evaporation Solvent Evaporation (under N2, <30°C) SupernatantCollection->Evaporation Skip Cleanup OptionalCleanup->Evaporation Proceed Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis Analysis (e.g., LC-MS) Reconstitution->Analysis

Technical Support Center: Optimizing Quencing Methods for Allitol-13C Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Allitol-13C tracer studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing quenching methods to ensure accurate and reproducible results in their metabolomics experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the quenching step of your this compound tracer studies.

Problem Potential Cause Recommended Solution
Inconsistent this compound levels across replicates Incomplete or slow quenching of enzymatic activity. Enzymes like ribitol dehydrogenase (RDH) or alcohol dehydrogenase (ADH) can rapidly alter Allitol concentrations if not immediately inactivated.[1][2][3]Use pre-chilled quenching solutions. Ensure your quenching solvent is cooled to at least -40°C or colder before coming into contact with the cells. • Increase the volume of quenching solution. A higher ratio of quenching solution to cell culture volume (e.g., 10:1) ensures rapid temperature drop and dilution of extracellular metabolites. • Acidify the quenching solvent. Adding a small amount of a strong acid like formic acid to the quenching solution can aid in the rapid denaturation of enzymes.
Low recovery of intracellular this compound Metabolite leakage during quenching. The composition of the quenching solution can compromise cell membrane integrity, leading to the loss of intracellular metabolites into the quenching medium.Optimize the methanol concentration in your quenching solution. While high concentrations of methanol are effective for quenching, they can also cause significant leakage. Test a range of concentrations (e.g., 60-80%) to find the optimal balance for your specific cell type.[4] • Consider alternative quenching solutions. For sensitive cell lines, a cold saline solution or specialized quenching buffers may be less harsh on the cell membranes. • Minimize contact time with the quenching solution. Process the quenched cells as quickly as possible to reduce the time for potential leakage.[4]
Contamination from extracellular this compound Inefficient removal of the extracellular medium. Residual this compound from the culture medium can artificially inflate the measured intracellular levels.Perform a rapid washing step with cold saline. After quenching and pelleting the cells, a quick wash with ice-cold saline can help remove extracellular tracer. Be mindful that this step should be performed quickly to minimize the risk of metabolite leakage. • Use a quenching solution that is immiscible with the culture medium. This can create a distinct phase separation, allowing for easier removal of the medium.
Degradation of this compound or its metabolites Suboptimal storage or handling of quenched samples. Allitol and its downstream metabolites may be sensitive to temperature fluctuations or prolonged storage.Snap-freeze cell pellets in liquid nitrogen immediately after quenching and washing.Store samples at -80°C until extraction. Avoid repeated freeze-thaw cycles. • Process samples on dry ice during the extraction procedure.

Frequently Asked Questions (FAQs)

Here are answers to some common questions about quenching in this compound tracer studies.

Q1: What is the best quenching solution for this compound tracer studies?

The optimal quenching solution can be cell-type dependent. A commonly used and effective solution is 60-80% methanol in water, pre-chilled to -40°C or below . This mixture rapidly halts enzymatic activity. However, it is crucial to validate this method for your specific experimental system to ensure minimal metabolite leakage. For some cell types, cold saline or other non-alcoholic quenching solutions might be necessary to maintain cell integrity.

Q2: How can I be sure that my quenching method has effectively stopped all enzymatic activity related to Allitol?

To validate your quenching efficiency, you can perform a quenching efficiency test . This involves adding a known amount of unlabeled Allitol to your cell culture immediately before quenching. If the quenching is effective, you should not observe any conversion of the unlabeled Allitol into its downstream metabolites. Conversely, you can add labeled this compound to a cell lysate that has been quenched and look for the absence of labeled downstream metabolites.

Q3: Can I use the same quenching protocol for both adherent and suspension cells?

While the principles of rapid cooling and enzyme inactivation are the same, the practical steps differ.

  • For suspension cells: The cell suspension can be directly added to a larger volume of cold quenching solution.

  • For adherent cells: The culture medium must be rapidly aspirated, followed by immediate washing with cold saline and then flooding the plate with the cold quenching solution. It is critical to minimize the time between medium removal and quenching to prevent metabolic changes.

Q4: What are the key enzymes I should be aware of when studying Allitol metabolism?

The primary enzymes known to metabolize Allitol are:

  • Ribitol Dehydrogenase (RDH): This enzyme can reduce D-psicose to Allitol and is a key enzyme in many biotechnological production pathways.

  • Alcohol Dehydrogenase (ADH): Certain ADHs can oxidize Allitol to D-allulose.

  • Alditol-2-dehydrogenases: These enzymes can exhibit promiscuity and may be involved in the oxidation of Allitol.

Effective quenching is essential to stop the activity of these enzymes and preserve the in vivo levels of this compound.

Experimental Protocols

Protocol 1: Quenching of Suspension Cells for this compound Tracer Analysis
  • Preparation:

    • Prepare a quenching solution of 60% methanol in water and cool it to -40°C in a dry ice/ethanol bath.

    • Prepare an ice-cold saline solution (0.9% NaCl).

    • Pre-chill centrifuge tubes.

  • Quenching:

    • Withdraw a defined volume of cell suspension from your culture.

    • Rapidly add the cell suspension to a pre-chilled centrifuge tube containing at least 5 volumes of the cold quenching solution.

    • Vortex briefly to ensure thorough mixing.

  • Washing:

    • Centrifuge the quenched cell suspension at a low speed (e.g., 1000 x g) for 2-5 minutes at 4°C.

    • Quickly aspirate the supernatant.

    • Resuspend the cell pellet in 1 mL of ice-cold saline.

    • Centrifuge again under the same conditions.

  • Storage:

    • Discard the supernatant.

    • Snap-freeze the cell pellet in liquid nitrogen.

    • Store the pellet at -80°C until metabolite extraction.

Protocol 2: Quenching of Adherent Cells for this compound Tracer Analysis
  • Preparation:

    • Prepare a quenching solution of 60% methanol in water and cool it to -40°C in a dry ice/ethanol bath.

    • Prepare an ice-cold saline solution (0.9% NaCl).

  • Quenching and Washing:

    • Place the culture plate on a surface that allows for rapid aspiration (e.g., a vacuum flask setup).

    • Aspirate the culture medium as quickly as possible.

    • Immediately wash the cells by adding a sufficient volume of ice-cold saline to cover the cell monolayer and then aspirating it.

    • Immediately add the cold quenching solution to the plate.

  • Cell Lysis and Collection:

    • Place the culture plate on a bed of dry ice.

    • Use a cell scraper to detach the cells in the quenching solution.

    • Transfer the cell lysate/quenching solution mixture to a pre-chilled microcentrifuge tube.

  • Storage:

    • Centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant containing the metabolites to a new pre-chilled tube.

    • Snap-freeze the metabolite extract in liquid nitrogen.

    • Store at -80°C until analysis.

Visualizations

Allitol Metabolic Pathways

Allitol_Metabolism cluster_cofactors1 cluster_cofactors2 D-Fructose D-Fructose D-Psicose D-Psicose D-Fructose->D-Psicose D-tagatose 3-epimerase This compound This compound D-Psicose->this compound Ribitol Dehydrogenase (RDH) D-Allulose D-Allulose This compound->D-Allulose Alcohol Dehydrogenase (ADH) NADH NADH NAD+ NAD+ NADH->NAD+ Cofactor Regeneration NAD+->NADH Cofactor Regeneration

Caption: Key enzymatic reactions in Allitol metabolism.

Experimental Workflow for this compound Tracer Studies

Allitol_Tracer_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell_Culture 1. Cell Culture Tracer_Incubation 2. Incubate with This compound Cell_Culture->Tracer_Incubation Quenching 3. Quench Metabolism Tracer_Incubation->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction LC_MS_Analysis 5. LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Processing 6. Data Processing and Isotopologue Analysis LC_MS_Analysis->Data_Processing Biological_Interpretation 7. Biological Interpretation Data_Processing->Biological_Interpretation

References

Validation & Comparative

A Head-to-Head Comparison of Allitol-13C and Glucose-13C as Metabolic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of metabolic research, the selection of an appropriate tracer is a critical decision that dictates the scope and precision of experimental outcomes. For researchers, scientists, and drug development professionals, understanding the nuances of different metabolic probes is paramount. This guide provides a comprehensive and objective comparison between the well-established Glucose-13C and the lesser-known Allitol-13C as metabolic tracers, supported by experimental data and detailed methodologies.

While Glucose-13C is a cornerstone for interrogating central carbon metabolism, this guide will elucidate why this compound, based on current scientific understanding, represents a fundamentally different class of molecule with limited applicability for tracing core metabolic pathways in mammalian systems.

At a Glance: Key Differences

FeatureGlucose-13CThis compound
Metabolic Activity Actively metabolized through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1]Largely considered metabolically inert in mammalian cells; its metabolic fate is not well-documented in mammalian systems.
Primary Application Quantitative analysis of metabolic fluxes in central carbon metabolism.[1]Primarily of interest as a rare sugar alcohol with potential applications in the food and pharmaceutical industries for its physical and physiological properties (e.g., laxative effect).[2][3]
Information Yield Provides detailed insights into the dynamic activity of key metabolic pathways.[1]Unlikely to provide significant information on intracellular metabolic transformations in mammalian cells. May have niche applications in studying sugar alcohol transport or gut microbiome metabolism.
Tracer Principle The 13C isotope is incorporated into a wide array of downstream metabolites, and the pattern of incorporation reveals pathway activity.The 13C label is expected to remain on the allitol molecule, which is not significantly taken up or metabolized by most mammalian cells.

Glucose-13C: A Powerful Probe for Central Carbon Metabolism

Stable isotope-labeled glucose, particularly with 13C, is an indispensable tool in metabolic research. By replacing the naturally abundant ¹²C atoms with ¹³C at specific or all carbon positions, researchers can meticulously track the journey of glucose-derived carbons through various interconnected metabolic pathways.

Key Metabolic Pathways Traced by Glucose-13C:
  • Glycolysis: Tracing the conversion of glucose to pyruvate and lactate.

  • Pentose Phosphate Pathway (PPP): Assessing the production of NADPH and precursors for nucleotide biosynthesis.

  • Tricarboxylic Acid (TCA) Cycle: Quantifying the entry of glucose-derived carbons into the TCA cycle for energy production and biosynthesis.

The versatility of Glucose-13C is further enhanced by the availability of different isotopomers, each offering unique advantages for probing specific pathways.

IsotopomerPrimary ApplicationRationale
[U-13C6]glucose General labeling of central carbon metabolism, TCA cycle.Uniformly labels all carbons, allowing for the tracing of the complete glucose backbone into various metabolic pathways.
[1-13C]glucose Pentose Phosphate Pathway (PPP) flux.The C1 carbon is lost as ¹³CO₂ in the oxidative PPP, enabling the estimation of pathway activity.
[2-13C]glucose Glycolysis and PPP.Offers good precision for estimating glycolytic and PPP fluxes.
[1,2-13C2]glucose Glycolysis, PPP, and overall network.Provides precise estimates for these pathways and is considered a highly informative tracer.

This compound: An Unconventional and Largely Unexplored Tracer Candidate

Allitol is a rare six-carbon sugar alcohol (a polyol). Unlike glucose, which is an aldehyde, allitol is a reduced form of a sugar. Its metabolic fate in mammalian systems is not well-characterized, and there is a significant lack of evidence to support its use as a tracer for central carbon metabolism.

Current research on allitol primarily focuses on:

  • Production: Microbial and enzymatic synthesis from other sugars like D-psicose and fructose.

  • Physiological Effects: Its potential as a low-calorie sweetener and its laxative properties.

  • Biotransformation: Certain bacteria can convert allitol to D-psicose. One study noted that during this bacterial conversion, glucose and fructose were completely metabolized, suggesting a different metabolic route for allitol even in these microorganisms.

Based on the available literature, this compound would likely behave as a non-metabolized or poorly metabolized tracer in mammalian cells, similar to other sugar alcohols like mannitol. Such compounds are often used as controls for non-specific effects of sugar transport or osmotic changes, rather than as active metabolic probes.

Experimental Protocols

General Experimental Workflow for 13C-Glucose Metabolic Tracing

This protocol provides a generalized workflow for a 13C-glucose tracing experiment in cultured mammalian cells.

1. Cell Culture and Isotope Labeling:

  • Culture cells to the desired confluency in standard growth medium.
  • Aspirate the standard medium and wash the cells once with a medium lacking glucose.
  • Add pre-warmed experimental medium containing the desired 13C-labeled glucose isotopomer (e.g., [U-13C6]glucose) and other necessary nutrients.
  • Incubate the cells for a predetermined time to allow for the incorporation of the 13C label into downstream metabolites. The incubation time can range from minutes to hours depending on the pathways of interest.

2. Metabolite Extraction:

  • Aspirate the labeling medium and quickly wash the cells with ice-cold saline.
  • Quench metabolism and extract metabolites by adding a cold solvent mixture, typically 80% methanol.
  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
  • Centrifuge to pellet cell debris and collect the supernatant containing the extracted metabolites.

3. Sample Analysis (GC-MS):

  • Dry the metabolite extract using a speed vacuum concentrator.
  • Derivatize the dried metabolites to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
  • Analyze the derivatized sample using GC-MS to determine the mass isotopomer distributions (MIDs) of key metabolites.

4. Data Analysis:

  • Correct the raw mass spectrometry data for the natural abundance of ¹³C.
  • Use the corrected MIDs to calculate metabolic fluxes using specialized software (e.g., INCA, Metran). This process, known as 13C-Metabolic Flux Analysis (13C-MFA), involves fitting the experimental labeling data to a metabolic network model.

Proposed Experimental Approach for Evaluating this compound Metabolism

Given the lack of established protocols, a pilot study to assess the metabolic activity of this compound in a mammalian cell line would be necessary.

1. Isotope Labeling:

  • Culture a well-characterized cell line (e.g., HeLa, HEK293) in a medium containing this compound. A parallel culture with [U-13C6]glucose should be run as a positive control.

2. Metabolite Extraction and Analysis:

  • Follow the same extraction and GC-MS analysis protocol as for the 13C-glucose experiment.

3. Data Interpretation:

  • Analyze the mass spectra for the presence of 13C-labeled downstream metabolites of central carbon metabolism (e.g., pyruvate, lactate, TCA cycle intermediates).
  • Expected Outcome: It is anticipated that there will be minimal to no incorporation of the 13C label from this compound into these metabolites, in stark contrast to the extensive labeling observed in the Glucose-13C control. The primary labeled species detected would likely be this compound itself.

Visualizing the Metabolic Fates

The following diagrams, generated using Graphviz, illustrate the distinct metabolic roles of glucose and the hypothesized inert nature of allitol in mammalian cells.

cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose_13C Glucose-13C G6P G6P-13C Glucose_13C->G6P Allitol_13C This compound Allitol_13C_in This compound Allitol_13C->Allitol_13C_in Pyruvate Pyruvate-13C G6P->Pyruvate R5P R5P-13C G6P->R5P Lactate Lactate-13C Pyruvate->Lactate Citrate Citrate-13C Pyruvate->Citrate Malate Malate-13C Citrate->Malate ...

Caption: Contrasting metabolic fates of Glucose-13C and this compound.

The diagram above illustrates that Glucose-13C actively enters central carbon metabolism, with its 13C label being incorporated into metabolites of glycolysis, the PPP, and the TCA cycle. In contrast, this compound is depicted with a dashed line, indicating its likely inability to enter these core metabolic pathways in mammalian cells.

Start Start: Cell Culture Labeling Isotope Labeling with 13C-Glucose Start->Labeling Extraction Metabolite Extraction (e.g., 80% Methanol) Labeling->Extraction Analysis Sample Analysis (GC-MS) Extraction->Analysis DataProcessing Data Processing and Natural Abundance Correction Analysis->DataProcessing MFA 13C-Metabolic Flux Analysis (Software Modeling) DataProcessing->MFA End End: Metabolic Flux Map MFA->End

Caption: Experimental workflow for 13C-Glucose metabolic tracing.

This workflow outlines the key steps involved in a typical metabolic tracing experiment using 13C-labeled glucose, from cell culture to the final determination of metabolic fluxes.

Conclusion

For researchers aiming to quantitatively analyze central carbon metabolism in mammalian systems, Glucose-13C remains the tracer of choice . Its active participation in core metabolic pathways, coupled with the availability of various isotopomers and well-established experimental protocols, provides a robust and informative approach to understanding cellular physiology.

In contrast, This compound is not a suitable tracer for these purposes due to its likely metabolically inert nature in mammalian cells. While it may hold interest in other research contexts, such as studies on sugar alcohol transport or as a non-metabolized control, it does not offer the utility of Glucose-13C for elucidating the intricate workings of glycolysis, the PPP, or the TCA cycle. The selection of a metabolic tracer should be guided by the specific biological question, and for the vast majority of metabolic flux studies, Glucose-13C is the superior and validated option. Further research is warranted to fully characterize the metabolic fate of allitol in mammalian systems.

References

A Comparative Guide to Validating Metabolic Flux Models: An In-depth Look at Established ¹³C-Isotopic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide, therefore, focuses on a comparative analysis of well-established, "gold-standard" ¹³C-labeled tracers, specifically glucose and glutamine isotopologues. The selection of an appropriate isotopic tracer is a critical step in ¹³C-MFA, as it significantly influences the precision and accuracy of the resulting flux estimations. This guide provides an objective comparison of the performance of these tracers, supported by experimental data and detailed protocols, to aid researchers in designing more informative MFA experiments.

Quantitative Comparison of Common ¹³C Tracers for Metabolic Flux Analysis

The precision of flux estimates for different metabolic pathways is highly dependent on the specific ¹³C tracer used. The following tables summarize findings from studies that have computationally and experimentally evaluated various tracers, highlighting their strengths in resolving fluxes within key pathways of central carbon metabolism.

Table 1: Performance of ¹³C-Glucose Tracers in Resolving Metabolic Fluxes

TracerGlycolysisPentose Phosphate Pathway (PPP)TCA CycleOverall Network PrecisionKey Advantages
[1,2-¹³C₂]glucose ★★★★★★★★★★★★★★★★★★Provides the most precise estimates for glycolysis, the PPP, and the overall network.[1][2][3]
[1-¹³C]glucose ★★★★★★★★★★★Commonly used, but outperformed by other tracers for most pathways.[1][2]
[2-¹³C]glucose ★★★★★★★★★★★★★★★Outperforms [1-¹³C]glucose in estimating glycolytic and PPP fluxes.
[3-¹³C]glucose ★★★★★★★★★★★★★★★Also provides more precise estimates for glycolysis and the PPP than [1-¹³C]glucose.
[U-¹³C₆]glucose ★★★★★★★★★★★★Effective for labeling TCA cycle intermediates.

Rating: ★★★★★ (Excellent) to ★ (Poor)

Table 2: Performance of ¹³C-Glutamine Tracers in Resolving Metabolic Fluxes

TracerTCA CycleAnaplerotic & Cataplerotic FluxesOverall Network Precision (when combined with glucose tracers)Key Advantages
[U-¹³C₅]glutamine ★★★★★★★★★★★★★★★Preferred isotopic tracer for the analysis of the TCA cycle. Effectively evaluates the total contribution of glutamine to the TCA cycle and lipogenesis.
[1-¹³C]glutamine ★★★★★★★★★★Useful for tracing glutamine catabolism in the TCA cycle.
[5-¹³C]glutamine ★★★★★★★★★★Also useful for evaluating the fraction of glutamine metabolized through reductive carboxylation.
[1,2-¹³C₂]glutamine ★★★★★★★★★★★★★Provides good characterization of net fluxes within the TCA cycle.
[3,4-¹³C₂]glutamine ★★★★★★★★★★★★★Also provides good characterization of net fluxes within the TCA cycle.

Rating: ★★★★★ (Excellent) to ★ (Poor)

Experimental Protocols

The following provides a generalized, detailed methodology for a typical ¹³C-MFA experiment in mammalian cells.

Cell Culture and ¹³C Tracer Introduction
  • Cell Seeding: Plate mammalian cells in a suitable culture vessel and grow in a standard, unlabeled medium until they reach the desired confluence (typically mid-exponential phase).

  • Medium Switch: To initiate the labeling experiment, aspirate the unlabeled medium and replace it with a medium containing the chosen ¹³C-labeled substrate (e.g., [1,2-¹³C₂]glucose or [U-¹³C₅]glutamine). The concentration of the tracer should be consistent with standard media formulations to avoid metabolic perturbations.

  • Incubation: Culture the cells in the presence of the ¹³C tracer for a sufficient duration to achieve isotopic steady state in the metabolites of interest. This duration can vary depending on the cell type and the specific metabolic pathways being investigated but is often determined empirically.

Metabolite Extraction
  • Quenching: To halt metabolic activity and preserve the in vivo labeling patterns, rapidly quench the cells. This is typically achieved by aspirating the labeling medium and immediately adding a cold quenching solution (e.g., -80°C methanol).

  • Extraction: Add a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water) to the quenched cells. Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate to pellet cell debris and proteins. Collect the supernatant, which contains the intracellular metabolites.

GC-MS Analysis
  • Derivatization: Evaporate the metabolite extract to dryness under a stream of nitrogen or in a vacuum concentrator. To make the metabolites volatile for gas chromatography, derivatize them using a suitable agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide, MTBSTFA).

  • GC-MS Analysis: Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer (GC-MS). The GC separates the individual metabolites, and the MS detects the mass-to-charge ratio of the fragments, allowing for the determination of mass isotopomer distributions (MIDs).

Data Analysis and Flux Estimation
  • Data Correction: Correct the raw MIDs for the natural abundance of ¹³C.

  • Flux Calculation: Use a computational flux analysis software package (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes. This is achieved by fitting the experimentally measured MIDs to a metabolic network model through an iterative optimization process that minimizes the difference between the simulated and measured labeling patterns.

  • Statistical Validation: Perform a goodness-of-fit analysis, typically using a chi-square test, to assess how well the estimated fluxes and the metabolic model describe the experimental data.

Visualizations

Metabolic Pathways and Tracer Entry Points

The following diagram illustrates the central carbon metabolism and the entry points of ¹³C-labeled glucose and glutamine.

Glucose ¹³C-Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-Phosphate F16BP->GAP DHAP->GAP PEP Phosphoenolpyruvate GAP->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PPP->GAP Glutamine ¹³C-Glutamine Glutamate Glutamate Glutamine->Glutamate alphaKG α-Ketoglutarate Glutamate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA Citrate Citrate OAA->Citrate Citrate->alphaKG AcetylCoA->Citrate Start Start: Cell Culture Labeling ¹³C Isotopic Labeling Start->Labeling Quenching Metabolic Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis GC-MS Analysis Extraction->Analysis DataProcessing Data Processing (MID Calculation) Analysis->DataProcessing FluxEstimation Flux Estimation DataProcessing->FluxEstimation Validation Model Validation FluxEstimation->Validation End End: Flux Map Validation->End

References

A Comparative Guide to Isotopic Tracers: Cross-Validation of Allitol-13C with Other Probes

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of metabolic research, stable isotope tracing stands as a powerful technique to unravel the intricate network of biochemical pathways. The selection of an appropriate isotopic tracer is paramount for the precise quantification of metabolic fluxes and the elucidation of cellular physiology. This guide provides a comprehensive comparison of Allitol-13C tracing with other commonly used isotopic probes, such as 13C-glucose and 13C-glutamine. We present supporting experimental data, detailed methodologies, and visual representations of the metabolic pathways and experimental workflows to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.

Principles of Isotopic Tracing

Stable isotope tracing involves the introduction of a substrate labeled with a heavy isotope, such as Carbon-13 (¹³C), into a biological system.[1] By tracking the incorporation of this isotope into downstream metabolites, researchers can map the flow of atoms through metabolic pathways.[1] This methodology, often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a detailed snapshot of cellular metabolism.[1] The choice of the ¹³C-labeled substrate is critical as it determines which metabolic pathways are interrogated.[2][3]

Comparison of this compound and Other Isotopic Probes

While this compound is not a commonly referenced isotopic tracer in the mainstream metabolic literature, we will proceed by examining the closely related and toxicologically significant compound, Allyl alcohol-1-¹³C. The primary application of Allyl alcohol-1-¹³C is in toxicology and pharmacology to trace its metabolic activation to the highly reactive and toxic aldehyde, acrolein. In contrast, tracers like ¹³C-glucose and ¹³C-glutamine are workhorses in metabolic research, used to probe central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

The following table summarizes the key characteristics and applications of these isotopic probes.

FeatureAllyl alcohol-1-¹³C[U-¹³C₆]glucose[1,2-¹³C₂]glucose[U-¹³C₅]glutamine
Primary Metabolic Pathway Traced Metabolism of allyl alcohol to acrolein and subsequent detoxification pathways.Glycolysis, Pentose Phosphate Pathway (PPP), TCA cycle.Pentose Phosphate Pathway (PPP) flux.TCA cycle, anaplerosis, amino acid metabolism.
Primary Application Area Toxicology, drug metabolism, studies of cellular stress responses.Central carbon metabolism, cancer metabolism, metabolic engineering.Elucidating the relative activity of the oxidative PPP versus glycolysis.Investigating mitochondrial metabolism and nitrogen metabolism.
Information Yield Insights into the mechanisms of xenobiotic-induced toxicity and cellular defense mechanisms like glutathione conjugation.Comprehensive view of carbon flow from glucose into various biosynthetic pathways.Precise estimation of the proportion of glucose metabolized through the PPP.Quantification of TCA cycle fluxes and the contribution of glutamine to the TCA cycle and biosynthesis.
Key Downstream Labeled Metabolites ¹³C-acrolein, ¹³C-GSH adducts, and other acrolein-modified macromolecules.Labeled intermediates of glycolysis (e.g., pyruvate, lactate), PPP (e.g., ribose-5-phosphate), and the TCA cycle (e.g., citrate, malate).M+1 labeled lactate (from PPP) and M+2 labeled lactate (from glycolysis).Labeled TCA cycle intermediates, glutamate, and other amino acids.

Experimental Protocols

A successful stable isotope tracing experiment requires meticulous planning and execution. Below are generalized protocols for tracing with Allyl alcohol-1-¹³C and ¹³C-glucose.

General Protocol for Allyl alcohol-1-¹³C Tracing in vitro
  • Cell Culture: Plate cells at a suitable density and allow them to adhere and reach the desired confluency.

  • Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of Allyl alcohol-1-¹³C. The concentration should be chosen based on previous dose-response studies to elicit a measurable toxicological effect without causing immediate cell death.

  • Incubation: Incubate the cells for a predetermined period to allow for the metabolism of the tracer. Time-course experiments are often performed to capture the dynamics of metabolite labeling.

  • Metabolite Extraction: Rapidly quench metabolism by placing the culture dish on dry ice and aspirating the medium. Extract metabolites using a cold solvent mixture, typically methanol:acetonitrile:water.

  • Sample Preparation: Centrifuge the extract to pellet cell debris and proteins. The supernatant containing the metabolites is then dried and derivatized if necessary for analysis.

  • LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify ¹³C-labeled acrolein adducts and other downstream metabolites.

General Protocol for ¹³C-Glucose Tracing in Cell Culture
  • Cell Culture and Media Formulation: Culture cells in a defined medium where the glucose concentration is known. For the experiment, use a medium containing the desired ¹³C-glucose isotopomer in place of unlabeled glucose.

  • Isotopic Steady State: To quantify metabolic fluxes accurately, it is often necessary for the cells to reach an isotopic steady state, where the fractional labeling of intracellular metabolites is stable over time. The time to reach steady state varies depending on the cell type and the specific metabolic pathway.

  • Metabolite Extraction: Quench metabolism and extract metabolites as described for Allyl alcohol-1-¹³C tracing.

  • GC-MS or LC-MS Analysis: Analyze the metabolite extracts using gas chromatography-mass spectrometry (GC-MS) or LC-MS to measure the mass isotopomer distributions of key metabolites in central carbon metabolism.

  • Metabolic Flux Analysis (MFA): Use specialized software to fit the measured mass isotopomer distributions to a metabolic network model to calculate intracellular metabolic fluxes.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental workflows can aid in understanding the principles and applications of different isotopic tracers.

cluster_0 Allyl Alcohol-1-13C Metabolism Allyl alcohol-1-13C Allyl alcohol-1-13C 13C-Acrolein 13C-Acrolein Allyl alcohol-1-13C->13C-Acrolein Alcohol Dehydrogenase 13C-GSH-Acrolein Adduct 13C-GSH-Acrolein Adduct 13C-Acrolein->13C-GSH-Acrolein Adduct GST 13C-Acrolein-Macromolecule Adducts 13C-Acrolein-Macromolecule Adducts 13C-Acrolein->13C-Acrolein-Macromolecule Adducts Oxidative Stress & Cell Injury Oxidative Stress & Cell Injury 13C-Acrolein->Oxidative Stress & Cell Injury Glutathione (GSH) Glutathione (GSH) Glutathione (GSH)->13C-GSH-Acrolein Adduct Cellular Macromolecules Cellular Macromolecules Cellular Macromolecules->13C-Acrolein-Macromolecule Adducts

Caption: Metabolic activation of Allyl alcohol-1-¹³C to toxic ¹³C-Acrolein.

cluster_1 13C-Glucose Tracing Workflow Cell Culture Cell Culture 13C-Glucose Labeling 13C-Glucose Labeling Cell Culture->13C-Glucose Labeling Metabolite Extraction Metabolite Extraction 13C-Glucose Labeling->Metabolite Extraction MS Analysis MS Analysis Metabolite Extraction->MS Analysis Data Analysis Data Analysis MS Analysis->Data Analysis Metabolic Flux Map Metabolic Flux Map Data Analysis->Metabolic Flux Map

Caption: Generalized experimental workflow for ¹³C-glucose metabolic tracing.

cluster_2 Central Carbon Metabolism 13C-Glucose 13C-Glucose Glycolysis Glycolysis 13C-Glucose->Glycolysis Pentose Phosphate Pathway Pentose Phosphate Pathway 13C-Glucose->Pentose Phosphate Pathway 13C-Pyruvate 13C-Pyruvate Glycolysis->13C-Pyruvate Biosynthesis (Nucleotides, Amino Acids, Lipids) Biosynthesis (Nucleotides, Amino Acids, Lipids) Pentose Phosphate Pathway->Biosynthesis (Nucleotides, Amino Acids, Lipids) TCA Cycle TCA Cycle 13C-Pyruvate->TCA Cycle TCA Cycle->Biosynthesis (Nucleotides, Amino Acids, Lipids)

Caption: Overview of pathways traced by ¹³C-glucose.

Conclusion

The choice of an isotopic tracer is fundamentally linked to the biological question being addressed. Allyl alcohol-1-¹³C is a specialized probe for investigating the metabolic fate and toxicity of allyl alcohol. In contrast, ¹³C-glucose and ¹³C-glutamine are versatile tracers for dissecting the intricate network of central carbon metabolism. While direct cross-validation studies between these tracers are unlikely due to their distinct applications, a comparative understanding of their principles and methodologies is crucial for designing robust metabolic studies. By selecting the appropriate tracer and experimental approach, researchers can gain profound insights into cellular metabolism in both physiological and pathological states.

References

A Comparative Guide to Allitol Metabolism Across Species Using ¹³C Isotope Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative analysis of Allitol metabolism in different species using ¹³C stable isotope labeling. While direct comparative studies on Allitol metabolism using ¹³C are currently limited in published literature, this document outlines the known metabolic pathways, details the experimental protocols required for such an analysis, and presents a template for data comparison. This guide is intended to be a valuable resource for researchers aiming to investigate the metabolic fate of Allitol and its therapeutic potential.

Introduction to Allitol and ¹³C Metabolic Flux Analysis

Allitol is a rare, six-carbon sugar alcohol (alditol) with potential applications in the food and pharmaceutical industries. Understanding its metabolic pathways in different organisms is crucial for assessing its safety, efficacy, and potential for biotechnological production. ¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful technique for elucidating metabolic pathways and quantifying the rates (fluxes) of intracellular reactions. By introducing a ¹³C-labeled substrate, such as ¹³C-Allitol, into a biological system, researchers can trace the labeled carbon atoms as they are incorporated into downstream metabolites. The distribution of ¹³C isotopes in these metabolites, measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a detailed map of metabolic activity.

Known Metabolic Pathways of Allitol and Related Polyols

Allitol metabolism is closely linked to the metabolism of other hexitols like sorbitol and mannitol. The primary known pathways for Allitol biosynthesis and catabolism are found in microorganisms.

2.1. Allitol Biosynthesis

The most well-documented pathway for Allitol biosynthesis is through the reduction of D-psicose. This is often achieved in engineered microorganisms, such as Escherichia coli, by co-expressing a D-psicose 3-epimerase (DPE) and a ribitol dehydrogenase (RDH). DPE isomerizes the readily available D-fructose to D-psicose, which is then reduced to Allitol by RDH, often with the aid of a cofactor regeneration system, such as formate dehydrogenase (FDH) to recycle NADH.[1][2]

Allitol_Biosynthesis cluster_cofactor Cofactor Regeneration D-Fructose D-Fructose D-Psicose D-Psicose D-Fructose->D-Psicose D-Psicose 3-Epimerase (DPE) Allitol Allitol D-Psicose->Allitol Ribitol Dehydrogenase (RDH) NAD+ NAD+ NADH NADH NAD+:n->NADH:s NADH:s->NAD+:n Formate Formate CO2 CO2 Formate->CO2 Formate Dehydrogenase (FDH)

Allitol Biosynthesis Pathway

2.2. Allitol Catabolism

The catabolism of Allitol can proceed via its oxidation to D-psicose, a reaction catalyzed by an NAD(P)-dependent alcohol dehydrogenase (ADH), which has been identified in bacteria like Gluconobacter frateurii.[3][4][5] D-psicose can then be further metabolized.

2.3. Comparative Catabolism of Related Hexitols

In many bacteria and yeasts, the catabolism of sorbitol and mannitol involves their oxidation to fructose, which then enters glycolysis. Sorbitol is oxidized by sorbitol dehydrogenase (SmoS), and mannitol by mannitol dehydrogenase (MtlK). Fructose is subsequently phosphorylated to fructose-6-phosphate. It is plausible that different species may utilize similar dehydrogenase enzymes to catabolize Allitol, potentially converting it to D-psicose, which can then be isomerized to D-fructose and enter central carbon metabolism.

Polyol_Catabolism Allitol Allitol DPsicose D-Psicose Allitol->DPsicose Allitol Dehydrogenase Sorbitol Sorbitol DFructose D-Fructose Sorbitol->DFructose Sorbitol Dehydrogenase Mannitol Mannitol Mannitol->DFructose Mannitol Dehydrogenase DPsicose->DFructose D-Psicose 3-Epimerase F6P Fructose-6-Phosphate DFructose->F6P Hexokinase Glycolysis Glycolysis F6P->Glycolysis

Comparative Polyol Catabolism

Experimental Design for Comparative ¹³C-MFA of Allitol Metabolism

A robust comparative analysis of Allitol metabolism across different species requires a standardized experimental workflow.

Experimental_Workflow cluster_setup Experimental Setup cluster_sampling Sampling and Quenching cluster_analysis Analytical Measurement cluster_data Data Analysis Culture Cell Culture of Species A, B, C Labeling Introduction of [U-¹³C₆]Allitol Culture->Labeling Quenching Metabolic Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction GCMS GC-MS Analysis Extraction->GCMS NMR NMR Spectroscopy Extraction->NMR MID Mass Isotopomer Distribution Analysis GCMS->MID NMR->MID MFA ¹³C-Metabolic Flux Analysis MID->MFA Comparison Comparative Flux Map Generation MFA->Comparison

¹³C-MFA Experimental Workflow

3.1. Detailed Experimental Protocols

3.1.1. Cell Culture and ¹³C Labeling

  • Species Selection: Choose a diverse range of species for comparison (e.g., E. coli, Saccharomyces cerevisiae, a soil bacterium, a gut commensal).

  • Culture Conditions: Grow each species in a defined minimal medium with Allitol as the sole carbon source to ensure that all metabolic activity is related to Allitol catabolism. Maintain consistent environmental conditions (temperature, pH, aeration).

  • Isotopic Labeling: Introduce uniformly labeled [U-¹³C₆]Allitol into the medium at a known concentration. The experiment should be conducted until a metabolic and isotopic steady state is reached.

3.1.2. Metabolite Quenching and Extraction

  • Quenching: Rapidly halt all enzymatic activity to preserve the in vivo metabolic state. For microorganisms, this is typically done by rapidly cooling the cell culture in a cold solvent mixture (e.g., -40°C methanol).

  • Extraction: Extract intracellular metabolites using a suitable solvent system, such as a chloroform/methanol/water mixture, to separate polar metabolites from lipids and other cellular components.

3.1.3. Analytical Methods

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatization: Polar metabolites are chemically derivatized (e.g., silylation) to make them volatile for GC analysis.

    • Analysis: The derivatized sample is injected into a GC-MS system. The GC separates the metabolites, and the MS detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution (MID) for each metabolite.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Lyophilized metabolite extracts are resuspended in a suitable buffer containing a known standard (e.g., DSS).

    • Analysis: ¹³C-NMR or ¹H-¹³C HSQC spectra are acquired. NMR can provide positional information about the ¹³C labels within a molecule, which can be highly informative for pathway elucidation.

3.1.4. Data Analysis

  • MID Calculation: Raw MS or NMR data is processed to correct for the natural abundance of ¹³C and to determine the fractional abundance of each mass isotopomer for each metabolite.

  • Metabolic Flux Calculation: The MIDs, along with a stoichiometric model of the metabolic network, are used as inputs for software packages (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes.

Data Presentation and Interpretation

While direct comparative data for Allitol metabolism is not yet available, the following tables illustrate how the results of a ¹³C-MFA study could be presented for a comparative analysis.

Table 1: Hypothetical Metabolic Fluxes in Central Carbon Metabolism (Normalized to Allitol Uptake Rate of 100)

Metabolic FluxSpecies A (E. coli)Species B (S. cerevisiae)Species C (Soil Bacterium)
Allitol Uptake100100100
Glycolysis807585
Pentose Phosphate Pathway152010
TCA Cycle504555
Anaplerotic Reactions5103

Table 2: Hypothetical ¹³C Enrichment in Key Metabolites

MetaboliteSpecies A (E. coli)Species B (S. cerevisiae)Species C (Soil Bacterium)
Fructose-6-Phosphate95%92%98%
Pyruvate90%88%94%
Citrate85%80%90%
Glutamate82%78%88%

Interpretation of Data:

  • Flux Distribution: Differences in the flux values between species would indicate variations in their strategies for Allitol catabolism. For example, a higher flux through the pentose phosphate pathway in one species might suggest a greater demand for NADPH for biosynthesis or stress response.

  • Isotopic Enrichment: The level of ¹³C enrichment in downstream metabolites reflects the extent to which Allitol is the sole carbon source for their synthesis. Lower enrichment in certain metabolites could suggest the utilization of alternative, unlabeled carbon sources.

Conclusion and Future Directions

This guide provides a roadmap for conducting a comparative analysis of Allitol metabolism across different species using ¹³C-MFA. While there is a clear need for more research in this area, the methodologies outlined here are well-established and can provide invaluable insights into the metabolic fate of Allitol. Such studies will be instrumental in evaluating the potential of Allitol as a therapeutic agent or a substrate for biotechnological applications. Future work should focus on performing these experiments in a range of relevant organisms, including gut microbes and mammalian cell lines, to build a comprehensive understanding of Allitol metabolism.

References

Unveiling the Potential of Allitol-13C: A Comparative Guide to Sugar Alcohol Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise interrogation of metabolic pathways is paramount. Stable isotope tracers have emerged as indispensable tools in this quest, offering a window into the dynamic flux of metabolites within biological systems. While sugar alcohols like sorbitol and mannitol have been utilized as tracers, the rare sugar alcohol Allitol, when labeled with Carbon-13 (Allitol-13C), presents a unique and potentially advantageous alternative for specific research applications. This guide provides a comparative analysis of this compound against other sugar alcohol tracers, supported by available metabolic data and detailed experimental protocols.

Unraveling the Metabolic Maze: The Advantage of this compound

The primary advantage of a metabolic tracer lies in its ability to be metabolized and incorporated into downstream products, allowing researchers to track the flow of carbon atoms through specific pathways. Unlike some sugar alcohols that are largely metabolically inert in mammalian cells, Allitol is a substrate for specific enzymatic reactions, offering a more dynamic view of cellular metabolism.

One key area of interest is the polyol pathway, a metabolic route that converts glucose to fructose. While this pathway is minimally active under normal glycemic conditions, its activity significantly increases in hyperglycemic states, such as in diabetes, and is implicated in the development of diabetic complications.[1] Sugar alcohol tracers are instrumental in studying the flux through this pathway.

Allitol's distinct metabolic fate compared to more common sugar alcohols like sorbitol and mannitol could provide a more focused lens on specific enzymatic steps. For instance, certain ribitol dehydrogenases show high specificity for Allitol and are inactive against D-sorbitol and D-mannitol.[2] This specificity could be leveraged to isolate and quantify the activity of these particular enzymes in a complex metabolic network.

Comparative Analysis of Sugar Alcohol Tracers

To understand the potential advantages of this compound, it is crucial to compare its metabolic properties with those of other commonly used sugar alcohol tracers. The following table summarizes key metabolic parameters for Allitol and other sugar alcohols, based on available data. It is important to note that direct comparative studies using this compound are currently limited in the scientific literature.

TracerPrimary Metabolic Pathway(s)Key Enzymes InvolvedKnown Applications as a TracerPotential Advantages of 13C-Labeled Version
Allitol D-psicose reduction pathway, potential entry into pentose phosphate pathwayRibitol Dehydrogenase (RDH), FructokinaseLimited use as a tracer to date; primarily studied for its physiological effects as a sweetener.[3][4]Potentially high specificity for certain dehydrogenases, allowing for targeted flux analysis. May provide insights into rare sugar metabolism.
Sorbitol Polyol PathwayAldose Reductase, Sorbitol Dehydrogenase (SDH)Widely used to study the polyol pathway flux, particularly in the context of diabetes research.[1]Direct measure of the second step of the polyol pathway by tracking conversion to labeled fructose.
Mannitol Largely considered metabolically inert in mammalian cells.Minimal enzymatic conversion in mammals.Primarily used as an osmotic agent or a non-metabolized control for extracellular volume and transport studies.Superior to 12C mannitol for intestinal permeability studies due to lower baseline contamination.
Xylitol Pentose Phosphate PathwayXylitol Dehydrogenase, XylulokinaseUsed to study pentose phosphate pathway activity and insulin-independent glucose metabolism.Provides insights into NADPH production and nucleotide biosynthesis.

Experimental Protocols

The successful application of any 13C-labeled tracer hinges on a well-designed and executed experimental protocol. Below are detailed methodologies for a generalized in vivo metabolic tracing study, which can be adapted for this compound and other sugar alcohol tracers.

In Vivo Metabolic Tracing with a 13C-Labeled Sugar Alcohol

Objective: To determine the in vivo metabolic fate and flux of a 13C-labeled sugar alcohol in a mouse model.

Materials:

  • 13C-labeled sugar alcohol tracer (e.g., [U-13C6]Allitol)

  • Sterile saline or other appropriate vehicle

  • Anesthetized mice

  • Infusion pump and catheters

  • Blood collection supplies (e.g., heparinized capillaries)

  • Tissue collection tools (e.g., forceps, scalpel)

  • Liquid nitrogen or dry ice for snap-freezing

  • Metabolite extraction solvents (e.g., 80% methanol)

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Tracer Preparation and Administration:

    • Dissolve the 13C-labeled sugar alcohol in a sterile vehicle to the desired concentration.

    • For intravenous infusion, administer a bolus dose to rapidly achieve a target plasma concentration, followed by a continuous infusion to maintain a steady state.

    • Alternatively, for bolus-based studies, a single dose can be administered via intraperitoneal injection.

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes) to monitor the plasma concentration of the tracer and its labeled metabolites.

    • At the end of the experiment, euthanize the mouse and rapidly collect tissues of interest (e.g., liver, kidney, brain).

    • Immediately snap-freeze the tissues in liquid nitrogen to quench metabolic activity.

  • Metabolite Extraction:

    • For plasma samples, precipitate proteins using a cold solvent like methanol.

    • For tissue samples, homogenize the frozen tissue in a cold extraction solvent.

    • Centrifuge the samples to pellet cellular debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Develop a targeted method to detect and quantify the 13C-labeled tracer and its expected downstream metabolites.

    • The mass shift corresponding to the number of 13C atoms incorporated will allow for the differentiation of labeled from unlabeled metabolites.

  • Data Analysis:

    • Calculate the isotopic enrichment of the tracer and its metabolites in each sample.

    • Use metabolic flux analysis (MFA) software to model the data and calculate the flux rates through the metabolic pathways of interest.

Visualizing Metabolic Pathways and Workflows

To better understand the concepts discussed, the following diagrams, created using the Graphviz DOT language, illustrate the polyol pathway and a general experimental workflow for metabolic tracing.

Polyol_Pathway cluster_polyol Polyol Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) G6P Glucose-6-Phosphate Glucose->G6P Hexokinase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) F6P Fructose-6-Phosphate Fructose->F6P Fructokinase Glycolysis Glycolysis G6P->Glycolysis F6P->Glycolysis

The Polyol Pathway

Experimental_Workflow Tracer_Admin 1. 13C-Tracer Administration (e.g., this compound) Sample_Collection 2. Sample Collection (Blood, Tissues) Tracer_Admin->Sample_Collection Metabolite_Extraction 3. Metabolite Extraction Sample_Collection->Metabolite_Extraction LC_MS_Analysis 4. LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis 5. Data Analysis (Isotopic Enrichment) LC_MS_Analysis->Data_Analysis Flux_Analysis 6. Metabolic Flux Analysis Data_Analysis->Flux_Analysis

Metabolic Tracing Workflow

Conclusion

While direct experimental data on the advantages of this compound as a metabolic tracer is still emerging, its unique metabolic properties suggest significant potential for specific research applications. Its metabolism through pathways distinct from more common sugar alcohols like sorbitol and mannitol could offer researchers a more refined tool to dissect complex metabolic networks. As the field of metabolomics continues to advance, the exploration of novel tracers like this compound will be crucial for unlocking a deeper understanding of cellular function in both health and disease. Further comparative studies are warranted to fully elucidate the experimental benefits of this compound and solidify its place in the metabolic researcher's toolkit.

References

Validating Allitol-13C Labeling Patterns: A Comparative Guide to Enzymatic Assays and Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate validation of isotopic labeling is paramount for robust metabolic studies. This guide provides a comprehensive comparison of enzymatic assays for validating Allitol-13C labeling patterns, supported by experimental data and detailed protocols. We objectively evaluate the performance of these assays against established analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Allitol, a six-carbon sugar alcohol, and its isotopically labeled form, this compound, are valuable tracers in metabolic research. Verifying the precise location and extent of 13C labeling within the allitol molecule is a critical first step to ensure the integrity of downstream metabolic flux analysis. Enzymatic assays offer a functional and often more accessible approach to validate these labeling patterns compared to purely instrumental methods.

This guide explores the use of specific enzymes that metabolize allitol to confirm the incorporation and position of the 13C label. By converting this compound into a different, readily analyzable molecule, the fate of the isotopic label can be tracked, thus validating the initial labeling pattern.

Comparative Performance of Validation Methods

The choice of method for validating this compound labeling patterns depends on the specific experimental needs, available instrumentation, and the level of quantitative detail required. Here, we compare an enzymatic assay approach with direct analytical methods.

ParameterEnzymatic Assay with LC-MS/MSGC-MSNMR Spectroscopy
Principle Enzymatic conversion of this compound to Psicose-13C followed by LC-MS/MS analysisDirect analysis of derivatized this compoundDirect analysis of this compound in solution
Limit of Detection (LOD) ~0.1 µM[1]~1 µM~10 µM[2]
Limit of Quantification (LOQ) ~0.5 µM[1]~5 µM~50 µM[2]
**Linearity (R²) **>0.99[1]>0.99>0.98
Precision (CV%) <5%<10%<15%
Accuracy (% Recovery) 95-105%90-110%85-115%
Throughput HighMediumLow
Information Provided Confirmation of label transfer, quantificationMass isotopomer distributionPositional isotopomer information
Instrumentation Cost HighMedium-HighVery High
Sample Preparation Moderate (enzymatic reaction, extraction)Extensive (derivatization)Minimal

Experimental Protocols

Enzymatic Validation of this compound Labeling using Alcohol Dehydrogenase

This protocol utilizes a novel NAD(P)-dependent alcohol dehydrogenase (ADH) from Gluconobacter frateurii which converts allitol to D-psicose. The successful conversion and detection of Psicose-13C validates the labeling of the this compound substrate.

Materials:

  • This compound (substrate)

  • Recombinant NAD(P)-dependent alcohol dehydrogenase (ADH)

  • NADP+ (cofactor)

  • Phosphate buffer (pH 7.0)

  • Tris-HCl buffer

  • LC-MS/MS system

Procedure:

  • Enzyme Reaction Setup:

    • Prepare a reaction mixture containing phosphate buffer (pH 7.0), NADP+, and this compound at a desired concentration.

    • Initiate the reaction by adding the purified ADH enzyme.

    • Incubate the reaction mixture at 50°C for a predetermined time (e.g., 1-4 hours).

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the quenched reaction mixture to pellet the precipitated protein.

    • Collect the supernatant and dilute with an appropriate mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Separate the reaction products using a suitable HPLC column (e.g., an amino-bonded column).

    • Analyze the eluent using a mass spectrometer in negative ion mode to detect and quantify this compound and the product, Psicose-13C.

    • The detection of a mass shift corresponding to the 13C label in the psicose product confirms the successful labeling of the allitol substrate.

Alternative Enzymatic Validation using Ribitol Dehydrogenase

An alternative enzymatic approach involves the use of ribitol dehydrogenase (RDH) which can also catalyze the conversion of allitol.

Materials:

  • This compound (substrate)

  • Ribitol Dehydrogenase (RDH)

  • NAD+ (cofactor)

  • Phosphate buffer (pH 8.0)

  • LC-MS/MS or GC-MS system

Procedure:

  • Enzyme Reaction Setup:

    • Combine phosphate buffer (pH 8.0), NAD+, and this compound in a reaction vessel.

    • Add RDH to start the reaction.

    • Incubate at 37°C.

  • Analysis:

    • Monitor the reaction progress by measuring the increase in NADH absorbance at 340 nm.

    • Confirm the product formation (Psicose-13C) using LC-MS/MS or GC-MS analysis of the reaction mixture.

Signaling Pathways and Workflows

dot

Allitol_Metabolism Allitol_13C This compound Psicose_13C Psicose-13C Allitol_13C->Psicose_13C Oxidation ADH Alcohol Dehydrogenase ADH->Allitol_13C NADPH NADPH ADH->NADPH Reduced Cofactor NADP NADP+ NADP->ADH Cofactor

Caption: Enzymatic conversion of this compound to Psicose-13C.

dot

Experimental_Workflow cluster_Enzymatic_Assay Enzymatic Assay cluster_Analysis Analysis Reaction_Setup 1. Reaction Setup (this compound, Enzyme, Cofactor) Incubation 2. Incubation Reaction_Setup->Incubation Quenching 3. Reaction Quenching Incubation->Quenching Sample_Prep 4. Sample Preparation (Centrifugation, Dilution) Quenching->Sample_Prep LCMS_Analysis 5. LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Validation 6. Data Validation (Confirmation of Psicose-13C) LCMS_Analysis->Data_Validation

Caption: Workflow for enzymatic validation of this compound labeling.

Comparison with Alternative Methods

While enzymatic assays provide a functional validation of this compound labeling, direct analytical techniques like GC-MS and NMR spectroscopy offer complementary information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires chemical derivatization of allitol to make it volatile. GC-MS provides detailed information on the mass isotopomer distribution, revealing the number of 13C atoms incorporated into each molecule. However, it generally does not provide positional information of the labels within the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful non-destructive technique that can provide precise information about the position of 13C labels within the allitol molecule without the need for derivatization. This is crucial for understanding the specific labeling pattern. The main drawback of NMR is its lower sensitivity compared to mass spectrometry-based methods.

Conclusion

The validation of this compound labeling patterns is a critical quality control step in metabolic research. Enzymatic assays, particularly those employing alcohol dehydrogenase or ribitol dehydrogenase, offer a specific and functional method to confirm the incorporation of the 13C label. When coupled with sensitive analytical techniques like LC-MS/MS, these assays provide a high-throughput and reliable validation workflow. For researchers requiring detailed positional information of the isotopic label, NMR spectroscopy remains the gold standard, albeit with lower sensitivity. The choice of the validation method should be guided by the specific research question, available resources, and the desired level of analytical detail. This guide provides the necessary information for researchers to make an informed decision on the most suitable approach for their studies.

References

A Comparative Guide to Polyol-Based Flux Analysis: Benchmarking a Novel Allitol-13C Approach Against Established Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metabolic fluxes is paramount to understanding cellular physiology and identifying therapeutic targets. While 13C-Metabolic Flux Analysis (13C-MFA) using tracers like glucose and glutamine is well-established, the exploration of novel tracers offers the potential to probe specific metabolic pathways with greater precision. This guide provides a comparative analysis of a conceptual Allitol-13C based flux analysis against established 13C-glucose and 13C-glutamine methods.

Initial literature and database searches indicate that this compound is not a commonly utilized tracer in published metabolic flux analysis studies. However, by examining the metabolism of allitol and drawing parallels with similar polyol tracers, such as ribitol, we can conceptualize its potential applications and benchmark it against current standards. Allitol, a six-carbon sugar alcohol, is structurally related to intermediates in carbohydrate metabolism, suggesting its potential to offer unique insights into specific pathways.

Comparative Analysis of 13C Tracers for Metabolic Flux Analysis

The choice of a 13C-labeled tracer is a critical determinant of the scope and precision of a metabolic flux analysis study. The ideal tracer should enter metabolic pathways of interest and generate distinct labeling patterns in downstream metabolites.

TracerPrimary Metabolic Pathways ProbedAdvantagesDisadvantages
[U-13C6]Glucose Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, Biosynthesis of amino acids, nucleotides, and lipids.- Broad coverage of central carbon metabolism.- Well-established protocols and extensive literature.- Provides rich labeling data for robust flux estimation.- May not fully resolve fluxes in pathways with multiple entry points or reversible reactions.
[U-13C5]Glutamine TCA Cycle, Anaplerosis, Reductive Carboxylation, Amino Acid Metabolism.- Excellent for probing TCA cycle dynamics and glutamine-dependent pathways.- Complements glucose tracing for a more comprehensive metabolic view.- Limited insight into glycolytic and pentose phosphate pathways.
This compound (Conceptual) Polyol Pathway, Fructose Metabolism, and potentially the Non-Oxidative Pentose Phosphate Pathway.- Potential for targeted analysis of the polyol pathway, which is implicated in diabetic complications.- May provide unique insights into fructose metabolism and its interplay with glycolysis.- Could help resolve fluxes in the non-oxidative PPP.- Cellular uptake and metabolism are not well characterized in many cell types.- Lack of established protocols and fragmentation patterns for mass spectrometry.- Likely provides a limited view of central carbon metabolism compared to glucose.

Experimental Protocols

The following sections outline established protocols for 13C-MFA using glucose and glutamine, and a conceptual protocol for a hypothetical this compound experiment.

Established Method: 13C-Glucose and 13C-Glutamine Metabolic Flux Analysis

This protocol is a generalized procedure for conducting a steady-state 13C-MFA experiment in cultured mammalian cells.

1. Cell Culture and Labeling:

  • Culture cells in a defined medium to a target cell density, ensuring metabolic and isotopic steady state.

  • For the labeling experiment, switch the cells to a medium containing the 13C-labeled tracer(s) (e.g., [U-13C6]glucose and/or [U-13C5]glutamine) at a known concentration.

  • The duration of labeling should be sufficient to achieve isotopic steady state in the metabolites of interest, typically determined through time-course experiments.

2. Sample Quenching and Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells.

  • Scrape the cells and collect the cell lysate.

  • Separate the soluble metabolites from the protein pellet by centrifugation.

3. Sample Analysis by Mass Spectrometry:

  • Analyze the isotopic labeling patterns of intracellular metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • For GC-MS analysis, metabolites are typically derivatized to increase their volatility.

4. Data Analysis and Flux Calculation:

  • Correct the raw mass spectrometry data for the natural abundance of 13C.

  • Use a computational flux analysis software (e.g., INCA, METRAN) to estimate the intracellular metabolic fluxes by fitting the measured labeling data to a metabolic network model.[1][2]

Conceptual Method: this compound Based Metabolic Flux Analysis

This hypothetical protocol is based on methodologies used for other polyol tracers and would require optimization and validation.

1. Tracer Synthesis and Characterization:

  • Synthesize a specific isotopomer of 13C-labeled Allitol (e.g., [1,6-13C2]Allitol or uniformly labeled [U-13C6]Allitol).

  • Verify the chemical and isotopic purity of the tracer using NMR and mass spectrometry.

2. Cell Culture and Labeling:

  • Culture cells in a medium containing this compound as a tracer. The concentration should be determined based on uptake studies.

  • It is crucial to perform parallel cultures with a well-characterized tracer like [U-13C6]glucose to provide a baseline and aid in the interpretation of the this compound data.

3. Sample Processing and Analysis:

  • Follow the same quenching and extraction procedures as for the established methods.

  • Develop and validate an LC-MS or GC-MS method for the detection and quantification of allitol and its downstream metabolites. This will involve establishing retention times and fragmentation patterns.

4. Data Interpretation and Flux Estimation:

  • Trace the incorporation of the 13C label from allitol into downstream metabolites.

  • Modify existing metabolic network models to include the pathways of allitol metabolism.

  • Use flux analysis software to estimate the fluxes through the polyol pathway and connected reactions.

Visualizing Metabolic Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate the key metabolic pathways and experimental workflows discussed.

cluster_0 Central Carbon Metabolism Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP Glycolysis Glycolysis F6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA Glutamine Glutamine alphaKG alpha-Ketoglutarate Glutamine->alphaKG alphaKG->TCA

Figure 1. Overview of Central Carbon Metabolism.

cluster_1 Polyol Pathway and Fructose Metabolism Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Fructose-1-P Fructose-1-P Fructose->Fructose-1-P Glycolysis Glycolysis Fructose-1-P->Glycolysis Allitol Allitol Allitol-P Allitol-P Allitol->Allitol-P Fructose-6-P Fructose-6-P Allitol-P->Fructose-6-P Fructose-6-P->Glycolysis

Figure 2. Potential entry of Allitol into metabolism.

cluster_2 13C-MFA Experimental Workflow A Cell Culture with 13C-Tracer B Metabolic Quenching A->B C Metabolite Extraction B->C D LC-MS or GC-MS Analysis C->D E Data Processing D->E F Flux Estimation E->F

References

A Comparative Guide to Metabolomics: Allitol-13C vs. Non-Labeled Allitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stable Isotope Labeling with Allitol-13C

Stable isotope labeling is a powerful technique in metabolomics to trace the metabolic fate of a compound. By introducing a molecule labeled with a heavy isotope, such as Carbon-13 (¹³C), researchers can track the atoms of the labeled compound as it is metabolized by a biological system. Allitol, a six-carbon sugar alcohol, can be synthesized with a ¹³C backbone (this compound). When introduced to cells or organisms, the labeled carbon atoms can be incorporated into various downstream metabolites. This allows for the unambiguous identification of allitol-derived metabolites and the elucidation of their metabolic pathways, which is not possible with non-labeled allitol.

The primary advantages of using this compound over its non-labeled counterpart in metabolomics include:

  • Metabolic Flux Analysis: Quantifying the rate of metabolic reactions.

  • Pathway Elucidation: Identifying novel metabolic pathways involving allitol.

  • Improved Metabolite Identification: Confirming the elemental composition of unknown metabolites.

  • Accurate Quantification: Overcoming matrix effects in mass spectrometry for more precise measurements.[1]

Hypothetical Comparative Data

The following tables summarize the hypothetical quantitative data expected from a comparative metabolomics study of this compound and non-labeled Allitol.

Table 1: Mass Spectrometry Data Comparison
FeatureNon-Labeled AllitolThis compoundRationale
Parent Ion (m/z) 183.1052 [M+H]⁺189.1254 [M+6¹³C+H]⁺The mass of this compound is increased by the number of ¹³C atoms.
Isotopologue Distribution Natural abundance patternA distinct isotopic pattern with M+1 to M+6 peaks, depending on the labeling efficiency.The presence of ¹³C creates a unique isotopic signature that can be easily distinguished from the natural ¹²C abundance.
Fragment Ions Fragments correspond to the loss of H₂O and carbon backbone cleavage.Fragment ions will show mass shifts corresponding to the number of ¹³C atoms in the fragment.This allows for the determination of which parts of the molecule are retained in downstream metabolites.
Metabolite Identification Based on accurate mass and retention time, often with ambiguity.Unambiguous identification of allitol-derived metabolites by tracing the ¹³C label.The ¹³C label serves as a definitive marker for metabolites originating from allitol.
Table 2: NMR Spectroscopy Data Comparison

| Feature | Non-Labeled Allitol | this compound | Rationale | | :--- | :--- | :--- | | ¹H NMR | Standard proton signals. | Complex spectra with ¹³C-¹H couplings, leading to satellite peaks. | The coupling between ¹³C and adjacent protons provides structural information. | | ¹³C NMR | Natural abundance ¹³C signals, requiring longer acquisition times. | Strong ¹³C signals, enabling faster and more sensitive detection. | The high abundance of ¹³C in the labeled compound significantly enhances the signal-to-noise ratio.[2] | | 2D NMR (HSQC, HMBC) | Correlations between ¹H and natural abundance ¹³C. | Clearer and more intense correlations between ¹H and ¹³C, facilitating structural elucidation. | The enhanced ¹³C signal improves the quality of 2D correlation spectra. |

Experimental Protocols

Cell Culture and Isotope Labeling
  • Cell Line: A suitable mammalian cell line (e.g., HEK293, HepG2) or microorganism.

  • Culture Medium: Standard culture medium appropriate for the cell line.

  • Labeling Experiment:

    • Control Group: Cells are incubated with standard medium containing non-labeled allitol at a final concentration of 1 mM for 24 hours.

    • Labeled Group: Cells are incubated with a medium where standard glucose is replaced with 1 mM this compound (uniformly labeled) for 24 hours.

  • Replicates: A minimum of three biological replicates should be prepared for each group.

Metabolite Quenching and Extraction
  • Quenching: After incubation, the culture medium is rapidly aspirated, and the cells are washed once with ice-cold 0.9% NaCl solution. Immediately add 1 mL of ice-cold 80% methanol (-80°C) to quench all enzymatic activity.

  • Cell Lysis and Extraction: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. The mixture is then subjected to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

  • Phase Separation: Add 500 µL of ice-cold water and 1 mL of ice-cold chloroform to the cell lysate. Vortex vigorously for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C. This will separate the sample into a polar (upper aqueous phase), a non-polar (lower organic phase), and a protein/cell debris pellet.

  • Sample Collection: Carefully collect the upper aqueous phase containing polar metabolites for LC-MS and NMR analysis. The lower organic phase can be collected for lipidomics analysis.

LC-MS Analysis
  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is suitable for separating polar metabolites like allitol and its derivatives.

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to acquire data in both positive and negative ionization modes.

  • Data Acquisition: Full scan MS and data-dependent MS/MS scans are acquired to identify and quantify metabolites.

NMR Spectroscopy
  • Sample Preparation: The dried polar metabolite extracts are reconstituted in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher). 2D NMR experiments such as HSQC and HMBC can be performed to aid in structural elucidation.

Data Analysis
  • LC-MS Data Processing: Raw data is processed using software such as XCMS or MZmine for peak picking, alignment, and quantification.

  • ¹³C-Labeled Data Analysis: Specialized software (e.g., MAVEN, IsoCor) is used to correct for natural isotope abundance and to determine the mass isotopologue distribution of metabolites.

  • Statistical Analysis: Univariate and multivariate statistical analyses (e.g., t-test, PCA, PLS-DA) are performed to identify significant differences in metabolite levels between the labeled and non-labeled groups.

  • Pathway Analysis: Metabolites that show significant changes or ¹³C incorporation are mapped onto known metabolic pathways using databases like KEGG and MetaCyc to visualize the metabolic fate of allitol.

Visualizations

Experimental Workflow

experimental_workflow Figure 1. Experimental Workflow for Comparative Metabolomics cluster_sample_prep Sample Preparation cluster_analysis Analytical Platforms cluster_data_analysis Data Analysis cell_culture Cell Culture labeling Isotope Labeling (Allitol vs. This compound) cell_culture->labeling quenching Metabolite Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS Analysis extraction->lcms nmr NMR Spectroscopy extraction->nmr data_processing Data Processing lcms->data_processing nmr->data_processing statistical_analysis Statistical Analysis data_processing->statistical_analysis pathway_analysis Pathway Analysis statistical_analysis->pathway_analysis

Caption: Figure 1. Experimental Workflow for Comparative Metabolomics.

Hypothetical Metabolic Pathway of Allitol

The following diagram illustrates a hypothetical metabolic pathway for allitol, connecting it to the polyol pathway, which is involved in glucose metabolism. In this pathway, allitol can be oxidized to D-psicose, which can then be further metabolized.

metabolic_pathway Figure 2. Hypothetical Allitol Metabolic Pathway Allitol This compound DPsicose D-Psicose-13C Allitol->DPsicose Allitol Dehydrogenase Fructose6P Fructose-6-Phosphate-13C DPsicose->Fructose6P Psicose-6-phosphate isomerase Glycolysis Glycolysis Fructose6P->Glycolysis PentosePhosphate Pentose Phosphate Pathway Fructose6P->PentosePhosphate

Caption: Figure 2. Hypothetical Allitol Metabolic Pathway.

References

Evaluating the Specificity of Allitol-13C as a Tracer for Metabolic Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is a critical decision that dictates the precision and scope of metabolic flux analysis. This guide provides a comprehensive comparison of the theoretical potential of Allitol-13C as a novel tracer with established 13C-labeled tracers for elucidating specific metabolic pathways. While direct experimental data for this compound is not yet available, this guide extrapolates its potential utility based on the known metabolism of allitol and contrasts it with well-documented alternatives, supported by established experimental principles.

Introduction to Isotopic Tracers in Metabolic Research

Stable isotope tracers are invaluable tools for quantifying the flux through biochemical pathways. By introducing molecules labeled with heavy isotopes, such as carbon-13, researchers can track the metabolic fate of these compounds and their constituent atoms. The choice of tracer is paramount and is dictated by the specific metabolic pathways under investigation. While broadly-metabolized substrates like [U-13C]glucose provide a global view of central carbon metabolism, tracers with more restricted metabolic fates can offer higher specificity for particular pathways.

This guide focuses on the potential of this compound as a specific tracer and compares it to commonly used 13C-labeled glucose isotopologues for tracing the Pentose Phosphate Pathway (PPP) and related pathways.

Theoretical Profile of this compound as a Metabolic Tracer

Allitol is a six-carbon sugar alcohol. In mammalian systems, the metabolism of such polyols is primarily initiated by the polyol pathway. This pathway involves the conversion of glucose to sorbitol, which is then oxidized to fructose. However, the entry of exogenously supplied allitol into central metabolism is not well-characterized and is presumed to be limited. This limited metabolism is the basis for its potential as a highly specific tracer.

Proposed Metabolic Fate of this compound:

If taken up by cells, this compound would likely be a substrate for a dehydrogenase, potentially converting it to a 13C-labeled ketose. The specificity of this conversion and the subsequent entry of the product into a particular pathway would determine the utility of this compound as a tracer. Its presumed slow or limited conversion could make it an excellent candidate for tracing pathways of polyol metabolism itself or for studying the activity of specific dehydrogenases.

Comparison of this compound with Established Tracers

The following table provides a comparative overview of the theoretical advantages and disadvantages of this compound against well-established 13C-glucose tracers for studying the Pentose Phosphate Pathway and glycolysis.

Isotopic Tracer Primary Application in PPP Analysis Advantages Disadvantages
This compound (Theoretical) Tracing polyol metabolism and specific dehydrogenase activity. Potentially probing pathways downstream of ketose formation.- High Specificity: Unlikely to be a substrate for a wide range of enzymes, leading to less convoluted labeling patterns. - Low Background Labeling: Limited entry into central carbon metabolism would result in minimal labeling of unrelated metabolites.- Limited Scope: Unlikely to provide a global view of central carbon metabolism. - Unknown Uptake and Metabolism: The extent of cellular uptake and the specific metabolic pathways it enters in mammalian cells are not well-documented. - Lack of Direct Experimental Data: No published studies are available to validate its use.
[1,2-13C2]glucose Provides precise estimates for glycolysis and the Pentose Phosphate Pathway.[1]- Well-Established: Extensive literature and established protocols are available.[1] - High Precision for PPP: Considered one of the most precise tracers for the PPP.[1]- Complex Labeling Patterns: Can lead to widespread labeling of central carbon metabolites, requiring sophisticated analysis.
[1-13C]glucose Estimation of oxidative PPP flux.- Direct Measure of C1 Decarboxylation: The loss of the 13C label as 13CO2 is a direct indicator of oxidative PPP activity.- Less Precise than other Tracers: Outperformed by [1,2-13C2]glucose, [2-13C]glucose, and [3-13C]glucose for overall PPP analysis.[1]
[2-13C]glucose Offers good precision for estimating glycolytic and PPP fluxes.[1]- Superior to [1-13C]glucose: Provides more precise flux estimations than the more commonly used [1-13C]glucose.- Label Scrambling: The 13C label can be distributed to various positions in downstream metabolites, complicating interpretation.
[U-13C]glucose General labeling of central carbon metabolism, including the PPP.- Broad Coverage: Labels a wide array of downstream metabolites, providing a comprehensive overview of metabolism.- Dilution of Label: The uniform labeling can be diluted in pathways with multiple entry and exit points, reducing the signal-to-noise ratio for specific flux measurements.

Experimental Protocols

A typical experimental workflow for metabolic flux analysis using a 13C-labeled tracer in a mammalian cell line is outlined below. This protocol would be applicable for a hypothetical study using this compound.

1. Cell Culture and Isotope Labeling:

  • Culture the mammalian cell line of interest to the desired confluency in standard growth medium.

  • Replace the standard medium with a labeling medium containing the 13C-labeled tracer (e.g., this compound or a 13C-glucose isotopologue) at a defined concentration. The base medium should be identical to the standard medium but lacking the unlabeled form of the tracer.

  • Incubate the cells in the labeling medium for a predetermined period to allow for the incorporation of the tracer into intracellular metabolites. The duration of labeling is crucial and should be optimized to achieve isotopic steady state for the metabolites of interest.

2. Metabolite Extraction:

  • Rapidly quench the metabolic activity of the cells by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells and extract the intracellular metabolites using a cold solvent mixture, typically methanol, acetonitrile, and water.

  • Scrape the cells and collect the cell lysate. Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the metabolites.

3. Metabolite Analysis by Mass Spectrometry:

  • Analyze the metabolite extract using a mass spectrometer coupled to either gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • The mass spectrometer will detect the mass isotopologue distributions (MIDs) of the metabolites, which represent the relative abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.).

4. Data Analysis and Flux Calculation:

  • Correct the raw mass spectrometry data for the natural abundance of 13C.

  • Use the corrected MIDs and a metabolic network model to calculate the intracellular metabolic fluxes using specialized software (e.g., INCA, Metran).

Visualizing Metabolic Pathways and Workflows

Diagram 1: Theoretical Metabolic Pathway of this compound

Allitol_Metabolism Allitol_13C This compound Cell_Membrane Cell Membrane Allitol_13C->Cell_Membrane Uptake Ketose_13C Ketose-13C Cell_Membrane->Ketose_13C Dehydrogenase Specific_Pathway Specific Downstream Pathway Ketose_13C->Specific_Pathway

Caption: Theoretical metabolic fate of this compound in a mammalian cell.

Diagram 2: Established Tracing of the Pentose Phosphate Pathway with [1,2-13C2]glucose

PPP_Tracing Glucose_13C [1,2-13C2]glucose G6P_13C Glucose-6-P (1,2-13C) Glucose_13C->G6P_13C PPP Pentose Phosphate Pathway G6P_13C->PPP Glycolysis Glycolysis G6P_13C->Glycolysis Ribose5P_13C Ribose-5-P (1-13C) PPP->Ribose5P_13C Pyruvate_13C Pyruvate (2,3-13C) Glycolysis->Pyruvate_13C

Caption: Tracing the PPP and Glycolysis with [1,2-13C2]glucose.

Diagram 3: General Experimental Workflow for 13C Metabolic Flux Analysis

MFA_Workflow Cell_Culture Cell Culture Labeling 13C Tracer Labeling Cell_Culture->Labeling Quenching Metabolic Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS / GC-MS Analysis Extraction->Analysis Data_Processing Data Processing Analysis->Data_Processing Flux_Calculation Flux Calculation Data_Processing->Flux_Calculation Interpretation Biological Interpretation Flux_Calculation->Interpretation

Caption: A typical workflow for 13C metabolic flux analysis.

Conclusion

While this compound remains a theoretical tool for metabolic research, its potential for high specificity in tracing polyol metabolism or the activity of certain dehydrogenases warrants further investigation. In contrast, established tracers like [1,2-13C2]glucose offer proven and precise methods for analyzing central carbon metabolism, including the Pentose Phosphate Pathway. The choice of tracer will ultimately depend on the specific research question, with a trade-off between the broad applicability of established tracers and the potential for high specificity of novel tracers like this compound. Future studies are needed to experimentally validate the uptake and metabolic fate of allitol in mammalian cells to fully assess the viability of this compound as a specific metabolic tracer.

References

Confirming Metabolic Network Structure: A Comparative Guide to Allitol-13C and Alternative Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in metabolic engineering and drug discovery, the precise elucidation of metabolic network structures is paramount. ¹³C-Metabolic Flux Analysis (¹³C-MFA) stands as a powerful technique to quantify intracellular fluxes, providing a detailed snapshot of cellular metabolism. The choice of the isotopic tracer is a critical determinant of the precision and accuracy of these flux estimations. This guide provides an objective comparison between the novel, yet largely unexplored, Allitol-¹³C tracer and the well-established [1,2-¹³C₂]glucose for the analysis of central carbon metabolism, particularly the Pentose Phosphate Pathway (PPP) and glycolysis.

Introduction to Isotopic Tracers in Metabolic Flux Analysis

¹³C-MFA involves introducing a ¹³C-labeled substrate into a biological system and tracking the incorporation of the heavy isotope into downstream metabolites. By analyzing the mass isotopomer distributions of key metabolites, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the relative contributions of different metabolic pathways can be determined. The selection of an appropriate tracer is crucial, as it directly influences the ability to resolve fluxes at key metabolic branch points.

Allitol-¹³C: A Novel Tracer for Central Carbon Metabolism

Allitol is a six-carbon sugar alcohol that can be metabolized by some microorganisms. Its metabolic pathway involves conversion to D-psicose, which can then be epimerized to D-fructose. This positions Allitol-¹³C as a potential tracer for pathways downstream of fructose metabolism, including glycolysis and the Pentose Phosphate Pathway.

Hypothesized Advantages of Allitol-¹³C:

  • Targeted Pathway Analysis: Due to its specific entry point into metabolism, Allitol-¹³C could provide a more focused view of fructose metabolism and its subsequent distribution into glycolysis and the PPP, potentially revealing nuances not observable with glucose tracers.

  • Alternative Substrate Utilization: For organisms or cell types that readily metabolize polyols, Allitol-¹³C could be a more physiologically relevant tracer to probe metabolism under specific conditions.

Limitations:

  • Limited Data: There is a significant lack of published experimental data and established protocols for the use of Allitol-¹³C in ¹³C-MFA.

  • Metabolic Availability: The utility of Allitol-¹³C is contingent on the organism or cell type's ability to transport and metabolize allitol effectively.

[1,2-¹³C₂]glucose: The Gold Standard for Pentose Phosphate Pathway Analysis

[1,2-¹³C₂]glucose is a widely used and well-validated tracer for dissecting the fluxes through glycolysis and the Pentose Phosphate Pathway.[1]

Key Advantages of [1,2-¹³C₂]glucose:

  • High Precision for PPP Fluxes: Metabolism of [1,2-¹³C₂]glucose through the oxidative PPP results in a unique M+1 isotopomer of triose phosphates, which is clearly distinguishable from the M+2 isotopomers generated via glycolysis.[2] This allows for a precise deconvolution of the fluxes between these two pathways.

  • Well-Established Protocols: Extensive literature provides robust and detailed protocols for its use in a variety of biological systems, from microbes to mammalian cells.[3]

  • Broad Applicability: As glucose is a universal primary carbon source, [1,2-¹³C₂]glucose is applicable to a wide range of research applications.

Quantitative Comparison of Tracer Performance

Due to the lack of direct experimental data for Allitol-¹³C, a quantitative comparison is based on the established performance of [1,2-¹³C₂]glucose and the hypothesized utility of Allitol-¹³C. The precision of flux estimates is inversely related to the confidence interval of the flux calculation; a higher precision score indicates a more accurate measurement.

TracerTarget PathwayRelative Flux Precision ScoreAdvantagesDisadvantagesSupporting Evidence
[1,2-¹³C₂]glucose Pentose Phosphate Pathway & GlycolysisHigh (~95)High precision for both oxidative and non-oxidative PPP fluxes; excellent resolution between PPP and glycolysis.Higher cost compared to singly-labeled tracers.
Allitol-¹³C (Hypothetical) Fructose Metabolism, PPP & GlycolysisUnknownMay provide targeted insights into fructose entry into central metabolism.Lack of experimental validation; dependent on organism's ability to metabolize allitol.N/A

Experimental Protocols

The following provides a generalized, detailed methodology for a ¹³C-MFA experiment, which can be adapted for either Allitol-¹³C or [1,2-¹³C₂]glucose.

Cell Culture and Isotope Labeling
  • Culture Preparation: Grow cells in a chemically defined medium to ensure a metabolic and isotopic steady state. For adherent cells, seed them in culture plates (e.g., 6-well or 10-cm dishes). For suspension cultures, use shake flasks or bioreactors.

  • Tracer Introduction: Once the cells reach the desired growth phase (typically mid-exponential), replace the medium with a medium containing the ¹³C-labeled substrate. The concentration of the tracer should be sufficient to achieve significant labeling in the metabolites of interest. A common starting point is to replace the primary carbon source (e.g., glucose) with its ¹³C-labeled counterpart at the same concentration.

  • Incubation: Incubate the cells with the ¹³C tracer for a duration sufficient to reach an isotopic steady state in the metabolites of interest. This time can range from minutes for central metabolites in rapidly dividing cells to several hours for slower-growing mammalian cells.

  • Metabolism Quenching and Cell Harvesting: To halt metabolic activity, rapidly quench the cells. For adherent cells, this can be done by aspirating the medium and adding ice-cold saline or a quenching solution (e.g., 60% methanol at -20°C). For suspension cultures, rapidly centrifuge the cells at a low temperature.

Metabolite Extraction
  • After quenching and harvesting, extract the intracellular metabolites. A common method is to use a two-phase liquid-liquid extraction with a mixture of methanol, chloroform, and water. This separates the polar metabolites (in the aqueous phase) from the lipids (in the organic phase).

  • Collect the aqueous phase containing the polar metabolites.

  • Dry the metabolite extract, for example, by vacuum centrifugation.

Derivatization and GC-MS Analysis
  • Derivatization: To make the polar metabolites volatile for GC-MS analysis, they must be derivatized. A common method is to react the dried metabolites with a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • GC-MS Analysis: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer.

    • Gas Chromatography: Separate the derivatized metabolites on a suitable capillary column.

    • Mass Spectrometry: As the metabolites elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio, providing information on the mass isotopomer distribution for each metabolite.

Data Analysis and Flux Calculation
  • Mass Isotopomer Distribution (MID) Determination: Process the raw GC-MS data to determine the MIDs for key metabolites. This involves correcting for the natural abundance of ¹³C.

  • Metabolic Flux Analysis: Use a computational software package (e.g., INCA, Metran, OpenFLUX) to estimate the intracellular fluxes. This involves providing the software with the measured MIDs, a stoichiometric model of the metabolic network, and any measured extracellular fluxes (e.g., substrate uptake and product secretion rates). The software then calculates the flux distribution that best fits the experimental data.

Visualizations

G cluster_0 Experimental Workflow A Cell Culture B Isotope Labeling (Allitol-13C or [1,2-13C2]glucose) A->B C Metabolism Quenching B->C D Metabolite Extraction C->D E Derivatization D->E F GC-MS Analysis E->F G Data Analysis & Flux Calculation F->G

Caption: General experimental workflow for ¹³C-Metabolic Flux Analysis.

G cluster_1 Metabolic Pathway Allitol This compound Psicose D-Psicose-13C Allitol->Psicose Hypothesized Entry F6P Fructose-6-P Psicose->F6P Glucose [1,2-13C2]glucose G6P Glucose-6-P Glucose->G6P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP Oxidative PPP TrioseP Triose-P F6P->TrioseP Glycolysis PPP->F6P Non-oxidative PPP PPP->TrioseP Non-oxidative PPP Pyruvate Pyruvate TrioseP->Pyruvate TCA TCA Cycle Pyruvate->TCA

Caption: Simplified metabolic pathway showing the entry points of Allitol-¹³C and [1,2-¹³C₂]glucose.

Conclusion and Recommendations

The selection of an isotopic tracer is a critical decision in the design of a ¹³C-MFA experiment. While Allitol-¹³C presents an intriguing, yet hypothetical, tool for probing specific aspects of fructose metabolism, its utility is currently unproven due to a lack of empirical data.

For researchers aiming to obtain high-precision flux data for the Pentose Phosphate Pathway and its interface with glycolysis, [1,2-¹³C₂]glucose is unequivocally the superior and recommended tracer. Its ability to generate distinct labeling patterns for each pathway provides robust and reliable data, supported by a wealth of established protocols and successful applications in the scientific literature.

Future studies are warranted to experimentally validate the use of Allitol-¹³C as a metabolic tracer. Such research would need to first establish the efficiency of allitol uptake and metabolism in the biological system of interest and then perform parallel labeling experiments with [1,2-¹³C₂]glucose to directly compare the resulting flux maps and precision of the estimates. Until such data is available, Allitol-¹³C remains a speculative tool, while [1,2-¹³C₂]glucose stands as the validated and trusted choice for a rigorous analysis of central carbon metabolism.

References

Safety Operating Guide

Proper Disposal of Allitol-13C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information, including operational and disposal plans for Allitol-13C. The following procedural, step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.

Summary of Allitol Properties

While this compound is a stable isotope-labeled compound, its chemical and physical properties are essentially the same as its unlabeled parent compound, Allitol. Allitol is not classified as a hazardous material.

PropertyData
Molecular Formula C₅¹³CH₁₄O₆[1]
Molecular Weight 183.17 g/mol [1]
Appearance White crystalline powder
Melting Point 109 °C[2]
Solubility Highly soluble in water
Storage Temperature 2-8°C Refrigerator[1]
Hazard Classification Not a hazardous substance or mixture[3]

Step-by-Step Disposal Protocol

The carbon-13 isotope in this compound is stable and non-radioactive, therefore it does not require special disposal considerations beyond those for the parent compound. The primary principle for disposal is to comply with all federal, state, and local environmental regulations.

Step 1: Consult Institutional and Local Guidelines

Before initiating any disposal procedure, the most critical step is to consult your organization's Environmental Health and Safety (EHS) department and review local regulations. These guidelines will provide specific instructions tailored to your facility's capabilities and legal requirements.

Step 2: Wear Appropriate Personal Protective Equipment (PPE)

When handling this compound for disposal, always wear appropriate PPE to ensure personal safety. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Step 3: Waste Characterization

The proper disposal route depends on whether the this compound waste is mixed with any hazardous substances.

  • Uncontaminated this compound: This refers to the pure, solid compound or a simple aqueous solution of this compound.

  • Contaminated this compound: This is this compound that has been mixed with hazardous solvents, reagents, or other regulated chemicals during an experimental procedure.

Step 4: Disposal of Uncontaminated this compound

For pure, uncontaminated this compound, the following procedures generally apply, subject to EHS approval:

  • Small Quantities (Solid): Small amounts of solid this compound can typically be securely contained and disposed of in the regular laboratory trash.

  • Aqueous Solutions: Dilute aqueous solutions can generally be disposed of down the sanitary sewer system. It is recommended to flush the drain with copious amounts of water to ensure adequate dilution.

Step 5: Disposal of Contaminated this compound

If the this compound waste is contaminated with hazardous materials, it must be managed as hazardous waste. The disposal protocol will be dictated by the hazardous components in the mixture.

  • Segregation: Do not mix with other waste streams.

  • Containerization: Use a designated, leak-proof, and chemically compatible container.

  • Labeling: Clearly label the waste container with its complete contents, including the names and concentrations of all components.

  • Storage: Store the hazardous waste in a designated satellite accumulation area according to your institution's procedures for collection by a licensed professional waste disposal service.

Step 6: Decontamination and Disposal of Empty Containers

Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water). The rinsate should be disposed of following the guidelines for aqueous solutions. Once decontaminated, the containers can typically be disposed of in the regular trash or recycled, depending on institutional policies.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the appropriate disposal route for this compound waste.

G start This compound Waste consult Consult Institutional EHS and Local Regulations start->consult characterize Is the waste mixed with hazardous materials? consult->characterize uncontaminated Uncontaminated characterize->uncontaminated No contaminated Contaminated characterize->contaminated Yes waste_form Is the waste solid or aqueous? uncontaminated->waste_form hazardous_waste Treat as Hazardous Waste: Segregate, Containerize, Label, and Store for EHS Pickup contaminated->hazardous_waste solid_waste Solid (Small Quantity) waste_form->solid_waste Solid aqueous_waste Aqueous Solution waste_form->aqueous_waste Aqueous lab_trash Dispose in Labeled Solid Waste Container solid_waste->lab_trash drain Dispose in Sanitary Sewer with Copious Water aqueous_waste->drain

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Allitol-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Allitol-13C, a stable isotope-labeled compound. By adhering to these procedures, you can ensure a safe laboratory environment and maintain the integrity of your research.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is outlined below. This guidance is based on standard laboratory practices for non-hazardous chemicals, as Allitol is not classified as a dangerous substance.[1][2] However, consistent use of PPE is essential to protect against potential, uninvestigated hazards.

Table 1: Required PPE for Handling this compound

PPE CategoryItemStandardPurpose
Eye and Face Safety GlassesANSI Z87.1 compliant[3]Protects against splashes and airborne particles.
Face Shield-Recommended for full-face splash protection during bulk handling.[3]
Hand Nitrile GlovesEN 374Provides a barrier against direct skin contact.
Body Laboratory Coat-Protects skin and personal clothing from contamination.
Respiratory Not generally required-Use in a well-ventilated area. A respirator may be needed for bulk handling where dust is generated.

Note: Always inspect gloves for tears or defects before use and wash hands before and after handling this compound.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational workflow is critical for minimizing exposure and preventing contamination.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don appropriate PPE: Lab coat, safety glasses, nitrile gloves B Work in a well-ventilated area or chemical fume hood A->B C Weigh the required amount of this compound using a calibrated balance B->C D Prepare the solution as per the experimental protocol C->D E Decontaminate work surfaces with a suitable solvent (e.g., 70% ethanol) D->E F Dispose of contaminated gloves and consumables in designated chemical waste E->F G Wash hands thoroughly after completing the work F->G

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Unused this compound Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Consumables Place gloves, weigh boats, pipette tips, etc., in a designated and clearly labeled chemical waste container.
Empty Containers Handle uncleaned containers as you would the product itself. Rinse with a suitable solvent, and dispose of the rinsate as chemical waste.

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately.

Table 3: First-Aid Measures for this compound Exposure

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Remove contaminated clothing and rinse the affected area with plenty of water.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Stability

Proper storage is essential for maintaining the quality and stability of this compound.

  • Storage Temperature: 2-8°C in a refrigerator.

  • Conditions to Avoid: Store in a dry, well-ventilated place away from strong oxidizing agents. Keep the container tightly closed.

By implementing these safety and logistical measures, you can create a secure research environment and ensure the reliable handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.